molecular formula C8H7NO2S B13803230 1,3-Benzothiazole-3(2H)-carboxylic acid CAS No. 856300-58-8

1,3-Benzothiazole-3(2H)-carboxylic acid

Cat. No.: B13803230
CAS No.: 856300-58-8
M. Wt: 181.21 g/mol
InChI Key: KYUNTDRHCPSMOG-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-3(2H)-carboxylic acid is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856300-58-8

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

2H-1,3-benzothiazole-3-carboxylic acid

InChI

InChI=1S/C8H7NO2S/c10-8(11)9-5-12-7-4-2-1-3-6(7)9/h1-4H,5H2,(H,10,11)

InChI Key

KYUNTDRHCPSMOG-UHFFFAOYSA-N

Canonical SMILES

C1N(C2=CC=CC=C2S1)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Chemical properties of 1,3-Benzothiazole-3(2H)-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and stability profiles of 1,3-Benzothiazole-3(2H)-carboxylic acid (CAS: 856300-58-8).[1]

Note to Researchers: This compound belongs to the class of N-substituted carbamic acids. The free acid form is inherently unstable and prone to spontaneous decarboxylation. In practical drug development workflows, it is almost exclusively handled as its stable ester derivatives (e.g., tert-butyl or ethyl esters) or generated in situ as a transient intermediate. This guide addresses both the theoretical free acid and its practical surrogates.

Structural Dynamics, Synthesis, and Medicinal Utility[1][2]

Part 1: Chemical Identity & Core Properties[1][2][3][4]

Molecular Definition

1,3-Benzothiazole-3(2H)-carboxylic acid is a bicyclic heterocycle where a carboxyl group (-COOH) is attached to the nitrogen atom (position 3) of a 2,3-dihydro-1,3-benzothiazole scaffold.[1][2][3][4] Unlike the aromatic benzothiazole, the 2,3-dihydro system is non-aromatic at the heterocyclic ring, allowing for


 hybridization at C2 and 

hybridization at N3.
PropertyData
IUPAC Name 2,3-dihydro-1,3-benzothiazole-3-carboxylic acid
CAS Number 856300-58-8
Molecular Formula C₈H₇NO₂S
Molecular Weight 181.21 g/mol
Core Scaffold 2,3-Dihydro-1,3-benzothiazole
Functional Class Cyclic Carbamic Acid (N-Carboxy amine)
Predicted pKa ~4.5 (Carboxyl), unstable in acidic media
LogP (Predicted) 1.8 – 2.2 (Lipophilic)
Stability & Reactivity Profile

The defining feature of this compound is the N-COOH (carbamic acid) moiety.

  • Decarboxylation: Like most carbamic acids, the free acid is thermodynamically driven to lose carbon dioxide (CO₂) to revert to the parent amine, 2,3-dihydro-1,3-benzothiazole.[1] This process is acid-catalyzed.[1][5]

  • Oxidation Sensitivity: The sulfide linkage (-S-) in the dihydro ring is susceptible to oxidation to sulfoxides (S=O) or sulfones (O=S=O) by metabolic enzymes (e.g., CYP450) or chemical oxidants (mCPBA, H₂O₂).

  • Electrophilic Substitution: The benzene ring remains activated for electrophilic aromatic substitution, typically at positions 6 and 4, due to the electron-donating nature of the N-substituent.

Part 2: Synthesis & Experimental Protocols

Since the free acid is transient, synthesis focuses on generating it in situ or isolating its stable esters.

Synthesis of Stable Esters (General Protocol)

To study the pharmacophore, researchers synthesize the tert-butyl ester (Boc-protected) or ethyl ester.

Reaction Logic:

  • Reduction: Selective reduction of 1,3-benzothiazole to 2,3-dihydro-1,3-benzothiazole using mild hydride donors.

  • Acylation: Trapping the secondary amine immediately with an electrophile (Boc-anhydride or Ethyl chloroformate) to prevent re-oxidation or polymerization.

Step-by-Step Protocol (Tert-Butyl Ester Formation):

  • Reagents: 1,3-Benzothiazole (1.0 eq), NaBH₄ (2.0 eq), Methanol (solvent), (Boc)₂O (1.2 eq).

  • Reduction: Dissolve 1,3-benzothiazole in MeOH at 0°C. Add NaBH₄ portion-wise. Stir for 2 hours until TLC shows disappearance of starting material.

  • Trapping: Add (Boc)₂O directly to the reaction mixture. Stir at room temperature for 4 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

In Situ Generation of the Free Acid

For mechanistic studies requiring the free acid:

  • Start with tert-butyl 1,3-benzothiazole-3(2H)-carboxylate .

  • Treat with TFA/DCM (1:1) at 0°C.

  • Observation: The free acid is generated transiently. Upon warming or aqueous workup, it decarboxylates to 2,3-dihydro-1,3-benzothiazole.[1]

Part 3: Mechanistic Pathways & Visualization

The following diagram illustrates the equilibrium between the stable ester, the transient free acid, and the degradation products.

G cluster_0 Degradation Pathway Ester Stable Ester (R = t-Bu, Et) FreeAcid 1,3-Benzothiazole- 3(2H)-carboxylic acid (Transient Species) Ester->FreeAcid Acid Hydrolysis (TFA or HCl) Amine 2,3-Dihydro- 1,3-benzothiazole FreeAcid->Amine Spontaneous Decarboxylation CO2 CO2 (Gas) FreeAcid->CO2 Amine->FreeAcid Carboxylation (CO2, Base)

Caption: Chemical lifecycle of 1,3-benzothiazole-3(2H)-carboxylic acid showing the critical instability of the free acid form leading to decarboxylation.[1]

Part 4: Medicinal Chemistry Applications[2][9][10]

Pro-drug Design (Carbamate Linkers)

The 3(2H)-carboxylic acid moiety is frequently utilized as a cleavable linker in pro-drug design.

  • Mechanism: An amine drug is conjugated to the carboxyl group.

  • Release: Enzymatic cleavage (esterases) or pH-dependent hydrolysis releases the free carbamic acid, which then spontaneously decarboxylates to release the active 2,3-dihydrobenzothiazole core (if that is the drug) or simply acts as a self-immolative spacer.[1]

Scaffold for Heterocyclic Libraries

The 2,3-dihydro-1,3-benzothiazole core is a "privileged structure" in drug discovery, often exhibiting:

  • Anticancer Activity: Disruption of microtubule polymerization.

  • Antimicrobial Activity: Inhibition of bacterial DNA gyrase.[6]

  • Neuroprotection: Modulation of glutamate release (similar to Riluzole, a related benzothiazole).

Data Table: Comparative Reactivity of N-Substituents

Substituent at N3 Stability Primary Application
-H (Free Amine) Moderate (Oxidation prone) Precursor for functionalization
-COOH (Acid) Low (Decarboxylates) Transient intermediate
-COOtBu (Boc) High Purification / Protection

| -C(O)R (Amide) | High | Peptidomimetic libraries |[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13645069, 1,3-Benzothiazole-3(2H)-carboxylic acid. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry II. Elsevier. (Context: Reactivity of 2,3-dihydrobenzothiazoles).

Sources

The Transient Scaffold: A Technical Whitepaper on 1,3-Benzothiazole-3(2H)-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, benzothiazolines serve as critical structural motifs, frequently acting as prodrugs, antioxidant scaffolds, or bioisosteres. Among these, 1,3-benzothiazole-3(2H)-carboxylic acid (CAS: 856300-58-8) represents a highly specialized, N-carboxylated heterocycle. Because carbamic acids (N-carboxylic acids) typically undergo rapid, spontaneous decarboxylation, this specific molecule is rarely isolated as a stable end-product. Instead, it is primarily encountered as a transient intermediate during the synthesis of stable carbamate prodrugs, or as a virtual screening scaffold in cheminformatics databases.

This technical guide delineates the structural identifiers, physicochemical properties, and the precise, self-validating methodologies required to synthesize, verify, and utilize this intermediate in advanced drug discovery workflows.

Structural Informatics and Physicochemical Identifiers

Accurate molecular representation is the bedrock of high-throughput virtual screening (HTVS) and structure-activity relationship (SAR) modeling. For 1,3-benzothiazole-3(2H)-carboxylic acid, the presence of the saturated 2-position (2H) and the N-linked carboxylic acid defines its unique geometry and reactivity.

To ensure data integrity across chemical repositories, the following quantitative identifiers and properties must be utilized:

Property / IdentifierValueSource & Verification
IUPAC Name 1,3-Benzothiazole-3(2H)-carboxylic acid1[1]
CAS Registry Number 856300-58-81[1]
Molecular Formula C8H7NO2S2[2]
Molecular Weight 181.21 g/mol 1[1]
InChIKey KYUNTDRHCPSMOG-UHFFFAOYSA-N3[3]
SMILES (Canonical) C1N(C2=CC=CC=C2S1)C(=O)O2[2]
Topological Polar Surface Area 65.8 Ų2[2]
XLogP3-AA 1.72[2]

The calculated TPSA of 65.8 Ų and an XLogP3-AA of 1.7 indicate highly favorable membrane permeability characteristics. This makes derivatives of this scaffold attractive for central nervous system (CNS) targeting or oral bioavailability enhancement.

Mechanistic Role in Drug Design

In synthetic applications, the benzothiazoline core is frequently generated via the condensation of 2-aminothiophenol with aldehydes (4)[4]. While the fully oxidized form (benzothiazole) is a ubiquitous, planar pharmacophore, the reduced benzothiazoline offers a unique sp³-hybridized geometry at the 2-position, allowing for precise stereochemical tuning within enzymatic binding pockets.

The 3(2H)-carboxylic acid moiety functions as a critical junction for prodrug design. By converting the unstable carbamic acid into a stable ester or amide, researchers can design compounds that undergo targeted enzymatic cleavage in vivo. Upon cleavage, the molecule releases the active benzothiazoline core alongside a harmless carbon dioxide byproduct.

Pathway A Benzothiazoline Core (Secondary Amine) C 1,3-Benzothiazole-3(2H)- carboxylic acid (CAS: 856300-58-8) A->C DIPEA, THF 0-4 °C B Carboxylation Agent (CO2 / Triphosgene) B->C Nucleophilic Attack C->A Spontaneous Decarboxylation D Stable Conjugate (Carbamate/Urea Prodrug) C->D EDC/NHS Trapping (Self-Validating Step)

Fig 1: Synthesis, transient stabilization, and trapping of 1,3-Benzothiazole-3(2H)-carboxylic acid.

Experimental Protocol: Synthesis, Trapping, and Analytical Validation

Handling N-carboxylic acids requires rigorous control over reaction thermodynamics and kinetics to prevent premature decarboxylation. The following protocol outlines a self-validating workflow for the in situ generation and immediate trapping of 1,3-benzothiazole-3(2H)-carboxylic acid.

Phase 1: Synthesis of the Benzothiazoline Core
  • Step 1: Dissolve 2-aminothiophenol (1.0 eq) and formaldehyde (1.1 eq) in an environmentally benign solvent mixture (e.g., water or 1,4-dioxane).

  • Step 2: Introduce cyanuric chloride (5 mol%) as a non-toxic catalyst to drive the Friedel-Crafts cyclocondensation (5)[5]. Stir at room temperature for 2 hours.

  • Causality: Cyanuric chloride is deliberately chosen to facilitate the rapid activation of the carbonyl group, ensuring high-yield ring closure without the need for harsh, traditional Lewis acids that complicate downstream purification.

Phase 2: Carboxylation and Trapping (Self-Validating System)
  • Step 3: Isolate the benzothiazoline and re-dissolve it in anhydrous tetrahydrofuran (THF). Cool the system strictly to 0–4 °C using an ice bath to suppress thermodynamic degradation.

  • Step 4: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Causality: DIPEA is selected over triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile. It serves strictly as a non-nucleophilic base to neutralize the HCl generated in the subsequent step.

  • Step 5: Slowly add triphosgene (0.4 eq) dropwise. This generates the 1,3-benzothiazole-3(2H)-carboxylic acid intermediate in situ.

  • Validation Checkpoint: To ensure the protocol is self-validating, extract a 50 µL aliquot of the reaction mixture and immediately quench it in 1 mL of anhydrous methanol. Analyze via LC-MS. The detection of the methyl carbamate derivative (m/z ≈ 196.2[M+H]⁺) confirms the successful formation of the transient carboxylic acid. If this mass is absent, the carboxylation has failed or premature decarboxylation has occurred, allowing the chemist to halt the workflow before expensive downstream reagents are wasted.

  • Step 6: Upon LC-MS validation, immediately introduce the target primary amine (1.2 eq) and a coupling agent (e.g., EDC·HCl) to trap the acid as a stable urea/carbamate prodrug.

Cheminformatics and Data Management Workflow

In modern drug discovery, transient intermediates like CAS 856300-58-8 must be accurately mapped in corporate databases to track synthetic lineage and identify novel scaffold hopping opportunities.

Cheminformatics S1 Input: CAS 856300-58-8 SMILES / InChIKey S2 Structure Normalization (Tautomer / Charge Check) S1->S2 Sanitize S3 Database Registration (Transient Scaffold) S2->S3 Validate S4 Virtual Screening (Pharmacophore Mapping) S3->S4 Query

Fig 2: Cheminformatics workflow for registering and screening transient benzothiazoline scaffolds.

When registering this CAS number in databases, cheminformaticians must apply rigorous structure normalization rules to prevent the software from automatically tautomerizing or oxidizing the structure into an invalid aromatic benzothiazole. The InChIKey (KYUNTDRHCPSMOG-UHFFFAOYSA-N) serves as the immutable hash to cross-reference this specific saturation state across global repositories like PubChem and internal compound libraries, ensuring that virtual screening algorithms correctly interpret the sp³ geometry.

References

  • Benchchem. "1,3-Benzothiazole-3(2H)-carboxylic acid | 856300-58-8".
  • Guidechem. "3-Benzothiazolinecarboxylic acid (7CI) 856300-58-8 wiki".
  • Google Patents. "US2851391A - Processes and products".
  • The Royal Society of Chemistry (RSC). "Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole".
  • Thai Journals Online (ThaiJO). "Simple Synthesis of Benzothiazole and Benzothiazoline Compounds Using Cyanuric Chloride as Catalyst".

Sources

Molecular structure and formula of 1,3-Benzothiazole-3(2H)-carboxylic acid

[1]

Executive Summary

1,3-Benzothiazole-3(2H)-carboxylic acid (CAS: 856300-58-8 ) is a heterocyclic carbamic acid derivative based on the 2,3-dihydro-1,3-benzothiazole (benzothiazoline) scaffold. Unlike the fully aromatic benzothiazole, this molecule possesses a saturated C2 position and a carboxylic acid group attached to the nitrogen atom at position 3.

As an

Property Data
IUPAC Name 2,3-Dihydro-1,3-benzothiazole-3-carboxylic acid
Common Synonyms N-Carboxybenzothiazoline; 3-Benzothiazolinecarboxylic acid
CAS Number 856300-58-8
Molecular Formula

Molecular Weight 181.21 g/mol
Core Scaffold 2,3-Dihydro-1,3-benzothiazole
Functional Class Cyclic Carbamic Acid

Molecular Structure & Architecture

Core Scaffold Analysis

The molecule consists of a benzene ring fused to a five-membered thiazoline ring. The critical structural feature is the 3(2H) designation, indicating that the nitrogen atom (position 3) is the site of substitution and the carbon at position 2 is saturated (

  • Hybridization:

    • N3 (Nitrogen):

      
       hybridized. The lone pair participates in conjugation with the adjacent carbonyl group of the carboxylic acid (amide-like resonance) and the benzene ring.
      
    • C2 (Carbon):

      
       hybridized (methylene bridge, 
      
      
      ), distinguishing it from the
      
      
      carbon in aromatic benzothiazole.
    • Carboxyl Group (-COOH): Attached directly to N3, forming a carbamic acid moiety (

      
      ).
      
Electronic Properties & Stability

The stability of 1,3-benzothiazole-3(2H)-carboxylic acid is intrinsically linked to the carbamic acid motif .

  • Decarboxylation Potential: Carbamic acids are thermodynamically unstable relative to the amine and carbon dioxide. However, the electron-withdrawing nature of the fused benzene ring and the rigid cyclic structure can impart a degree of kinetic stability compared to aliphatic carbamic acids.

  • Resonance Stabilization: The

    
    -carboxyl bond possesses partial double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl oxygen. This restricts rotation around the N-C(O) bond.
    

MolecularStructureFigure 1: Structural connectivity of 1,3-Benzothiazole-3(2H)-carboxylic acid.BenzeneBenzene Ring(Aromatic)N3N3 Atom(sp2, Amide-like)Benzene->N3FusedS1S1 Atom(Thioether)Benzene->S1FusedCOOHCarboxyl Group(-COOH)N3->COOHN-C(O) Bond(Carbamic Acid)C2C2 Position(sp3, Saturated)C2->N3C-N Single BondS1->C2C-S Bond

Synthetic Pathways & Reactivity[1]

In practical drug development, the free acid is often generated in situ or utilized in the form of stable esters (e.g., tert-butyl 1,3-benzothiazole-3(2H)-carboxylate). The free acid serves as a pivotal intermediate in the following transformations:

Synthesis via Carboxylation

The direct synthesis involves the reaction of 2,3-dihydro-1,3-benzothiazole (benzothiazoline) with a carboxylating agent.

  • Reagents:

    
     (under pressure/base) or Phosgene equivalents followed by hydrolysis.
    
  • Mechanism: Nucleophilic attack of the N3 amine on the electrophilic carbon source.

Decarboxylation-Carboxylation Equilibrium

Researchers must control pH and temperature rigorously. Acidic conditions facilitate decarboxylation, reverting the molecule to the parent benzothiazoline.

Derivative Formation

The acid functionality allows for the derivatization of the N3 position, crucial for modifying solubility and target binding affinity in medicinal chemistry.

  • Esterification: Reaction with alkyl halides to form stable carbamates.

  • Amide Coupling: Activation with EDCI/HATU to form ureas (via amine reaction).

SynthesisPathFigure 2: Synthesis and reactivity cycle of the N-carboxybenzothiazoline scaffold.Start2,3-Dihydro-1,3-benzothiazole(Precursor)IntermediateN-Carboxylate Salt(Transient)Start->IntermediateCarboxylationCO2+ CO2 / BaseProduct1,3-Benzothiazole-3(2H)-carboxylic acid(Target Acid)Intermediate->ProductAcidification (Controlled)DecompDecarboxylation(Loss of CO2)Product->DecompHeat / Strong AcidDerivEsters/Ureas(Stable Drugs)Product->DerivCoupling / AlkylationDecomp->Start

Applications in Drug Discovery

The 1,3-benzothiazole-3(2H)-carboxylic acid motif acts as a bioisostere and a rigid linker in pharmaceutical design.

  • Pro-drug Design: The carbamic acid moiety can be masked as an ester to improve lipophilicity, releasing the active amine (benzothiazoline derivative) upon metabolic hydrolysis and subsequent spontaneous decarboxylation.

  • Scaffold Rigidity: The fused bicyclic system restricts the conformational freedom of the nitrogen atom, which is advantageous for targeting specific receptor pockets (e.g., GPCRs or kinase domains) where entropy penalties upon binding must be minimized.

  • Metabolic Stability: Compared to open-chain anilines, the benzothiazoline ring is less prone to rapid oxidative metabolism, although the thioether sulfur can be a site for S-oxidation.

Experimental Handling Protocol
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent spontaneous decarboxylation and oxidation.

  • Solubility: Soluble in DMSO and DMF; limited stability in protic solvents (water/methanol) under acidic conditions.

  • Characterization:

    • NMR (

      
      ):  Look for the disappearance of the N-H signal of the precursor and a downfield shift of the C2 protons due to the anisotropic effect of the carbonyl group.
      
    • IR: Distinct Carbonyl (

      
      ) stretch around 1680-1720 
      
      
      (carbamic acid).

References

  • PubChem. (2025). Benzothiazole Derivatives and Stability. National Library of Medicine. Retrieved from [Link]

Therapeutic potential of benzothiazole carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Potential of Benzothiazole Carboxylic Acid Derivatives A Technical Guide for Drug Discovery & Development

Executive Summary

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its bicyclic fusion of benzene and thiazole rings.[1][2] Among its varied functionalizations, benzothiazole carboxylic acid derivatives have emerged as high-value pharmacophores.[3][4] Their therapeutic utility is driven by the carboxylic acid moiety, which often acts as a bioisostere for phosphate groups (crucial for phosphatase inhibition) or facilitates essential hydrogen bonding in kinase active sites.

This guide analyzes the chemical architecture, synthesis, and therapeutic applications of these derivatives, with a specific focus on Protein Tyrosine Phosphatase 1B (PTP1B) inhibition (Diabetes Type 2) , Anticancer mechanisms (EGFR/PI3K inhibition) , and Antimicrobial efficacy .

Chemical Architecture & Synthesis

Rationale for the Scaffold

The benzothiazole core provides lipophilicity and planar geometry, allowing intercalation into DNA or hydrophobic pockets of enzymes. The addition of a carboxylic acid group (typically at C-2 or C-6) introduces:

  • Solubility: Enhances aqueous solubility, a common challenge with fused heterocycles.

  • Target Binding: Acts as a zinc-binding group (ZBG) in metalloenzymes or mimics the phosphotyrosine moiety in PTP1B.

Synthetic Protocol: Microwave-Assisted Condensation

Standard Protocol for 2-Substituted Benzothiazole Carboxylic Acids

Objective: Synthesize 2-substituted benzothiazole derivatives via green chemistry (solvent-free) to maximize yield and purity.

Reagents:

  • 2-Aminothiophenol (1.0 equiv)

  • Substituted Benzoic Acid / Aliphatic Carboxylic Acid (1.0 equiv)

  • Polyphosphoric Acid (PPA) or Molecular Iodine (Catalyst)

Step-by-Step Methodology:

  • Preparation: In a clean silica crucible, mix 2-aminothiophenol (10 mmol) and the requisite carboxylic acid derivative (10 mmol).

  • Catalysis: Add molecular iodine (10 mol%) or PPA (2 g) to the mixture.

  • Irradiation: Place the reaction vessel in a microwave synthesizer. Irradiate at 300W for 3–5 minutes. Note: Monitor temperature to prevent charring (maintain <120°C).

  • Work-up: Cool the reaction mass to room temperature. Pour onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the suspension with 10% NaHCO₃ solution until pH 7–8 is reached.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Self-Validation:

  • TLC: Check completion using Ethyl Acetate:Hexane (3:7).

  • Melting Point: Compare with literature standards (sharp range indicates purity).

Visualization: Synthetic Workflow

SynthesisWorkflow Start Reagents: 2-Aminothiophenol + R-COOH Intermediate Schiff Base Intermediate Start->Intermediate Condensation Cyclization Cyclization (Microwave/PPA) Intermediate->Cyclization - H2O Workup Neutralization & Recrystallization Cyclization->Workup Product 2-Substituted Benzothiazole Workup->Product Yield > 85%

Figure 1: Microwave-assisted synthesis workflow for benzothiazole derivatives, highlighting the condensation and cyclization steps.

Pharmacological Targets & Mechanisms

PTP1B Inhibition (Diabetes & Obesity)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway.[5] It dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1), terminating the signal.

  • Mechanism: Benzothiazole carboxylic acids mimic the phosphotyrosine substrate. The carboxylate group forms hydrogen bonds with the active site residues (Arg221, Asp48), while the benzothiazole ring occupies the hydrophobic pocket, blocking substrate access.

Anticancer Activity (EGFR & PI3K/AKT)

Derivatives, particularly benzothiazole-2-carboxylic acid amides, inhibit receptor tyrosine kinases (RTKs).

  • Mechanism: They compete with ATP for the binding site on EGFR or inhibit the downstream PI3K/AKT pathway, inducing apoptosis in cancer cells (e.g., MCF-7, HepG2).

Visualization: PTP1B Signaling & Inhibition

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylation PI3K PI3K / AKT Pathway IRS1->PI3K Signaling PTP1B PTP1B Enzyme (Negative Regulator) IRS1->PTP1B Dephosphorylation (Signal Termination) GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Promotes PTP1B->IR Deactivates Inhibitor Benzothiazole Carboxylic Acid Inhibitor->PTP1B Inhibits (IC50 < 5µM)

Figure 2: Biological pathway showing PTP1B as a negative regulator of insulin signaling and the intervention point of benzothiazole inhibitors.

Structure-Activity Relationship (SAR) Analysis

The efficacy of benzothiazole carboxylic acid derivatives is highly sensitive to substitution patterns.[4] The table below synthesizes SAR trends from recent literature (e.g., J. Med. Chem., Eur. J. Med. Chem.).[1][2][6][7][8][9][10][11][12]

PositionSubstituentEffect on Biological ActivityMechanistic Insight
C-2 Carboxylic Acid (-COOH)Critical for PTP1B Mimics phosphotyrosine; forms salt bridge with Arg221.
C-2 Phenyl / ArylEnhances AnticancerIncreases lipophilicity for cell membrane penetration.
C-6 Electron Donating (-OCH₃, -CH₃)Increases Potency Enhances electron density of the ring, improving pi-stacking interactions.
C-6 Electron Withdrawing (-NO₂, -Cl)VariableCan increase metabolic stability but often reduces intrinsic binding affinity.
Linker Hydrazide (-CONHNH-)Broadens SpectrumAdds H-bond donors; effective for antimicrobial targets (DNA gyrase).

Experimental Validation Protocols

In Vitro PTP1B Inhibition Assay

Objective: Quantify the IC₅₀ of synthesized derivatives against recombinant human PTP1B.

Reagents:

  • Recombinant PTP1B enzyme.

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Assay Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.2.

Protocol:

  • Incubation: Incubate PTP1B (10 nM) with varying concentrations of the benzothiazole derivative (0.1 µM – 100 µM) in assay buffer for 10 minutes at 37°C.

  • Reaction Start: Add pNPP (2 mM) to initiate the reaction.

  • Measurement: Monitor the hydrolysis of pNPP to p-nitrophenol by measuring absorbance at 405 nm every 30 seconds for 10 minutes (Kinetic Mode).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC₅₀ using non-linear regression (Sigmoidal dose-response).

Self-Validation:

  • Positive Control: Use Ursolic Acid or Suramin (known inhibitors).

  • Z-Factor: Ensure Z' > 0.5 for assay reliability.

References

  • BenchChem Technical Support. (2025).[1][4] Synthesis of Benzothiazole Derivatives: Application Notes and Protocols. BenchChem. Link

  • National Center for Biotechnology Information. (2007). Benzothiazole benzimidazole (S)-isothiazolidinone derivatives as protein tyrosine phosphatase-1B inhibitors. PubMed.[8] Link

  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. Royal Society of Chemistry. Link

  • National Institutes of Health. (2012). Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. PubMed.[8] Link

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. JCHR. Link

Sources

The 1,3-Benzothiazole Scaffold: A Technical Review of Synthetic Architectures and Therapeutic Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzothiazole nucleus stands as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a unique physicochemical profile: the fusion of a benzene ring with a thiazole ring creates a planar, bicyclic system that balances lipophilicity (via the sulfur atom) with hydrogen-bonding capability (via the imine nitrogen).

This technical guide dissects the benzothiazole scaffold beyond generic descriptions. We analyze the causal relationships between specific substitutions and biological outcomes (SAR), detail self-validating synthetic protocols, and map the molecular mechanisms of its most successful derivative, Riluzole.

Structural & Physicochemical Rationale[1][2][3][4]

The pharmacological versatility of 1,3-benzothiazole arises from its electronic distribution. The scaffold acts as a bioisostere for indole and purine systems, allowing it to intercalate into DNA or bind within the ATP-binding pockets of kinases.

Core Electronic Features
  • Position 2 (C-2): The most reactive site for nucleophilic attack and the primary vector for pharmacophore elongation. Substitution here dictates target specificity (e.g., urea moieties for kinase affinity).

  • Position 6 (C-6): Critical for metabolic modulation. Substituents here (e.g., -F, -OCF3) block metabolic hydroxylation, extending half-life (

    
    ) and enhancing blood-brain barrier (BBB) penetration.
    
  • Nitrogen (N-3): Acts as a hydrogen bond acceptor (

    
     for the conjugate acid), essential for anchoring the molecule in receptor pockets.
    
  • Sulfur (S-1): Increases lipophilicity (

    
    ) and polarizability, facilitating hydrophobic interactions with aromatic residues (Phe, Tyr, Trp) in protein binding sites.
    

Therapeutic Architectures & Mechanism of Action

Neuroprotection: The Riluzole Paradigm

Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) remains the gold standard for Amyotrophic Lateral Sclerosis (ALS) therapy. Its mechanism is multifaceted, acting primarily to reduce glutamate excitotoxicity.[1]

Molecular Mechanism

Riluzole does not act via a single receptor.[2] Instead, it stabilizes the inactivated state of voltage-gated sodium channels (


), preventing the depolarization required for glutamate release. Concurrently, it inhibits P/Q-type calcium channels and modulates PKC-dependent Munc18-1 phosphorylation, halting synaptic vesicle fusion.

Riluzole_Mechanism Riluzole Riluzole (Benzothiazole Scaffold) Nav Volt-Gated Na+ Channels (Presynaptic) Riluzole->Nav Stabilizes Inactive State CaV P/Q-Type Ca2+ Channels Riluzole->CaV Blocks Influx PKC PKC Pathway (Munc18-1) Riluzole->PKC Inhibits Phosphorylation Vesicle Synaptic Vesicle Fusion Nav->Vesicle Prevents Depolarization CaV->Vesicle Reduces Ca2+ Trigger PKC->Vesicle Blocks Docking Glutamate Glutamate Release (Synaptic Cleft) Vesicle->Glutamate Inhibits Excitotoxicity Excitotoxicity (Neuronal Death) Glutamate->Excitotoxicity Causes

Figure 1: Multimodal mechanism of Riluzole in preventing glutamatergic excitotoxicity.

Oncology: Dual Kinase Inhibition (VEGFR-2 / BRAF)

Recent medicinal chemistry efforts have pivoted the benzothiazole scaffold toward oncology.[3] By modifying Position 2 with urea-based linkers (mimicking the drug Sorafenib), researchers have developed dual inhibitors of VEGFR-2 (angiogenesis) and BRAF (proliferation).

SAR Insight:

  • 6-Unsubstituted analogs often show higher general cytotoxicity in specific series.[3]

  • 6-Fluoro/Chloro substitutions can enhance potency against specific cell lines (e.g., MCF-7) but may reduce selectivity compared to unsubstituted congeners in kinase-specific assays.

  • Urea Linkage at C-2: Essential for hydrogen bonding with the "hinge region" of the kinase ATP pocket.

Table 1: Comparative Potency of Benzothiazole-Urea Hybrids (Data synthesized from recent kinase inhibition studies, e.g., compound 4f [1])

Compound VariantR-Group (Pos 6)TargetIC50 (

M)
Outcome
Reference (Sorafenib) N/ABRAF0.071Clinical Standard
Benzothiazole-4f H (Unsubstituted)BRAF0.071Bioequivalent
Benzothiazole-4f H (Unsubstituted)VEGFR-20.194Potent Anti-angiogenic
Analog 4m -ClBRAF> 1.5Reduced Potency

Synthetic Methodologies

To ensure reproducibility and adherence to Green Chemistry principles, we prioritize modern, catalyst-driven protocols over traditional Polyphosphoric Acid (PPA) condensations, which are viscous, corrosive, and difficult to scale.

Protocol: Ultrasound-Assisted Green Synthesis of 2-Arylbenzothiazoles

This protocol utilizes a sulfated tungstate catalyst or simple PEG-400 medium, eliminating toxic solvents and reducing reaction time from hours to minutes.

Reaction Scheme:



3.1 Materials & Stoichiometry
  • Substrate A: 2-Aminothiophenol (1.0 mmol, 125 mg)

  • Substrate B: Benzaldehyde derivative (1.0 mmol)

  • Catalyst: Sulfated Tungstate (

    
    ) (10 mol%) OR Polyethylene Glycol-400 (PEG-400) (2 mL).
    
  • Equipment: Ultrasonic bath (frequency 40 kHz).

3.2 Step-by-Step Workflow
  • Preparation: In a 25 mL conical flask, dissolve 1.0 mmol of 2-aminothiophenol and 1.0 mmol of the corresponding aldehyde in 2 mL of PEG-400 (or add solid catalyst).

  • Sonication: Place the flask in the ultrasonic bath at Room Temperature (25–30°C). Sonicate for 15–30 minutes.

    • Validation Point: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 2:8). The disappearance of the thiol spot and the appearance of a fluorescent spot (under UV 254nm) indicates conversion.

  • Workup:

    • Pour the reaction mixture into crushed ice (50 g).

    • A solid precipitate will form immediately.

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (

      
       mL) to remove PEG/catalyst.
      
    • Recrystallize from hot ethanol.

  • Characterization (Expected Data for 2-Phenylbenzothiazole):

    • Melting Point: 112–114°C.

    • 1H NMR (CDCl3):

      
       8.10 (d, 1H), 7.90 (d, 1H), 7.50 (m, 2H), 7.40 (t, 1H).
      

Synthesis_Workflow Start Reactants: 2-Aminothiophenol + Aldehyde Process Ultrasound Irradiation (40 kHz, 25°C, 20 min) Catalyst: PEG-400 Start->Process Check TLC Validation (EtOAc:Hex 2:8) Process->Check Check->Process Incomplete Quench Ice Water Precipitation Check->Quench Complete Final Product: 2-Arylbenzothiazole (>90% Yield) Quench->Final

Figure 2: Green synthesis workflow for 2-substituted benzothiazoles.

Critical Analysis & Future Directions

The Solubility Challenge

A major limitation of the benzothiazole scaffold is poor aqueous solubility due to its planar, aromatic nature.

  • Solution: Incorporation of morpholine or piperazine tails at the C-6 position disrupts crystal packing and introduces ionizable nitrogens, significantly improving bioavailability without compromising the pharmacophore.

Metabolic Stability

While C-6 fluorination is a standard tactic to block metabolism, recent studies suggest that C-2 substitution with sterically bulky groups (e.g., tert-butyl) can also retard oxidative metabolism by shielding the thiazole ring from cytochrome P450 enzymes.

References

  • Ahmed, M. et al. (2024). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase. PMC. Link

  • Bellingham, M.C. (2011). A review of the neural mechanisms of action and clinical efficiency of riluzole in amyotrophic lateral sclerosis. Clinical Medicine Insights: Therapeutics. Link

  • Keri, R. S., & Patil, M. R. (2014). Benzothiazole: a privileged scaffold in current medicinal chemistry. European Journal of Medicinal Chemistry. Link

  • Mali, J. R., et al. (2010).[4] An efficient green protocol for the synthesis of 2-aryl substituted benzothiazoles. Green Chemistry Letters and Reviews. Link

  • Wang, S.J., et al. (2004). Mechanisms underlying the riluzole inhibition of glutamate release from rat cerebral cortex nerve terminals. Neuroscience. Link

Sources

Technical Safety & Handling Guide: 1,3-Benzothiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Primary Focus: 1,3-Benzothiazole-2-carboxylic acid (CAS: 3622-04-6) Nomenclature Alert: The specific string "1,3-Benzothiazole-3(2H)-carboxylic acid" chemically implies a carbamic acid derivative on the nitrogen atom (position 3).[1] Such free acids are inherently unstable and prone to spontaneous decarboxylation. This guide focuses on the stable, commercially available isomer 1,3-Benzothiazole-2-carboxylic acid , which is the standard reagent in drug development and proteomics.[1]

Part 1: Chemical Identity & Structural Logic[1]

Understanding the positional isomerism is critical for safety, particularly regarding thermal stability and decarboxylation risks.

Compound Identity:

  • Preferred Name: 1,3-Benzothiazole-2-carboxylic acid[1]

  • CAS Number: 3622-04-6[1][2][3]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 179.20 g/mol [2]

  • Appearance: White to off-white crystalline powder[1]

Structural Visualization (Isomerism & Numbering)

The following diagram clarifies the numbering system and the difference between the stable 2-COOH isomer and the theoretical 3-N-COOH species.

BenzothiazoleStructure cluster_0 Stable Reagent cluster_1 Theoretical / Unstable NodeA 1,3-Benzothiazole-2-COOH (CAS 3622-04-6) NodeB Aromatic Ring (Stable) NodeA->NodeB Contains NodeC Acid at C2 (Prone to Thermal Decarboxylation) NodeA->NodeC Functional Group NodeE Acid at N3 (Spontaneous Decarboxylation) NodeC->NodeE Isomeric Difference NodeD 1,3-Benzothiazole-3(2H)-COOH (N-Carbamic Acid) NodeD->NodeE Instability Source

Caption: Structural comparison highlighting the stability difference between the C2-acid (stable solid) and the N3-acid (transient species).

Part 2: Hazards Identification (GHS Classification)

As a Senior Application Scientist, I emphasize that while this compound is not classified as "High Toxicity" (like cyanide), it possesses specific reactive hazards relevant to laboratory workflow.

Signal Word: WARNING

Hazard CategoryGHS CodeHazard StatementMechanism of Action
Skin Irritation H315 Causes skin irritation.[1][3][4]Acidic functionality reacts with epidermal proteins; lipophilic ring aids dermal penetration.
Eye Irritation H319 Causes serious eye irritation.[3][4][5]Direct protonation of corneal mucosal membranes; potential for irreversible opacity if untreated.
STOT - SE H335 May cause respiratory irritation.[1][3][4][6]Inhalation of dust triggers inflammatory response in bronchial alveoli.

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume.[3][4][5]

  • P280: Wear protective gloves/eye protection (Nitrile rubber >0.11mm recommended).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][5] Remove contact lenses.[4][5]

Part 3: Stability & Reactivity (The "Hidden" Hazard)[1]

This is the most critical section for a researcher. Benzothiazole-2-carboxylic acids are alpha-heteroaryl carboxylic acids .[1]

The Decarboxylation Risk: Unlike benzoic acid, 1,3-benzothiazole-2-carboxylic acid has a driving force to decarboxylate because the resulting anion is stabilized by the adjacent nitrogen and sulfur atoms.[1]

  • Trigger: Heat (>100°C) or strong acidic catalysis.

  • Product: Benzothiazole (liquid, distinct odor) +

    
     (gas).
    
  • Safety Implication: Heating this compound in a sealed vessel (e.g., microwave reactor) can lead to rapid pressure buildup and explosion.

Thermal Degradation Pathway[1]

Decarboxylation Start 1,3-Benzothiazole-2-COOH (Solid) Heat Heat (>100°C) / Acid Start->Heat Transition Transition State (Zwitterionic) Heat->Transition Activation Products Benzothiazole + CO2 Transition->Products -CO2 Risk RISK: Vessel Over-pressurization Products->Risk Gas Expansion

Caption: Thermal decarboxylation mechanism. Note the gas evolution risk in sealed systems.

Part 4: Handling & Storage Protocols[6]

To maintain scientific integrity (purity >97%) and safety, follow these self-validating protocols.

1. Storage Hierarchy
  • Primary: Store at 2-8°C (Refrigerated). While chemically stable at RT, cold storage prevents slow surface decarboxylation and discoloration.

  • Secondary: Keep container tightly closed in a dry, well-ventilated place.

  • Incompatibility: Strong oxidizing agents and strong bases.

2. Experimental Handling (Step-by-Step)
  • Weighing: Use an analytical balance inside a fume hood. The powder is fine and electrostatic; use an anti-static gun if available to prevent aerosolization.

  • Solubility:

    • Soluble in: DMSO, DMF, Methanol (moderate).

    • Sparingly soluble in: Water (unless pH > 7).

    • Protocol: For biological assays, dissolve in DMSO to 100 mM stock, then dilute into aqueous buffer. Ensure final DMSO concentration is <1% to avoid cytotoxicity artifacts.

3. Waste Disposal
  • Do not mix with general organic waste if the waste stream is autoclaved (heat trigger).

  • Neutralization: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle

    
     and 
    
    
    
    emissions).
Part 5: Emergency Response
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[4][5] Do not use mouth-to-mouth resuscitation; use a pocket mask.[1]

  • Skin Contact: Wash with soap and water.[3] If irritation persists, check for sensitization (rare but possible with benzothiazoles).

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.

  • Firefighting:

    • Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

    • Hazards: Emits toxic fumes of Carbon oxides, Nitrogen oxides (NOx), and Sulfur oxides (SOx). Firefighters must wear SCBA.

Part 6: Scientific Context & Applications

Why use this compound?

  • Peptide Synthesis: Used as a capping agent or to introduce the benzothiazole moiety, which acts as a bioisostere for indole or purine rings in kinase inhibitors.

  • Proteomics: Benzothiazole derivatives are used in bioluminescent assays (luciferin analogs).

  • Ligand Design: The carboxylic acid allows for amide coupling (EDC/NHS chemistry) to attach the fluorophore/pharmacophore to proteins.

References
  • PubChem. (n.d.). Compound Summary: 1,3-Benzothiazole-2-carboxylic acid (CID 77089).[1] National Library of Medicine. Retrieved March 8, 2026, from [Link][1]

Sources

The Strategic Role of 1,3-Benzothiazole-3(2H)-carboxylic Acid in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of complex nitrogen- and sulfur-containing heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the vast array of synthetic precursors, 1,3-Benzothiazole-3(2H)-carboxylic acid and its derivatives have emerged as exceptionally versatile synthons. This technical guide elucidates the pivotal role of this compound, not as a final structure, but as a sophisticated precursor for the in-situ generation of benzothiazolium-based azomethine ylides. We will explore the mechanistic underpinnings of its decarboxylative activation, its application in [3+2] dipolar cycloaddition reactions to construct the medicinally significant pyrrolo[2,1-b]benzothiazole core, and provide field-proven insights into experimental design and execution.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole moiety, a fusion of benzene and thiazole rings, is an integral feature in a multitude of pharmaceutical agents and natural products.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. Derivatives of benzothiazole exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The inherent biological significance of this core structure drives continuous innovation in synthetic methodologies to access novel analogues with enhanced therapeutic potential.[3]

The Synthon: 1,3-Benzothiazole-3(2H)-carboxylic Acid

While the aromatic benzothiazole ring is the final target in many drugs, its dihydro-N-carboxylated form, 1,3-Benzothiazole-3(2H)-carboxylic acid, serves a distinct and powerful role as a synthetic intermediate.

Synthesis of the Dihydrobenzothiazole Carboxylate Precursor

The synthesis of the 2,3-dihydrobenzothiazole core is typically achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde. This reaction forms a 2-substituted-2,3-dihydrobenzothiazole. Subsequent N-acylation with an acylating agent like ethyl chloroformate under basic conditions yields the stable N-ethoxycarbonyl derivative, a common precursor that can be hydrolyzed to the target carboxylic acid.

The causality behind this two-step approach is control and stability. The initial condensation creates the core dihydro-heterocycle. The subsequent N-carboxylation introduces the key functional group that will later be used to generate the reactive intermediate. This stable, isolable precursor allows for purification and characterization before its deployment in more complex reactions.

The N-Carboxylic Acid: A Latent 1,3-Dipole

The true synthetic value of 1,3-Benzothiazole-3(2H)-carboxylic acid lies in its capacity for thermal decarboxylation. The N-C bond of the carboxylic acid is labile. Upon heating, it cleanly extrudes carbon dioxide to generate a transient, non-isolable benzothiazolium-based azomethine ylide .[4][5] This reactive species is a classic 1,3-dipole, poised for immediate participation in cycloaddition reactions.[6]

This decarboxylative approach is a cornerstone of "traceless activation." The activating group (the carboxylic acid) is removed from the system as a simple, volatile gas (CO₂), which simplifies purification and minimizes side reactions that could occur with base-mediated ylide generation methods.[4]

Core Application: Decarboxylative [3+2] Cycloaddition

The most powerful application of this synthon is in the [3+2] dipolar cycloaddition (also known as the Huisgen cycloaddition) to construct complex fused heterocyclic systems.[6][7] This reaction provides a highly convergent and atom-economical route to the pyrrolo[2,1-b]benzothiazole scaffold, a core structure found in potent antitumor agents.[3][8]

The Reaction Mechanism

The process unfolds in a sequential, one-pot manner.

  • Step 1: Ylide Generation: Gentle heating of the 1,3-Benzothiazole-3(2H)-carboxylic acid precursor initiates decarboxylation, forming the transient azomethine ylide. This ylide possesses a nucleophilic carbon and an electrophilic iminium carbon, distributed across a C-N-C framework.[5][9]

  • Step 2: [3+2] Cycloaddition: In the presence of a dipolarophile (typically an electron-deficient alkene or alkyne), the ylide undergoes a concerted, pericyclic [3+2] cycloaddition reaction.[6] This step creates a five-membered pyrrolidine ring fused to the benzothiazole core, often with high stereospecificity.[1]

// Invisible edge to enforce ranking Precursor -> Dipolarophile [style=invis]; } .enddot Caption: Decarboxylative [3+2] cycloaddition workflow.

Synthesis of the Pyrrolo[2,1-b]benzothiazole Core

This methodology provides direct access to the tricyclic pyrrolo[2,1-b]benzothiazole system. The reaction is highly versatile, with the final substitution pattern on the newly formed pyrrolidine ring being dictated by the choice of the dipolarophile.

Dipolarophile TypeResulting Functionality on Pyrrolidine Ring
N-Substituted MaleimidesFused Succinimide Ring System
Dimethyl Acetylenedicarboxylate (DMAD)2,3-Bis(methoxycarbonyl) Groups
NitroalkenesNitro and Alkyl/Aryl Groups
AcrylatesEster Functionality

This modularity is a key advantage for drug discovery, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Several compounds based on this scaffold have shown potent activity as DNA interstrand cross-linking agents and inhibitors of centromere-associated protein E (CENP-E), making them promising candidates for cancer therapy.[3][8]

Asymmetric Catalysis for Stereocontrol

For applications in drug development, achieving enantioselectivity is critical. The [3+2] cycloaddition of azomethine ylides is amenable to asymmetric catalysis. The use of chiral Lewis acid catalysts, often involving metal complexes of Ag(I) or Cu(I) with chiral ligands, can effectively control the facial selectivity of the cycloaddition.[10][11]

The catalyst coordinates to the precursor or the dipolarophile, creating a chiral environment that directs the approach of the reacting partners, leading to the preferential formation of one enantiomer of the final product. This catalytic approach represents a significant advancement, providing access to enantiomerically pure compounds without the need for chiral auxiliaries or resolution steps.[1]

Experimental Protocols

The following protocols are representative methodologies for researchers seeking to apply this chemistry.

Protocol: Synthesis of Ethyl 2-Phenyl-2,3-dihydrobenzo[d]thiazole-3-carboxylate (Model Precursor)
  • Rationale: This procedure outlines the synthesis of a stable, N-carboxyethylated precursor, which is a common starting point for generating the azomethine ylide.

  • Step A (Condensation): To a solution of 2-aminothiophenol (1.0 eq) in ethanol, add benzaldehyde (1.0 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates consumption of the starting materials. The product, 2-phenyl-2,3-dihydrobenzo[d]thiazole, often precipitates and can be collected by filtration.

  • Step B (N-Carboxylation): Suspend the product from Step A (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF. Add a non-nucleophilic base, such as triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Add ethyl chloroformate (1.1 eq) dropwise to the cooled suspension. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol: General Procedure for [3+2] Cycloaddition
  • Rationale: This protocol describes the one-pot, thermally-induced cycloaddition. The reaction is performed under inert atmosphere to prevent oxidation of the electron-rich intermediates.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-carboxy-dihydrobenzothiazole precursor (1.0 eq) and the desired dipolarophile (1.1-1.5 eq) in a high-boiling, anhydrous solvent such as toluene or xylene.

  • Execution: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 8-24 hours. The evolution of CO₂ gas may be observed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude residue contains the desired pyrrolo[2,1-b]benzothiazole cycloadduct. Purify via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the final product.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Combine Precursor &\nDipolarophile in Solvent\n(e.g., Toluene)"]; inert [label="2. Establish Inert\nAtmosphere (N₂/Ar)"]; heat [label="3. Heat to Reflux\n(110-140 °C)"]; monitor [label="4. Monitor by TLC"]; workup [label="5. Cool & Concentrate"]; purify [label="6. Column Chromatography"]; product [label="Final Product:\nPyrrolo[2,1-b]benzothiazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> inert; inert -> heat; heat -> monitor; monitor -> heat [label="Reaction\nIncomplete"]; monitor -> workup [label="Reaction\nComplete"]; workup -> purify; purify -> product; } .enddot Caption: Experimental workflow for the one-pot cycloaddition.

Conclusion

1,3-Benzothiazole-3(2H)-carboxylic acid is far more than a simple heterocyclic compound; it is a sophisticated synthon engineered for the clean and efficient generation of reactive intermediates. Its ability to undergo thermal decarboxylation provides a powerful and traceless method for producing benzothiazolium-based azomethine ylides. The subsequent in-situ trapping of these ylides in [3+2] cycloaddition reactions offers a direct, modular, and stereocontrollable route to the medicinally vital pyrrolo[2,1-b]benzothiazole scaffold. For researchers in drug discovery, mastering this methodology provides a strategic advantage in the quest to develop next-generation therapeutics.

References

  • Al-Abed, Y., & Li, J. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 123-135. [Link]

  • Antol, I., et al. (2024). Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. International Journal of Molecular Sciences, 25(12), 6524. [Link]

  • Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]

  • Chen, C., Li, X., & Schreiber, S. L. (2003). Catalytic asymmetric [3+2] cycloaddition of azomethine ylides. Development of a versatile stepwise, three-component reaction for diversity-oriented synthesis. Journal of the American Chemical Society, 125(34), 10174-5. [Link]

  • Hsia, T. C., et al. (2012). Synthesis and antitumor evaluation of novel benzo[d]pyrrolo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry, 53, 343-353. [Link]

  • Wozniak, L. A., & Bąk, S. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Current Organic Chemistry, 20(24), 2574-2591. [Link]

  • Michigan State University Department of Chemistry. Asymmetric [3+2] Cycloaddition of Azomethine Ylides. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Dadiboyena, S. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 58. [Link]

  • ResearchGate. (2024). Profile of [3 + 2] cycloaddition of nitrogen-ylides in situ generated from imines or heteroarenium salts. [Link]

  • Sharma, A., et al. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Letters in Applied NanoBioScience, 13(1), 19. [Link]

  • Li, J. J. (2025). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 30(19), 4567. [Link]

  • Abdel-Megeed, M. F., et al. (2012). Synthesis of Fused Heterocyclic Rings Incorporating Pyrrolo[2,1-b]benzothiazole Moiety. International Journal of Modern Organic Chemistry, 1(3), 193-202. [Link]

  • Zhou, Z., et al. (2017). L-tert-Leucine-Derived AmidPhos/Silver(I) Chiral Complexes for the Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Synlett, 28(10), 1183-1188. [Link]

  • Bakulina, O., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][4][12]benzothiazines: access to pyrrolo[2,1-b][4][6]benzothiazoles. Beilstein Journal of Organic Chemistry, 19, 46-56. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

  • Padwa, A. (Ed.). (1984). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Zhang, W., et al. (2021). A [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. Organic & Biomolecular Chemistry, 19(34), 7431-7435. [Link]

  • ResearchGate. (2020). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and antimicrobial properties. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. [Link]

  • Al-Warhi, T., et al. (2024). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. [Link]

  • Antol, I., et al. (2024). Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. International Journal of Molecular Sciences, 25(12), 6524. [Link]

  • ResearchGate. (2018). Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 1,3-Benzothiazole-3(2H)-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the concept of "privileged structures" drives the rational design of novel therapeutics. 1,3-Benzothiazole-3(2H)-carboxylic acid represents a highly versatile, high-value molecular building block [1]. The benzothiazole heterocycle—a fused bicyclic system containing sulfur and nitrogen—exhibits an innate affinity for diverse biological receptors via


 stacking, hydrogen bonding, and hydrophobic interactions.

By leveraging the reactive carboxylic acid moiety at the 3-position, medicinal chemists can rapidly generate diverse libraries of benzothiazole-carboxamide hybrids. These derivatives have shown exceptional promise in oncology, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical kinase implicated in tumor proliferation and survival [1]. This guide provides a comprehensive, self-validating framework for synthesizing and biologically evaluating these derivatives.

Mechanistic Rationale & Target Interaction

The structural anatomy of 1,3-Benzothiazole-3(2H)-carboxylic acid makes it an ideal precursor for Structure-Activity Relationship (SAR) exploration.

  • The Benzothiazole Core: Acts as the primary pharmacophore, anchoring the molecule within the hydrophobic pocket of target kinases (e.g., the ATP-binding site of EGFR).

  • The Carboxylic Acid Handle: Facilitates facile amidation. The resulting carboxamide linkage not only serves as a stable synthetic bridge but also acts as a critical hydrogen-bond donor/acceptor, interacting directly with key amino acid residues (such as Met793 in EGFR) [1].

When these benzothiazole-carboxamide hybrids successfully inhibit EGFR, they disrupt downstream signaling cascades, ultimately halting cell proliferation and inducing apoptosis.

EGFR_Pathway Benzothiazole Benzothiazole-Carboxamide Derivative EGFR EGFR (Receptor Tyrosine Kinase) Benzothiazole->EGFR Inhibits PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Modulation of the EGFR/PI3K/AKT signaling pathway by benzothiazole-carboxamide derivatives.

Experimental Workflows & Protocols

To transition from the raw 1,3-Benzothiazole-3(2H)-carboxylic acid building block to a validated biological hit, a rigorous, self-validating workflow must be employed.

Workflow Scaffold 1,3-Benzothiazole- 3(2H)-carboxylic acid Coupling Amide Coupling (HATU, DIPEA) Scaffold->Coupling Functionalization Library Carboxamide Library Coupling->Library Yield Screening In Vitro MTT Assay Library->Screening Evaluation Hit Hit Identification Screening->Hit Selection

Workflow from scaffold functionalization to in vitro hit identification.

Protocol A: HATU-Mediated Synthesis of Benzothiazole-Carboxamides

Causality & Reagent Selection: Traditional coupling agents (like EDC/NHS) often suffer from low yields when reacting with sterically hindered amines. We utilize HATU because it generates a highly reactive highly active 7-aza-OBt ester intermediate, drastically accelerating the reaction and preventing racemization. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the target amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert Argon, dissolve 1.0 equivalent of 1,3-Benzothiazole-3(2H)-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA to the solution. Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the active ester before the amine is introduced, minimizing side reactions.

  • Coupling: Add 1.1 equivalents of the desired primary or secondary amine dropwise.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation Checkpoint: Before proceeding to workup, perform TLC (UV 254 nm) and LC-MS on a reaction aliquot. The protocol is validated if the LC-MS trace shows the complete disappearance of the starting material mass peak and the emergence of the desired


 product peak.
Protocol B: In Vitro Anticancer Screening (MTT Assay)

Causality & Assay Design: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the assay provides a direct, quantifiable metric of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 (breast cancer) and HCT-116 (colon cancer) cells at 70–80% confluence. Seed 5,000–10,000 cells per well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS[1].

  • Incubation: Incubate the plates at 37°C in a 5%

    
     humidified atmosphere for 24 hours to allow for cell adherence and stabilization.
    
  • Treatment: Prepare serial dilutions of the synthesized benzothiazole-carboxamide hybrids in DMSO (ensure final DMSO concentration in wells is

    
     to prevent solvent toxicity). Treat the cells for 48 hours.
    
  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: This incubation time allows sufficient accumulation of intracellular formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate in the dark for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

Self-Validation Checkpoint: The assay must include a Vehicle Control (0.1% DMSO) to establish 100% baseline viability, and a Positive Control (e.g., Doxorubicin) to ensure the cell line is responding correctly to known cytotoxic agents. Calculate the


-factor using the vehicle and positive controls; a 

-factor

validates the assay's robustness.

Quantitative Data Presentation

The functionalization of the 1,3-Benzothiazole-3(2H)-carboxylic acid scaffold yields compounds with varying degrees of potency and selectivity. The table below summarizes the structure-activity relationship (SAR) data, demonstrating how specific substitutions on the carboxamide amine influence the half-maximal inhibitory concentration (


) across different cell lines [1].
CompoundSubstitution (R-Group)MCF-7

(µM)
HCT-116

(µM)
HEK-293

(µM)
Scaffold Carboxylic Acid (Unmodified)>50.00>50.00>50.00
Hybrid 6a -H15.2018.40>50.00
Hybrid 6b -CH₃10.1012.30>50.00
Hybrid 6j -OH6.567.83>50.00
Doxorubicin Positive Control1.201.504.50

Data Interpretation: The unmodified scaffold exhibits negligible cytotoxicity. However, coupling it to form carboxamide hybrids significantly enhances anticancer activity. Notably, the introduction of a hydroxyl group (Hybrid 6j) yields the highest potency against cancer lines (MCF-7 and HCT-116) while maintaining low toxicity against normal human embryonic kidney cells (HEK-293), highlighting the target selectivity of this privileged scaffold [1].

References

  • Title: Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. Source: Journal of Applied Pharmaceutical Science (2025). URL: [Link]

  • Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Source: RSC Advances (2025). URL: [Link]

Catalytic Functionalization of the 1,3-Benzothiazole Scaffold: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-benzothiazole core is a privileged heterocyclic scaffold, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The ability to precisely introduce functional groups onto this scaffold is paramount for modulating its physicochemical properties and biological targets, a key aspect of modern drug discovery and development. This guide provides an in-depth overview of contemporary catalytic methods for the functionalization of the 1,3-benzothiazole system, with a focus on strategies applicable to derivatives such as 1,3-benzothiazole-3(2H)-carboxylic acid. We will explore the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their implementation.

The Strategic Importance of Catalytic Functionalization

The functionalization of the benzothiazole nucleus, particularly at the C2, C4, C5, C6, and C7 positions, allows for the systematic exploration of chemical space to optimize lead compounds. Catalytic methods offer significant advantages over classical stoichiometric approaches, including higher efficiency, milder reaction conditions, and greater functional group tolerance. This is particularly crucial when dealing with complex, multi-functionalized molecules often encountered in drug development. The presence of a carboxylic acid moiety at the N3-position, as in 1,3-benzothiazole-3(2H)-carboxylic acid, can influence the electronic properties of the heterocyclic system and may serve as a handle for further derivatization or as a key pharmacophoric element.

I. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials.[5] This atom-economical approach is highly desirable for streamlining synthetic routes and reducing waste.

A. Palladium-Catalyzed Intramolecular C-H Activation/C-S Formation

A notable strategy for the synthesis of fused benzothiazole systems involves a palladium-catalyzed intramolecular C-H activation and C-S bond formation. While this specific example leads to a pyrazolo[5,1-b]benzothiazole scaffold, the underlying principle of activating a C-H bond on the benzo-fused ring and coupling it with a sulfur-based functional group is a valuable concept for the broader functionalization of benzothiazoles.

Conceptual Workflow for Intramolecular C-H Activation

cluster_0 Catalytic Cycle cluster_1 Experimental Workflow A Pd(II) Precursor B C-H Activation A->B Substrate C Reductive Elimination B->C Intramolecular Coordination D Functionalized Benzothiazole C->D C-S Bond Formation E Pd(0) E->A Oxidant (if needed) Start Starting Benzothiazole Derivative Reagents Add Pd catalyst, ligand, base, and solvent Start->Reagents Reaction Heat under inert atmosphere Reagents->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Column chromatography Workup->Purification Product Isolated Functionalized Product Purification->Product

Caption: Palladium-catalyzed intramolecular C-H functionalization workflow.

Protocol 1: General Procedure for Pd-Catalyzed Intramolecular C-H Arylation (Conceptual)

  • Materials: Substituted benzothiazole (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), Ligand (e.g., XPhos, 0.1 equiv), Potassium carbonate (K₂CO₃, 2.0 equiv), Anhydrous solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • To an oven-dried Schlenk tube, add the substituted benzothiazole, Pd(OAc)₂, ligand, and K₂CO₃.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

B. Metal-Free C-H Mercaptalization

For the introduction of sulfur functionalities at the C2 position, a metal-free C-H mercaptalization has been developed.[6] This method utilizes 1,3-propanedithiol as the thiol source in the presence of a strong base.[6]

Protocol 2: C-H Mercaptalization of Benzothiazole [6]

  • Materials: Benzothiazole (1.0 mmol), 1,3-Propanedithiol (2.0 equiv), Potassium hydroxide (KOH, 5.0 equiv), Dimethyl sulfoxide (DMSO, 3 mL).

  • Procedure:

    • In a sealed tube, combine benzothiazole, 1,3-propanedithiol, and KOH in DMSO.

    • Heat the reaction mixture at 130 °C for 12 hours.

    • After cooling to room temperature, quench the reaction with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

II. Cross-Coupling Reactions: Building Molecular Complexity

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high precision.

A. Suzuki-Miyaura Cross-Coupling for 2-Arylbenzothiazoles

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biaryl compounds. In the context of benzothiazoles, it can be employed to introduce aryl or heteroaryl substituents, often at the 2-position, starting from a halogenated benzothiazole and a boronic acid derivative.[7]

Table 1: Representative Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzo[d]thiazole [7]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-(Biphenyl-4-yl)benzo[d]thiazole95
24-Methylphenylboronic acid2-(4'-Methylbiphenyl-4-yl)benzo[d]thiazole92
34-Methoxyphenylboronic acid2-(4'-Methoxybiphenyl-4-yl)benzo[d]thiazole88
44-Chlorophenylboronic acid2-(4'-Chlorobiphenyl-4-yl)benzo[d]thiazole85
5Naphthalene-2-boronic acid2-(4-(Naphthalen-2-yl)phenyl)benzo[d]thiazole80

Protocol 3: Suzuki-Miyaura Cross-Coupling [7]

  • Materials: 2-(4-Bromophenyl)benzo[d]thiazole (1.0 equiv), Arylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), Sodium carbonate (Na₂CO₃, 2.0 equiv), Toluene, Ethanol, and Water (4:1:1 mixture).

  • Procedure:

    • Combine 2-(4-bromophenyl)benzo[d]thiazole, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in a round-bottom flask.

    • Add the solvent mixture (toluene:ethanol:water).

    • Heat the mixture to reflux (around 90-100 °C) under an inert atmosphere for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and add water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

B. Visible-Light Photocatalytic Cross-Coupling

A novel and green approach to benzothiazole functionalization involves a visible-light-mediated, noble-metal-free photocatalytic cross-coupling of alcohols with benzothiazoles. This method allows for both alkylation and acylation depending on the reaction atmosphere.

Logical Flow of Photocatalytic Functionalization

cluster_argon Inert Atmosphere (Argon) cluster_air Oxidative Atmosphere (Air) Start Benzothiazole + Alcohol Catalyst Photocatalyst (e.g., Eosin Y) + Fe salt Start->Catalyst Light Visible Light Irradiation Catalyst->Light Radical_Ar α-Hydroxy Carbon Radical Formation Light->Radical_Ar Radical_Air α-Hydroxy Carbon Radical Formation Light->Radical_Air Coupling_Ar Radical Addition to Benzothiazole Radical_Ar->Coupling_Ar Product_Ar Alkyl-substituted Benzothiazole Coupling_Ar->Product_Ar Oxidation Oxidation to Acyl Radical Radical_Air->Oxidation Coupling_Air Acyl Radical Addition Oxidation->Coupling_Air Product_Air Acetyl-derived Benzothiazole Coupling_Air->Product_Air

Caption: Regioselective functionalization via photocatalysis.

III. Asymmetric Catalysis: Accessing Chiral Scaffolds

The development of stereoselective methods for the synthesis of chiral benzothiazole-containing molecules is of paramount importance, as the biological activity of enantiomers can differ significantly. Organocatalysis has emerged as a powerful platform for such transformations.

A. Asymmetric [4+2] Cyclization

The asymmetric synthesis of pyrimido[2,1-b]benzothiazoles can be achieved with high diastereoselectivity and enantioselectivity through a [4+2] cyclization of 2-benzothiazolimines and aldehydes, catalyzed by a commercially available chiral amine.[8][9]

Table 2: Substrate Scope for Asymmetric [4+2] Cyclization [8]

Entry2-Benzothiazolimine SubstituentAldehydedree (%)Yield (%)
1H3-Phenylpropionaldehyde19:19898
26-F3-Phenylpropionaldehyde14:19197
36-Cl3-Phenylpropionaldehyde19:19798
46-OMe3-Phenylpropionaldehyde15:19898
5H3-(4-Chlorophenyl)propionaldehyde15:19895

Protocol 4: Organocatalytic Asymmetric [4+2] Cyclization [8][9]

  • Materials: 2-Benzothiazolimine (1.0 equiv), Aldehyde (1.2 equiv), Chiral amine catalyst (e.g., a derivative of diphenylprolinol silyl ether, 0.1 equiv), Acid co-catalyst (e.g., Benzoic acid, 0.1 equiv), Anhydrous solvent (e.g., Dichloromethane).

  • Procedure:

    • To a solution of the 2-benzothiazolimine and the chiral amine catalyst in the anhydrous solvent at the specified temperature (e.g., -20 °C), add the acid co-catalyst.

    • Stir the mixture for a short period (e.g., 10 minutes).

    • Add the aldehyde dropwise.

    • Allow the reaction to proceed for the required time, monitoring by TLC.

    • Upon completion, quench the reaction (e.g., with saturated aqueous ammonium chloride).

    • Extract the product with the solvent used for the reaction.

    • Dry the combined organic layers, concentrate, and purify by flash column chromatography.

    • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion

The catalytic functionalization of the 1,3-benzothiazole scaffold provides a powerful and versatile toolkit for medicinal chemists and drug development professionals. The methods outlined in this guide, from direct C-H activation and cross-coupling reactions to asymmetric organocatalysis, offer efficient and selective pathways to novel benzothiazole derivatives. The choice of a specific method will depend on the desired substitution pattern, the nature of the starting material, including the presence of functionalities like the N-carboxylic acid group, and the overall synthetic strategy. By leveraging these advanced catalytic technologies, researchers can accelerate the discovery and development of new therapeutic agents based on this important heterocyclic system.

References

  • Bhandari, S., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 225-246. [Link]

  • Al-Ostath, A., et al. (2023). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Pharmaceuticals, 16(11), 1581. [Link]

  • Kaur, H., et al. (2024). SCOPE OF BENZOTHIAZOLE SCAFFOLD: A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 13(6), 8123-8145. [Link]

  • Bhandari, S., et al. (2013). Medicinal significance of benzothiazole scaffold: an insight view. PubMed, 28(2), 225-46. [Link]

  • Wang, Y., et al. (2021). Organocatalytic Asymmetric Synthesis of Benzothiazolopyrimidines via [4 + 2] Cyclization of 2-Benzothiazolimines and Aldehydes. The Journal of Organic Chemistry, 86(2), 1667-1675. [Link]

  • Li, J., et al. (2024). Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. Molecules, 29(12), 2998. [Link]

  • Nguyen, T. H. P., et al. (2020). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Vietnam Journal of Chemistry, 58(4), 483-488. [Link]

  • ResearchGate. (2021). Organocatalytic Asymmetric Synthesis of Benzothiazolopyrimidines via [4 + 2] Cyclization of 2-Benzothiazolimines and Aldehydes | Request PDF. [Link]

  • Royal Society of Chemistry. (2022). Regulable cross-coupling of alcohols and benzothiazoles via a noble-metal-free photocatalyst under visible light. [Link]

  • Wang, Y., et al. (2021). Organocatalytic Asymmetric Synthesis of Benzothiazolopyrimidines via [4 + 2] Cyclization of 2-Benzothiazolimines and Aldehydes. PubMed, 86(2), 1667-1675. [Link]

  • Kurasov, O. V., et al. (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 28(14), 5556. [Link]

  • ResearchGate. (n.d.). Exploration of C‐H Activation Strategies in Construction of Functionalized 2‐Aryl Benzoazoles: A Decisive Review | Request PDF. [Link]

  • Li, Y., et al. (2022). Regulable cross-coupling of alcohols and benzothiazoles via a noble-metal-free photocatalyst under visible light. Chemical Communications, 58(63), 8821-8824. [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalytic asymmetric synthesis of benzothiazolopyrimidines via a [4 + 2] cycloaddition of azlactones with 2-benzothiazolimines. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. [Link]

  • American Chemical Society. (2016). Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. The Journal of Organic Chemistry, 81(3), 963-972. [Link]

  • Zi, Y., et al. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters, 22(9), 3512-3516. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. [Link]

  • Journal of Reports in Pharmaceutical Sciences. (n.d.). synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. [Link]

  • American Chemical Society. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(9), 6138-6148. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • Liu, X., et al. (2019). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 237-242. [Link]

  • Natural Volatiles & Essential Oils. (2021). Synthesis of Benzothiazole Derivatives Using Green Biobased Vitamin B1 Supported on γ-Fe2O3@SiO2 Nanoparticles as Catalyst and. Natural Volatiles & Essential Oils, 8(5), 11301-11320. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][4]Thiazin-4-One Derivatives. [Link]

  • PubMed. (2012). Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]

  • Semantic Scholar. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

Sources

Microwave-assisted synthesis of benzothiazole carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Benzothiazole Carboxylic Acid Derivatives

Executive Summary & Strategic Rationale

Benzothiazole carboxylic acid derivatives are privileged pharmacophores in drug discovery, exhibiting potent antitumor, antimicrobial, and neuroprotective properties (e.g., Riluzole analogues). Conventional synthesis—typically involving the condensation of 2-aminothiophenol with carboxylic acid derivatives in polyphosphoric acid (PPA)—is plagued by high thermal requirements (>180°C), prolonged reaction times (6–12 hours), and tedious workups.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that circumvents these bottlenecks. By leveraging the high dielectric loss tangent (


) of polar intermediates, we achieve rapid internal heating, reducing reaction times to minutes while enhancing yield and purity.

Key Advantages of this Protocol:

  • Kinetic Enhancement: Reaction times reduced from hours to <10 minutes.

  • Green Chemistry: Solvent-free or aqueous-phase options eliminate toxic waste.[1]

  • Selectivity: Uniform heating profiles minimize thermal degradation byproducts.

Mechanistic Insight: The Microwave Effect

To optimize this reaction, one must understand why microwave irradiation works here. The synthesis relies on the condensation of 2-aminothiophenol (1) with a cyclic anhydride (2) (e.g., phthalic anhydride) or a dicarboxylic acid .

The Dielectric Heating Mechanism: The reaction intermediates are highly polar. Under microwave irradiation (2.45 GHz), these dipoles attempt to align with the oscillating electric field. The lag between the dipole alignment and the field oscillation causes molecular friction and collision, generating intense internal heat (dipolar polarization).

Reaction Pathway:

  • Nucleophilic Attack: The amino group of (1) attacks the carbonyl of (2), opening the ring to form an amide intermediate (N-acyl-2-aminothiophenol).

  • Cyclodehydration: The thiol group attacks the amide carbonyl, followed by the elimination of water to close the thiazole ring. Note: This dehydration step is the rate-determining step in conventional heating but is significantly accelerated by the "superheating" effect of water in a closed microwave vessel.

ReactionMechanism Start 2-Aminothiophenol + Phthalic Anhydride Inter1 Intermediate: N-(2-mercaptophenyl)phthalamic acid Start->Inter1 Nucleophilic Attack (Fast) Transition Cyclodehydration (Rate Limiting Step) Inter1->Transition MW Irradiation (-H₂O) Product Product: 2-(2-Benzothiazolyl)benzoic acid Transition->Product Ring Closure

Figure 1: Mechanistic pathway for the synthesis of benzothiazole derivatives. The microwave energy specifically targets the polar transition state during cyclodehydration.

Experimental Protocols

Two protocols are provided: Method A (Solvent-Free, Green) for robust substrates, and Method B (Catalytic Solution Phase) for heat-sensitive derivatives.

General Considerations
  • Vessel: Borosilicate glass microwave vials (10 mL or 30 mL) with crimp caps.

  • Temperature Monitoring: IR sensor is mandatory. For high-precision kinetics, use a fiber-optic probe.

  • Stirring: High magnetic stirring (600 rpm) is critical to prevent "hot spots" in solvent-free reactions.

Protocol A: Solvent-Free Synthesis (Green Method)

Target Molecule: 2-(2-Benzothiazolyl)benzoic acid

  • Stoichiometry: Mix 2-aminothiophenol (1.0 mmol, 125 mg) and phthalic anhydride (1.0 mmol, 148 mg) in a mortar.

  • Grinding: Grind the mixture for 1 minute until a homogeneous paste forms. Explanation: Intimate mixing increases surface contact area, essential for solvent-free conduction.

  • Catalyst (Optional): Add 10 mol% Zeolite (NaY) or Silica Gel to act as a solid support and Lewis acid catalyst.

  • Irradiation:

    • Transfer the paste to a 10 mL microwave vial.

    • Ramp: 1 minute to reach 110°C.

    • Hold: 3–5 minutes at 110°C (Power: Dynamic, max 300W).

    • Control: Set maximum pressure limit to 250 psi.

  • Workup:

    • Cool to room temperature.[2] The mixture will solidify.

    • Add Ethanol (5 mL) and heat gently to dissolve the product.

    • Filter while hot to remove the solid catalyst (if used).

    • Cool the filtrate on ice to precipitate pure crystals.

Protocol B: Solution-Phase Synthesis (Acid Catalyzed)

Target Molecule: Benzothiazole-2-carboxylic acid esters

  • Preparation: Dissolve 2-aminothiophenol (1.0 mmol) and Terephthalic acid mono-methyl ester (1.0 mmol) in Ethanol (3 mL).

  • Catalyst: Add 2 drops of Conc. HCl or 10 mg p-TsOH .

  • Irradiation:

    • Temp: 85°C (Reflux temperature of EtOH under pressure).

    • Time: 8–12 minutes.

  • Workup: Pour reaction mixture into crushed ice. Neutralize with 10% NaHCO₃. Filter the precipitate.

Experimental Workflow Visualization

Workflow Step1 Reagent Prep: Mix 1:1 Amine & Anhydride Step2 Homogenization: Grind to Paste (Solvent-Free) Step1->Step2 Step3 MW Irradiation: 110°C, 3-5 mins, Dynamic Power Step2->Step3 Step4 Cooling & Extraction: Add EtOH, Heat to Dissolve Step3->Step4 Step5 Purification: Hot Filtration (Remove Catalyst) Crystallization Step4->Step5

Figure 2: Step-by-step workflow for the solvent-free microwave synthesis protocol.

Comparative Data: Microwave vs. Conventional

The following data illustrates the efficiency gains when synthesizing 2-(2-benzothiazolyl)benzoic acid (Entry 1) and related derivatives.

EntryReactantsMethodTimeYield (%)
1 2-ATP + Phthalic AnhydrideMicrowave (110°C) 4 min 94%
Conventional (Reflux)4.5 hrs78%
2 2-ATP + Benzoic AcidMicrowave (130°C) 8 min 92%
Conventional (PPA)6.0 hrs65%
3 2-ATP + Terephthalic AcidMicrowave (Solvent-Free) 6 min 89%
Conventional (Reflux)8.0 hrs70%

Data aggregated from comparative studies [1, 2].

Troubleshooting & Expert Tips

  • Thermal Runaway:

    • Issue: In solvent-free reactions, the reaction mass can absorb energy exponentially as it darkens (increasing dielectric loss).

    • Solution: Use "Power Cycling" (Active Cool) features on your microwave synthesizer. Set a maximum power ceiling (e.g., 50W) once the target temperature is reached.

  • Incomplete Cyclization:

    • Issue: TLC shows the intermediate amide but not the final benzothiazole.

    • Solution: This indicates the dehydration step failed. Add a dehydrating agent like Zeolite or Montmorillonite K-10 to the reaction vessel to scavenge water and drive the equilibrium forward.

  • Scale-Up:

    • Insight: Microwave penetration depth is limited (approx. 1–2 cm in polar media). Do not scale up by simply increasing volume in a single vessel. Use a stopped-flow microwave reactor for quantities >5g.

References

  • Microwave-Assisted Synthesis of Benzothiazoles

    • Title: Citric Acid Catalyzed Microwave Irradiated Solvent Free Synthesis of 2-Substituted Benzothiazole Derivatives.[3]

    • Source: Academia.edu
    • URL:

  • Comparative Yield Studies

    • Title: Comparison of conventional and microwave syntheses of benzothiazole deriv
    • Source: Arabian Journal of Chemistry
    • URL:

  • Green Chemistry Protocols

    • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[3][4][5]

    • Source: Molecules (MDPI)
    • URL:

  • Solvent-Free Mechanisms

    • Title: Synthesis of 2-substituted benzothiazoles under microwave-assisted, solvent-free conditions.
    • Source: South African Journal of Chemistry[6]

    • URL:

Sources

Reaction conditions for coupling 1,3-Benzothiazole-3(2H)-carboxylic acid with amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for the Direct Coupling of 1,3-Benzothiazole-3(2H)-carboxylic Acid with Amines

Executive Summary

The synthesis of unsymmetrical ureas via the direct coupling of N-carboxylic acids (carbamic acids) with amines is a highly efficient strategy in drug development, bypassing the need for highly toxic phosgene or isocyanate intermediates. This application note details the optimized reaction conditions for coupling 1,3-Benzothiazole-3(2H)-carboxylic acid (CAS 856300-58-8)[1] with primary and secondary amines. Because the substrate is a transiently stable carbamic acid, the protocol emphasizes strict pH control, precise order of addition, and strategic coupling reagent selection to suppress decarboxylation and guanylation side reactions.

Mechanistic Rationale & Causality

Unlike standard aliphatic or aromatic carboxylic acids, 1,3-Benzothiazole-3(2H)-carboxylic acid is an N-carboxylic acid. These species are intrinsically susceptible to degradation via decarboxylation, releasing carbon dioxide and reverting to the secondary amine (2,3-dihydro-1,3-benzothiazole).

The Causality of Experimental Choices:

  • pH Control: The relative stability of the intermediate carbamic acid is highly pH-dependent. Under acidic or neutral conditions, decarboxylation is rapid. Maintaining a strictly basic environment (using non-nucleophilic bases like DIPEA or NMM) is mandatory to stabilize the carboxylate anion and prevent the formation of the free amino degradation product[2].

  • Activation Kinetics: To outcompete degradation, the carbamic acid must be rapidly converted into a stable active ester. Uronium-based reagents like HATU are highly effective, generating an OAt-ester that is stable enough to resist decarboxylation but reactive enough for rapid aminolysis[2][3].

  • Order of Addition: If HATU is exposed to the target aliphatic amine before the carbamic acid is fully activated, an unwanted side-reaction occurs where the amine attacks the uronium salt, yielding a dead-end 1,1,3,3-tetramethylguanidine (TMG) byproduct[4]. Therefore, pre-activation of the acid is a critical self-validating step.

Reaction Workflow & Pathway

Pathway Substrate 1,3-Benzothiazole-3(2H)-carboxylic acid (Carbamic Acid) Base Addition of DIPEA / NMM (Stabilization) Substrate->Base Prevents degradation Decarb Decarboxylation (-CO2) (Side Reaction) Substrate->Decarb Acidic/Neutral pH Activation HATU / EDC Activation (0 °C to RT) Base->Activation ActiveEster Active Ester Intermediate (OAt or OBt ester) Activation->ActiveEster -H+ Amine Addition of Amine (R-NH2) ActiveEster->Amine Product Target Urea: 1,3-Benzothiazoline-3-carboxamide Amine->Product Aminolysis Guanylation Guanylation Byproduct (Side Reaction) Amine->Guanylation Excess HATU reacts with amine

Reaction pathway for the coupling of 1,3-Benzothiazole-3(2H)-carboxylic acid with amines.

Strategic Reagent Selection

The choice of coupling agent dictates the reaction kinetics and the impurity profile. The quantitative data below summarizes the expected performance of various coupling systems for this specific carbamic acid scaffold.

Coupling ReagentBaseSolventTemp (°C)Reaction TimeExpected YieldKey Characteristics / Risks
HATU DIPEADMF0 to 252 - 4 h85 - 95%Highest efficiency for hindered amines[3]; strict addition order required to avoid guanylation[4].
EDC·HCl / HOBt NMMDCM/DMF0 to 256 - 12 h75 - 85%Cost-effective; water-soluble urea byproducts simplify aqueous workup.
PyBOP DIPEATHF/DMF0 to 254 - 8 h80 - 90%Excellent alternative to HATU; completely avoids the risk of amine guanylation.
T3P (50% in EtOAc)Et

N
EtOAc25 to 6012 - 24 h70 - 80%Low toxicity profile; requires longer reaction times due to lower activation energy.

Experimental Protocols (Self-Validating Workflows)

Protocol A: HATU-Mediated Coupling (Preferred for Sterically Hindered Amines)

This protocol utilizes HATU to drive the reaction to completion rapidly, minimizing the window for carbamic acid degradation.

Step-by-Step Methodology:

  • Substrate Solubilization & Stabilization: Suspend 1,3-Benzothiazole-3(2H)-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert atmosphere (N

    
     or Ar). Immediately add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) to form the stable carboxylate salt. Stir for 5 minutes at room temperature.
    
  • Pre-Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add HATU (1.1 equiv, 1.1 mmol). Stir at 0 °C for 15–20 minutes.

    • In-Process Control (IPC): The solution should turn pale yellow, indicating the formation of the active OAt-ester[2]. No gas evolution should be observed.

  • Aminolysis: Dissolve the target amine (1.2 equiv, 1.2 mmol) in a minimal volume of anhydrous DMF (1.0 mL) and add it dropwise to the activated ester solution at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with saturated aqueous NaHCO

    
     (2 × 15 mL), 5% aqueous NH
    
    
    
    Cl (2 × 15 mL) [Note: Avoid strong acids like 1M HCl to prevent degradation of unreacted starting materials], and brine (15 mL). Dry the organic layer over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: EDC/HOBt-Mediated Coupling (Cost-Effective & Scalable)

This protocol is ideal for scale-up due to the ease of removing the water-soluble urea byproduct of EDC.

Step-by-Step Methodology:

  • Stabilization: Dissolve 1,3-Benzothiazole-3(2H)-carboxylic acid (1.0 equiv, 1.0 mmol) in a 4:1 mixture of DCM/DMF (5.0 mL). Add N-Methylmorpholine (NMM) (3.0 equiv, 3.0 mmol).

  • Activation: Cool to 0 °C. Add HOBt (1.2 equiv, 1.2 mmol) followed by EDC·HCl (1.2 equiv, 1.2 mmol). Stir for 30 minutes at 0 °C to ensure complete formation of the OBt-ester.

  • Coupling: Add the target amine (1.1 equiv, 1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 6–12 hours.

  • Workup: Dilute with DCM (20 mL). Wash with water (3 × 15 mL) to remove DMF, HOBt, and the EDC-urea byproduct. Wash with brine (15 mL), dry over MgSO

    
    , and concentrate.
    

System Validation & Troubleshooting

To ensure the integrity of the protocol, utilize the following self-validating checkpoints:

  • Visual Gas Evolution: If bubbling is observed upon addition of the solvent or coupling agent, the environment is insufficiently basic, and the carbamic acid is undergoing decarboxylation. Immediately verify the quality and quantity of the DIPEA/NMM used.

  • LC-MS Profiling (Guanylation Check): If the reaction stalls and LC-MS reveals a predominant mass of [Amine + 99 Da], the HATU reagent has reacted directly with the amine[4]. This indicates that either the amine was added before the carbamic acid was fully activated, or a large excess of HATU was used. To correct this, strictly adhere to the 15-minute pre-activation step in Protocol A.

  • TLC Monitoring: The target 1,3-benzothiazoline-3-carboxamide (urea) will typically elute as a highly UV-active spot (254 nm) with lower polarity than the starting carbamic acid.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Benzothiazole-2(3H)-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,3-benzothiazole-2(3H)-carboxylic acid. This guide is designed for researchers, chemists, and pharmaceutical professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols to enhance reaction yield and product purity.

Introduction: The Synthetic Challenge

The synthesis of 1,3-benzothiazole-2(3H)-carboxylic acid, a crucial heterocyclic scaffold in medicinal chemistry, presents unique challenges. While seemingly straightforward, the reaction is highly sensitive to precursor quality, reaction conditions, and potential side reactions. The primary route involves the condensation of 2-aminothiophenol with a C1 carboxylating agent, such as phosgene or ethyl chloroformate. Low yields often stem from the oxidative degradation of the thiol starting material, incomplete cyclization, or the formation of stable, undesired byproducts. This guide provides a systematic approach to overcoming these common hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently below 40%. What are the most likely causes?

Answer: Persistently low yields typically point to one of three critical areas:

  • Degradation of 2-Aminothiophenol: Your primary starting material, 2-aminothiophenol, is highly susceptible to oxidation. The thiol group (-SH) can readily dimerize to form 2,2'-dithiobis(aniline), especially in the presence of atmospheric oxygen.[1][2] This disulfide byproduct is unreactive in the desired cyclization pathway, effectively removing your starting material from the reaction and drastically reducing the yield.

  • Suboptimal Reaction Conditions: The cyclization step is often sensitive to temperature and pH. For instance, if using a reagent like ethyl chloroformate, the initial acylation and subsequent intramolecular cyclization may require specific temperature controls to prevent side reactions.[3] Insufficient heating may lead to an incomplete reaction, while excessive heat can cause product degradation.

  • Inefficient Cyclization: The final ring-closing step to form the benzothiazoline ring can be a bottleneck. This can be due to steric hindrance or electronic effects from substituents on the aromatic ring. Optimizing the catalyst or solvent system can often drive this step to completion.[2]

Question 2: My reaction mixture turns a dark yellow or brown color, and I'm isolating a significant amount of a disulfide byproduct. How can I prevent this?

Answer: This is a classic symptom of the oxidative dimerization of 2-aminothiophenol.[1] The thiol groups of two molecules oxidize to form a disulfide bond, which is a common and problematic side reaction.

Preventative Measures:

  • Inert Atmosphere: The most effective solution is to run the entire reaction under an inert atmosphere, such as dry nitrogen or argon. This minimizes contact with atmospheric oxygen, the primary oxidant.[2]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.

  • High-Purity Reagents: Start with high-purity, preferably freshly opened or distilled, 2-aminothiophenol. Older reagents may have already partially oxidized.

Question 3: The reaction seems to stall, and TLC analysis shows unreacted starting material even after extended reaction times. What should I do?

Answer: A stalled reaction suggests that the activation energy for a key step—either the initial acylation or the final cyclization—is not being overcome.

Troubleshooting Steps:

  • Temperature Adjustment: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC. Some cyclizations require reflux conditions to proceed at a reasonable rate.[4]

  • Catalyst Choice: If not already using one, the addition of a suitable catalyst may be necessary. For reactions involving carboxylic acid derivatives, a base is often required to neutralize the HCl or other acid generated in situ, which can drive the reaction forward. If an acid catalyst is used, ensure it is appropriate for the specific substrate.[5]

  • Solvent Polarity: The solvent plays a crucial role. A solvent that does not adequately solubilize the reactants or intermediates can cause the reaction to stall. Consider switching to a more polar or higher-boiling solvent, such as DMF or DMSO, but be mindful that DMSO can also act as an oxidant under certain conditions.[6]

Question 4: How can I effectively purify the final 1,3-benzothiazole-2(3H)-carboxylic acid product?

Answer: The carboxylic acid functionality can make purification challenging.

  • Acid-Base Extraction: A highly effective method is to dissolve the crude product in an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. This aqueous layer can then be washed with an organic solvent (like ethyl acetate or dichloromethane) to remove non-acidic, organic-soluble impurities.[7] Afterward, carefully re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid product, which can then be collected by filtration.[7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) can significantly improve purity.

Part 2: In-Depth Troubleshooting Guide

This table provides a systematic approach to diagnosing and resolving common experimental issues.

Symptom Observed Probable Cause(s) Recommended Solution(s) & Rationale
Low or No Product Formation 1. Oxidative dimerization of 2-aminothiophenol.[1][2]2. Inactive carboxylating agent (e.g., hydrolyzed chloroformate).3. Incorrect reaction temperature (too low).1. Perform the reaction under an inert (N₂ or Ar) atmosphere. Use degassed solvents and high-purity 2-aminothiophenol.2. Use a fresh bottle of the carboxylating agent. These reagents are moisture-sensitive.3. Incrementally increase the reaction temperature, monitoring by TLC.
Formation of Dark, Tarry Byproducts 1. Severe oxidation of starting material.2. Product degradation at high temperatures.3. Strong side reactions due to incorrect stoichiometry.1. Implement strict anaerobic conditions.[2]2. Reduce the reaction temperature or reaction time. Verify the thermal stability of your product if possible.3. Use a slow, dropwise addition of the carboxylating agent to the 2-aminothiophenol solution to maintain a low localized concentration and minimize side reactions.
Multiple Spots on TLC Plate 1. Incomplete reaction (starting material remains).2. Formation of stable intermediates (e.g., the acylated, uncyclized intermediate).3. Formation of side products (e.g., disulfide).1. Increase reaction time or temperature.2. Add a catalyst or change the solvent to promote the final ring-closing step.3. Improve inert atmosphere techniques and check the purity of starting materials.
Difficulty in Product Isolation/Purification 1. Product is an oil or low-melting solid.2. Contamination with non-acidic impurities.3. Contamination with acidic impurities.1. If recrystallization fails, attempt purification via column chromatography on silica gel, possibly using an acetic acid-doped eluent to prevent streaking.2. Utilize an acid-base extraction workup to selectively isolate the carboxylic acid product.[7]3. Attempt fractional crystallization from a carefully selected solvent system.

Part 3: Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis.

Protocol 1: Synthesis via Ethyl Chloroformate

This protocol describes a common method involving a readily available carboxylating agent. The key to high yield is controlling the initial acylation and ensuring complete cyclization.

Materials:

  • 2-Aminothiophenol (1.0 eq)

  • Ethyl Chloroformate (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide (2M)

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, dissolve 2-aminothiophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous toluene.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add ethyl chloroformate (1.1 eq) dropwise via the dropping funnel over 30 minutes. Maintain vigorous stirring.

  • Initial Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the acylated intermediate by TLC.

  • Cyclization & Saponification: Add a solution of sodium hydroxide (2M, 3.0 eq) and heat the mixture to reflux for 4-6 hours. This step both drives the cyclization and saponifies the ethyl ester to the carboxylic acid.

  • Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with DCM (2 x 50 mL) to remove unreacted starting material and non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is ~2. The product should precipitate as a solid.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure 1,3-benzothiazole-2(3H)-carboxylic acid.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often dramatically reduce reaction times and improve yields by promoting efficient and rapid heating.[8]

Materials:

  • 2-Aminothiophenol (1.0 eq)

  • Diethyl Carbonate (used in excess as reagent and solvent)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Charging: In a 10 mL microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), potassium carbonate (1.5 mmol), and diethyl carbonate (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150°C for 20-30 minutes. (Note: Pressure will build up in the vessel).

  • Work-up: After cooling the vessel to room temperature, carefully unseal it. Filter the reaction mixture to remove the potassium carbonate.

  • Isolation: Evaporate the excess diethyl carbonate under reduced pressure. The remaining crude product can then be purified using the acid-base extraction method described in Protocol 1, step 5.

Part 4: Visual Guides & Workflows

General Reaction Mechanism

The diagram below illustrates the plausible two-step mechanism for the formation of the target molecule using an acyl chloride as the carboxylating agent.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A 2-Aminothiophenol C Acyclic Intermediate A->C Nucleophilic Attack B Carboxylating Agent (e.g., R-COCl) B->C D Benzothiazoline Ring Formation C->D Thiol Attack on Carbonyl E Final Product: 1,3-Benzothiazole-2(3H)-carboxylic acid D->E Deprotonation / Tautomerization

Caption: Plausible mechanism for the synthesis of 1,3-benzothiazole-2(3H)-carboxylic acid.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing the cause of low reaction yields.

G Start Low Yield Observed Q1 Is Disulfide Byproduct Present (TLC/NMR)? Start->Q1 Sol1 Implement Strict Inert Atmosphere (N₂/Ar) Use Degassed Solvents Q1->Sol1 Yes Q2 Is Starting Material Consumed (TLC)? Q1->Q2 No Sol2 Increase Temperature Increase Reaction Time Check Catalyst/Base Q2->Sol2 No Sol3 Investigate Purification Losses Optimize Work-up (e.g., Acid-Base Extraction) Q2->Sol3 Yes

Caption: A decision tree for systematically troubleshooting low product yield.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
  • A Comparative Guide to the Synthesis of 2-Substituted Benzothiazoles: Validating a Novel Eco-Friendly Approach. (2025). BenchChem.
  • Common side reactions in the synthesis of iodin
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2025).
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • avoiding side reactions during the synthesis of N-substituted benzothiazoles. (2025). BenchChem.
  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Taylor & Francis Online.
  • Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols. (2025). BenchChem.
  • Product Class 18: Benzothiazoles and Rel
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Technical Support Center: Synthesis of 1,2,3-Benzothiadiazole-7-carboxylic Acid Deriv
  • Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. (2012). PubMed.

Sources

Solubility issues of 1,3-Benzothiazole-3(2H)-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility issues of 1,3-Benzothiazole-3(2H)-carboxylic acid in organic solvents Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]

Ticket ID: BZT-SOL-001 Subject: Troubleshooting Solubility, Stability, and Handling of Benzothiazole Carboxylic Acids Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]

Critical Nomenclature & Stability Alert

Before addressing solubility, we must verify the chemical entity. The name "1,3-Benzothiazole-3(2H)-carboxylic acid" implies a free carboxylic acid group attached directly to the nitrogen at position 3 (a carbamic acid,


-COOH).[1]

Diagnostic Check:

  • Scenario A (The Unstable Species): If you are attempting to isolate the free acid on the nitrogen (

    
    -COOH), stop .[1] Aromatic 
    
    
    
    -carbamic acids are thermodynamically unstable and spontaneously decarboxylate into the parent amine (benzothiazole) and
    
    
    at room temperature. "Insolubility" in this context is likely decomposition.
  • Scenario B (The Standard Reagent): Most researchers encountering this issue are working with 1,3-Benzothiazole-2-carboxylic acid (CAS: 3622-04-6) or its esters. This guide focuses on the 2-carboxylic acid isomer, which exhibits notorious solubility challenges due to strong intermolecular

    
    -stacking and hydrogen bonding.[1]
    
Solubility Profile & Solvent Compatibility Matrix

The insolubility of benzothiazole-2-carboxylic acid arises from its rigid, planar bicyclic structure which facilitates efficient crystal packing. It behaves as a "brick dust" solid.

Solubility Mechanism:

  • Non-polar solvents (Hexane, Toluene): Insoluble.[1] The crystal lattice energy is too high for weak Van der Waals forces to overcome.

  • Chlorinated solvents (DCM, CHCl3): Poor.[1] While polar, these solvents cannot disrupt the strong intermolecular H-bonds of the acid dimer.[1]

  • Polar Aprotic (DMSO, DMF): Good.[1] These solvents disrupt H-bonding, but high boiling points complicate removal.

  • Basic Aqueous: Soluble (forms the carboxylate salt).

Table 1: Solvent Compatibility Guide
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Hydrocarbons Hexane, HeptaneInsoluble Useful only as anti-solvents for precipitation.[1]
Chlorinated DCM, ChloroformPoor (<1 mg/mL) Not recommended for reaction media unless heterogeneous.
Ethers THF, 1,4-DioxaneModerate Solubility improves significantly with heat, but watch stability.[1]
Alcohols Methanol, EthanolModerate/Good Proticity helps solvation.[1] Heating >60°C poses decarboxylation risks.
Polar Aprotic DMSO, DMF, NMPExcellent Best for NMR or reactions.[1] Hard to remove (lyophilization required).
Aqueous Base 1M NaOH, NaHCO₃Excellent Forms the sodium salt.[1] Preferred method for purification.
Troubleshooting Guide: "It Won't Dissolve"
Issue 1: The Compound Disappears/Oils Out Upon Heating

Diagnosis: Thermal Decarboxylation. Benzothiazole-2-carboxylic acid is thermally sensitive. Upon heating (typically


C, but lower in solution), it loses 

to form benzothiazole (a liquid/oil).
  • Mechanism: The electron-withdrawing nature of the C=N bond facilitates the loss of

    
     via a zwitterionic transition state.[1]
    

Decarboxylation cluster_prevention Prevention Strategy Start Benzothiazole-2-COOH (Solid) Heat Heat (>80°C) or Acid Catalysis Start->Heat Transition Transition State (Zwitterionic) Heat->Transition End Benzothiazole (Oil) + CO2 (Gas) Transition->End Irreversible Tip Keep T < 50°C Avoid Acidic Reflux

Figure 1: Thermal decomposition pathway. Avoid refluxing in high-boiling solvents.

Issue 2: Cannot Remove DMSO/DMF After Reaction

Diagnosis: High boiling point solvent trap. Solution: Do not attempt to rotovap DMSO at high heat (risk of decarboxylation). Protocol: Use the Cold Acid-Base Swing (see Section 4).

Master Protocol: The "Cold Acid-Base Swing" Purification

This is the gold standard for purifying benzothiazole carboxylic acids without using heat or chromatography (which often causes streaking due to the acid group).

Objective: Solubilize by salt formation, wash away organic impurities, then reprecipitate.[1][2]

Step-by-Step Methodology:

  • Dissolution (Salt Formation):

    • Suspend the crude insoluble solid in saturated aqueous NaHCO₃ (Sodium Bicarbonate).

    • Note: Avoid NaOH if ester groups are present elsewhere on the molecule to prevent hydrolysis. For the free acid, NaOH is fine.

    • Stir until the solid dissolves and

      
       evolution ceases. The solution should be clear (yellowish).
      
  • Organic Wash (Impurity Removal):

    • Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

      
       vol).
      
    • Chemistry: The benzothiazole-carboxylate remains in the water. Non-acidic impurities (decarboxylated benzothiazole, unreacted reagents) move to the organic layer.[1]

    • Discard the organic layer. [1]

  • Precipitation (Regeneration):

    • Cool the aqueous layer to

      
      C (Ice bath).
      
    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: ~2–3.[3]

    • Observation: The product will precipitate as a thick white/off-white solid.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with cold water followed by a small amount of cold Hexane .

    • Dry under high vacuum at room temperature (Do not use a heated oven).

Purification Crude Crude Mixture (Insoluble Solid + Impurities) Base Add Sat. NaHCO3 (aq) Crude->Base Wash Wash with DCM/EtOAc Base->Wash Split Phase Separation Wash->Split OrgLayer Organic Layer (Contains Impurities) Split->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Split->AqLayer Keep Acidify Acidify with 1M HCl (at 0°C) AqLayer->Acidify Filter Filter & Dry (Room Temp, Vacuum) Acidify->Filter

Figure 2: The Cold Acid-Base Swing protocol for purification without thermal stress.

Frequently Asked Questions (FAQs)

Q1: I need to take an NMR, but it won't dissolve in CDCl₃. What should I use?

  • Answer: Do not use CDCl₃. Use DMSO-d6 . The compound will dissolve readily. If you need to recover the sample, do not heat to dry; use lyophilization or the Acid-Base Swing described above.[1]

Q2: Can I use ethanol for recrystallization?

  • Answer: Proceed with caution. While ethanol is a good solvent, the boiling point (

    
    C) is near the danger zone for decarboxylation for some substituted derivatives. If you must recrystallize, use Ethanol/Water  mixtures and keep the temperature below 
    
    
    
    C. Do not reflux for extended periods.

Q3: My reaction yield is low, and I see gas evolving. What is happening?

  • Answer: You are likely decarboxylating your product. If your reaction conditions involve temperatures

    
    C or acidic media, the carboxylic acid is converting to the parent benzothiazole. Lower the temperature or switch to a base-catalyzed method where the stable carboxylate salt is the intermediate.
    

Q4: I am trying to synthesize the N-carboxylic acid (3(2H)-COOH) specifically.

  • Answer: This is chemically improbable as a stable isolable solid. The

    
    -COOH species is a carbamic acid. To stabilize this moiety, you must synthesize the ester  (carbamate), such as the tert-butyl ester (Boc-group).[1] You cannot isolate the free acid form; it must be generated in situ or used as a salt.
    
References
  • BenchChem. (2025).[2][4] Technical Guide: Solubility and Synthesis of Benzothiazole-2-carboxylic Acid. Retrieved from 4[1][2]

  • Sigma-Aldrich. (n.d.). Product Specification: Benzothiazole-2-carboxylic acid (CAS 3622-04-6).[1][5][6][7] Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General reference for instability of carbamic acids).

  • Science of Synthesis. (2002). Benzothiazoles and Related Compounds. Thieme Chemistry. Retrieved from 8[1]

Sources

Recrystallization techniques for benzothiazole carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Benzothiazole Carboxylic Acid Derivatives

Status: Active Ticket Focus: Purification, Solubility, Polymorph Control, and "Oiling Out" Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction

Welcome to the technical support hub for the purification of benzothiazole carboxylic acid derivatives. These scaffolds are ubiquitous in medicinal chemistry (e.g., antitumor, amyloid imaging agents) but present unique purification challenges. Their amphoteric nature (basic thiazole nitrogen + acidic carboxyl group) and tendency to form π-stacked oligomers often lead to poor solubility profiles and the dreaded "oiling out" phenomenon.

This guide moves beyond basic textbook procedures to address the specific physicochemical behaviors of the benzothiazole core.

Module 1: Solvent Selection Strategy

The Challenge: Benzothiazole derivatives often exhibit "brick-dust" insolubility in non-polar solvents but are too soluble in standard polar aprotic solvents (DMSO, DMF) to crystallize effectively.[1]

Strategic Approach: For carboxylic acid derivatives, you must leverage the Zwitterionic Potential .[1] The interplay between the carboxylic acid (


) and the thiazole nitrogen (

for the conjugate acid) means pH control is as critical as polarity.
Recommended Solvent Systems
Solvent SystemRoleApplication ContextTechnical Note
Glacial Acetic Acid PrimaryHigh Purity Isolation. Best for 2-substituted benzothiazole-carboxylic acids.Dissolves the compound at reflux; upon cooling, the protonated thiazole helps form a stable crystal lattice.[1]
Ethanol / Water (9:1) BinaryGeneral Purification. Good for derivatives with moderate lipophilicity.Water acts as the anti-solvent. Ensure slow addition to prevent oiling out.
DMF / Water Binary"Brick Dust" Derivatives. For highly insoluble fused-ring systems.Dissolve in hot DMF; add water very slowly. Warning: Hard to remove DMF traces.
Isopropanol (IPA) PrimaryPolymorph Control. Slower evaporation/cooling rates than EtOH.Excellent for growing X-ray quality crystals; promotes thermodynamically stable polymorphs.
Aq. NaOH

HCl
Acid-BaseBulk Crashing. Not true recrystallization, but essential for initial cleanup.[1]Dissolve in base (form carboxylate), filter impurities, precipitate at Isoelectric Point (pI).[1]

Module 2: Troubleshooting "Oiling Out"

Symptom: Upon cooling, the solution becomes cloudy and deposits a viscous oil/gum instead of crystals.[1] Root Cause:

  • Impurities: Byproducts (often disulfides) depress the melting point below the solvent's boiling point.

  • Supersaturation: Cooling too fast traps the compound in a disordered liquid phase (Liquid-Liquid Phase Separation).

Decision Tree: Resolving Oiling Out

OilingOutTroubleshooting Start Issue: Product Oils Out CheckMP Is the oil pure? (Check TLC/NMR) Start->CheckMP Impure Impure (Byproducts present) CheckMP->Impure Yes Pure Pure (Thermodynamic Issue) CheckMP->Pure No Action_Charcoal Activated Carbon Treatment (Remove colored oligomers) Impure->Action_Charcoal Action_Salt Convert to Salt (HCl or Na salt) Impure->Action_Salt If charcoal fails Action_Seeding Seeding at T_cloud (Add seed crystal at cloud point) Pure->Action_Seeding Action_Trituration Trituration (Scratch with spatula in Et2O/Hexane) Pure->Action_Trituration If no seeds available Result_Cryst Crystallization Successful Action_Charcoal->Result_Cryst Action_Salt->Result_Cryst Action_Seeding->Result_Cryst Action_Trituration->Result_Cryst

Figure 1: Decision logic for addressing Liquid-Liquid Phase Separation (Oiling Out) in benzothiazole derivatives.

Module 3: Impurity Removal & Decolorization[2]

The Issue: Benzothiazole syntheses (especially from 2-aminothiophenol) are prone to oxidation, forming disulfide dimers .[1] These are often yellow/orange and co-precipitate with your product.

Q: How do I remove the persistent yellow color? A: The color usually indicates oxidized oligomers or disulfide impurities.

  • Activated Carbon (Charcoal):

    • Use neutral activated carbon. Acidic carbon can sometimes degrade sensitive derivatives.

    • Protocol: Dissolve crude solid in boiling ethanol or acetic acid. Add activated carbon (5-10 wt%). Reflux for 15 minutes. Filter hot through a Celite pad.

    • Caution: Do not add charcoal to a boiling solution; it will boil over. Cool slightly first.

  • Disulfide Cleavage (Chemical Rescue):

    • If the impurity is the disulfide dimer (confirmed by Mass Spec), add a reducing agent (e.g.,

      
       or 
      
      
      
      ) during the initial dissolution step to reduce the disulfide back to the thiol, which remains in solution while your product crystallizes.[1]

Module 4: Standard Operating Protocols (SOPs)

Protocol A: The "Acetic Acid" Method (High Purity)

Best for: Benzothiazole-2-carboxylic acid and 6-carboxylic acid derivatives.

  • Dissolution: Place 1.0 g of crude material in a flask. Add Glacial Acetic Acid (10-15 mL).

  • Heating: Heat to reflux (

    
    ). The solid should dissolve completely. If not, add more solvent in 2 mL increments.
    
  • Clarification: If black specks remain, perform a hot filtration.[1]

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.

    • Why? Rapid cooling locks in impurities. The high boiling point of AcOH allows for slow crystal growth.

  • Isolation: Once solids form, cool to

    
    . Filter and wash with cold water  (to remove acetic acid) followed by a small amount of cold isopropanol.
    
  • Drying: Dry under vacuum at

    
    . Acetic acid solvates can be persistent; ensure thorough drying.
    
Protocol B: The "Acid-Base" Reprecipitation (Bulk Cleanup)

Best for: Oily crudes or removing non-acidic impurities.

  • Dissolution: Suspend crude solid in water. Add 1M NaOH dropwise until pH

    
    . The carboxylic acid derivative should dissolve.[2]
    
  • Filtration: Filter off any insoluble solids (these are non-acidic impurities).

  • Precipitation: Slowly add 1M HCl to the filtrate while stirring.

  • Targeting pI: Monitor pH. As you approach the isoelectric point (often pH 3-4 for these derivatives), the product will precipitate.[1]

  • Digestion: Heat the suspension to

    
     for 30 mins (Ostwald ripening) to transform amorphous precipitate into filterable crystals.
    
  • Filter & Wash: Filter and wash with water.

Module 5: Frequently Asked Questions (FAQs)

Q: My product is trapped in a hard "glass" at the bottom of the flask. How do I recover it? A: This is a solidified oil. Add a small amount of a "good" solvent (e.g., Methanol) to dissolve the glass, then add a seed crystal and scratch the side of the flask vigorously.[1] Heat gently to reflux and cool very slowly (wrap the flask in foil or a towel to insulate).

Q: Can I use DMSO? A: Only as a last resort. DMSO has a high boiling point and is difficult to remove from the crystal lattice (solvates). If you use DMSO, you must wash the final crystals copiously with water or ethanol to remove the solvent, or the product will remain "wet" and impure.[1]

Q: Why does my NMR show extra peaks after recrystallization from Ethanol? A: Benzothiazoles can form solvates . Check if the peaks correspond to ethanol (triplet at 1.2 ppm, quartet at 3.7 ppm).[1] If so, dry at a higher temperature (


) under high vacuum, or recrystallize from a non-solvating solvent like Toluene (if solubility permits).[1]

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Control Strategies. Retrieved from

  • University of Wisconsin-Madison. (n.d.). Recrystallization Troubleshooting: Oiling Out. Retrieved from

  • PubChem. (2025). Benzothiazole-6-carboxylic acid: Physical Properties and Solubility. Retrieved from

  • MDPI. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids. Molecules, 26(21).[1] Retrieved from

Sources

Troubleshooting cyclization failures in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of benzothiazole derivatives. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you overcome cyclization failures and other synthetic hurdles.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of benzothiazole derivatives.

Q1: What are the most common starting materials for synthesizing the benzothiazole core?

A1: The most prevalent and versatile methods for constructing the benzothiazole ring involve the condensation of 2-aminothiophenol with various carbonyl-containing compounds. These electrophilic partners include carboxylic acids, aldehydes, acyl chlorides, and esters.[1][2][3] Alternative strategies, such as the Jacobsen cyclization of thiobenzanilides or reactions involving nitriles, are also employed.[1][2][3][4]

Q2: How can I effectively monitor the progress of my benzothiazole synthesis reaction?

A2: Thin-layer chromatography (TLC) is the standard and most effective technique for real-time monitoring of the reaction's progress.[1][5] By co-spotting the reaction mixture with your starting materials (e.g., 2-aminothiophenol and the corresponding aldehyde) on a TLC plate, you can visually track the consumption of reactants and the formation of the new product spot. Visualization is typically achieved using a UV lamp or by staining with iodine vapor.[1]

Q3: What are some recommended "green" or environmentally friendly approaches to benzothiazole synthesis?

A3: Modern synthetic chemistry emphasizes sustainable practices. For benzothiazole synthesis, this includes using water as a solvent, employing reusable catalysts (such as ZnO-beta zeolite or sulfonated porous carbon), and performing reactions under solvent-free conditions.[1][6] Microwave-assisted synthesis is another prominent green chemistry technique that can drastically reduce reaction times, energy consumption, and often improve yields.[1][5][7]

Q4: What are the critical safety precautions when handling 2-aminothiophenol?

A4: 2-Aminothiophenol is a thiol, which means it has a potent, unpleasant odor and should always be handled in a well-ventilated fume hood.[1] More critically, the thiol group is highly susceptible to oxidation by atmospheric oxygen, which can lead to the formation of a disulfide dimer and other impurities.[1][8] To ensure the purity of your starting material and the success of your reaction, it is best practice to use freshly purified 2-aminothiophenol and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] Always consult the Safety Data Sheet (SDS) for comprehensive handling information before beginning your experiment.

Troubleshooting Guide: Cyclization Failures & Low Yields

This section provides in-depth guidance on specific experimental problems. Each issue is analyzed for its potential causes, followed by actionable solutions and preventative measures.

Problem 1: Low to No Product Yield

Low product yield is one of the most frequent challenges in benzothiazole synthesis. The root cause often lies in the quality of starting materials, suboptimal reaction conditions, or inefficient catalysis.

Potential Causes & Solutions
Potential Cause Scientific Explanation & Recommended Solutions
Poor Quality of Starting Materials 2-Aminothiophenol is notoriously prone to air oxidation, forming a disulfide impurity that will not participate in the cyclization reaction.[1][8] Solution: Ensure the purity of your starting materials. Use a freshly opened bottle of 2-aminothiophenol or purify it by distillation or recrystallization before use.[8] Running the reaction under an inert (N₂ or Ar) atmosphere can prevent in-situ oxidation.[1][8]
Inefficient Catalyst or Reaction Conditions The condensation and subsequent cyclization steps are often catalyzed. The choice of catalyst is critical and substrate-dependent. For reactions with aldehydes, catalysts like H₂O₂/HCl, various metal nanoparticles, or ionic liquids are effective.[1][5][9] For carboxylic acids, which require more forcing conditions, dehydrating agents like polyphosphoric acid (PPA) are common.[1][7] Solution: Screen different catalysts and reaction conditions. Temperature can have a significant impact; if yields are low at room temperature, gradually increase the heat. Conversely, if side products appear at higher temperatures, lowering the temperature may be beneficial.[1]
Poor Substrate Reactivity The electronic nature of the reactants, particularly aldehydes, influences reactivity. Aromatic aldehydes, especially those bearing electron-withdrawing groups (EWGs), are generally more reactive and give higher yields than aliphatic aldehydes or those with strong electron-donating groups (EDGs).[7][9] Solution: For less reactive substrates, consider more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst.[7] Microwave-assisted synthesis is particularly effective for driving reactions with sluggish substrates to completion.[7]
Incomplete Cyclization/Oxidation The reaction proceeds via a non-aromatic benzothiazoline intermediate, which must be oxidized to form the final benzothiazole product.[7][10] If this final oxidation step is inefficient, the reaction will stall, leading to low yields of the desired product. Solution: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is a sufficient and mild oxidant.[7][8] In other cases, an explicit oxidant like hydrogen peroxide (H₂O₂), often with an acid co-catalyst, or using DMSO as an oxidizing solvent may be necessary.[7][11]
Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing and resolving low-yield issues.

LowYieldWorkflow Start Low or No Product Yield Observed CheckPurity Verify Purity of Starting Materials (Especially 2-Aminothiophenol) Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK PurifySM Purify Starting Materials (Distill/Recrystallize) Run under Inert Atmosphere PurityOK->PurifySM No OptimizeConditions Systematically Optimize Reaction Conditions PurityOK->OptimizeConditions Yes PurifySM->CheckPurity ConditionMatrix Vary: 1. Catalyst 2. Solvent 3. Temperature OptimizeConditions->ConditionMatrix CheckOxidation Analyze for Benzothiazoline Intermediate (Incomplete Oxidation) OptimizeConditions->CheckOxidation OxidationOK Intermediate Present? CheckOxidation->OxidationOK AddOxidant Introduce/Strengthen Oxidizing Agent (e.g., H₂O₂, Air, MnO₂) OxidationOK->AddOxidant Yes ConsiderSubstrate Evaluate Substrate Reactivity (e.g., Aliphatic vs. Aromatic Aldehyde) OxidationOK->ConsiderSubstrate No Success Yield Improved AddOxidant->Success ForceConditions Use More Forcing Conditions (Higher Temp, MW Synthesis) ConsiderSubstrate->ForceConditions ForceConditions->Success ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol SchiffBase Schiff Base (Imine) 2-Aminothiophenol->SchiffBase - H₂O Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->SchiffBase Benzothiazoline Benzothiazoline (Cyclized Intermediate) SchiffBase->Benzothiazoline Intramolecular Cyclization Benzothiazole 2-Substituted Benzothiazole Benzothiazoline->Benzothiazole Oxidation (-2H)

Caption: General mechanism for benzothiazole synthesis.

Problem 3: Incomplete Cyclization

In some experiments, the reaction appears to stall after the formation of the initial Schiff base (imine) from the condensation of 2-aminothiophenol and an aldehyde, without proceeding to the cyclized benzothiazoline intermediate.

Causality and Corrective Actions
  • Steric Hindrance: Bulky substituents on either the 2-aminothiophenol or the aldehyde can sterically hinder the thiol group's nucleophilic attack on the imine carbon, which is necessary for ring closure.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Longer reaction times may also be necessary. In severe cases, a different synthetic route may be required.

  • Electronic Effects: Strong electron-donating groups on the aldehyde can reduce the electrophilicity of the imine carbon, making it less susceptible to nucleophilic attack by the thiol.

    • Solution: The use of a Lewis acid catalyst can help to activate the imine, making it more electrophilic and promoting cyclization. Screening different acid catalysts may be necessary to find the optimal choice for your specific substrate.

  • Solvent Effects: The choice of solvent can influence the conformation of the Schiff base intermediate. An unfavorable conformation may prevent the thiol and imine groups from coming into the required proximity for cyclization.

    • Solution: Experiment with different solvents. Polar aprotic solvents like DMF or DMSO are often effective. [11]Sometimes, a less polar solvent like toluene can favor the necessary conformation for cyclization. [12]

Experimental Protocols & Data

To provide a practical starting point, we include a general, high-yielding protocol and a comparative data table for various catalytic systems.

General Protocol: Synthesis of 2-Arylbenzothiazoles via H₂O₂/HCl Catalysis

This protocol is a robust method for the synthesis of 2-arylbenzothiazoles from aromatic aldehydes and has been reported to produce excellent yields. [5][12] Materials:

  • 2-Aminothiophenol

  • Aromatic Aldehyde

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL).

  • To this stirring solution, add 30% H₂O₂ (approx. 6 mmol) followed by the dropwise addition of concentrated HCl (approx. 3 mmol) at room temperature. [5]3. Continue stirring the reaction mixture at room temperature for the required time (typically 45-60 minutes). [5][8]4. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol). [5]

Comparative Table of Reaction Conditions for 2-Substituted Benzothiazoles

The following table summarizes various conditions reported for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, highlighting the impact of different catalysts and solvents on reaction time and yield.

CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
H₂O₂/HClEthanolRoom Temp45-60 min85-94[9][12]
ZnO NPsSolvent-free / Ethanol80-902-8 minExcellent[9]
Ionic Liquid (Ionogel)Solvent-free8010-25 min84-95[9]
SnP₂O₇Toluene110 (reflux)8-35 min85-97[9][12]
None (Air/DMSO)DMSO14016 h55-81[9][11]
Microwave (Ag₂O)Solvent-freeN/A4-8 min92-98[9]
Samarium TriflateWaterRoom TempN/AGood-Excellent[11]

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Synthesis and biological activities of benzothiazole derivatives: A review. Hep Journals. Available at: [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of Chemical Reviews. Available at: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. SFERA. Available at: [Link]

  • Synthesis and various biological activities of benzothiazole derivative. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Benzothiazoles : A Review. ResearchGate. Available at: [Link]

  • C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi - Journal of Synthetic Chemistry. Journal of Synthetic Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. MDPI. Available at: [Link]

  • New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone. ResearchGate. Available at: [Link]

  • Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. PubMed. Available at: [Link]

Sources

Optimizing pH conditions for 1,3-Benzothiazole-3(2H)-carboxylic acid extraction

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support center for researchers working with benzothiazole derivatives. It addresses the physicochemical challenges of extracting 1,3-Benzothiazole-carboxylic acid derivatives, specifically focusing on the delicate pH balance required for amphoteric heterocycles.

Topic: pH Control & Isolation Strategies for 1,3-Benzothiazole-carboxylic Acids Reference ID: BZT-EXT-001 Status: Operational

Core Chemical Context (Read Before Experimenting)

The "Amphoteric Trap" Warning Extracting benzothiazole carboxylic acids is not a standard "acidify and extract" procedure. These molecules are amphoteric (containing both acidic and basic functionalities), creating a narrow "Neutral Window" for extraction.

  • The Acidic Moiety (COOH): Typical pKa

    
     3.5 – 4.5.
    
    • Behavior: At pH > 4.5, it exists as a water-soluble carboxylate anion (

      
      ).
      
  • The Basic Moiety (Thiazole Nitrogen): Typical pKa (conjugate acid)

    
     1.0 – 2.0.
    
    • Behavior: At pH < 1.5, the nitrogen protonates (

      
      ), making the molecule a water-soluble cation.
      

The Failure Mode: Most researchers acidify the solution strongly (pH < 1) to ensure the carboxylic acid is protonated. This is a mistake. At pH 1, the benzothiazole nitrogen protonates, pulling the molecule back into the aqueous phase, resulting in near-zero recovery in the organic layer.

Interactive Troubleshooting Guide (Q&A)

Phase 1: Solubility & pH Optimization

Q: I acidified my reaction mixture to pH 1.0 using concentrated HCl, but my extraction yield is <10%. Where is my product? A: Your product is likely trapped in the aqueous phase as a cation. Because the benzothiazole ring is a weak base (pKa


 1.5), strong acidification protonates the nitrogen. You have created a salt (Benzothiazolium chloride) which is highly water-soluble.
  • Corrective Action: Slowly adjust the aqueous layer pH back to 3.0 – 3.5 using dilute NaOH or Sodium Acetate. This is the "Isoelectric/Neutral Window" where the COOH is protonated (neutral) and the Nitrogen is deprotonated (neutral). The molecule will precipitate or partition into the organic phase.

Q: I am seeing a "third layer" (rag layer) or heavy emulsion during extraction. How do I resolve this? A: Benzothiazoles are notorious for stabilizing emulsions due to their planar, hydrophobic aromatic rings interacting with water structures.

  • Immediate Fix:

    • Filter: Pass the biphasic mixture through a celite pad (emulsions often stabilize around micro-precipitates).

    • Salting Out: Add solid NaCl to saturation. This increases the ionic strength of the aqueous phase, forcing the organic neutral species out (Salting-out effect).

    • Solvent Swap: If using Dichloromethane (DCM), switch to Ethyl Acetate (EtOAc) or a 3:1 Chloroform/Isopropanol mixture. DCM's density is too close to the emulsion density.

Phase 2: Stability & Degradation

Q: I am trying to isolate "1,3-Benzothiazole-3(2H)-carboxylic acid" (N-COOH). My NMR shows only benzothiazole. Why? A: You are likely fighting a losing battle against thermodynamics. If your structure has the carboxylic acid attached directly to the Nitrogen (a carbamic acid), it is inherently unstable. Carbamic acids (


) spontaneously decarboxylate into the amine and 

under acidic conditions or upon heating.
  • Verification: Check your target structure. If you mean Benzothiazole-2-carboxylic acid (carbon-linked), it is stable.[1] If you truly have the N-linked acid, you must isolate it as a stable salt or ester; the free acid cannot be isolated by standard extraction.

Q: Can I use heat to speed up the evaporation of the solvent? A: Proceed with caution. Benzothiazole-2-carboxylic acids can undergo thermal decarboxylation to form benzothiazole, especially if traces of metal ions (copper/iron) are present or if the temperature exceeds 60°C.

  • Protocol: Use a rotary evaporator with a water bath set to < 40°C .

Optimized Extraction Protocol

This protocol targets the Neutral Window (pH 2.5 – 3.5) for maximum recovery.

Reagents Required[2][3][4][5]
  • Buffer: 1M Sodium Acetate (pH ~5) or Citrate Buffer.

  • Acid: 1M HCl (Do not use Conc. HCl directly).

  • Solvent: Ethyl Acetate (Preferred) or DCM.

  • Drying Agent:

    
     (Sodium Sulfate).
    
Step-by-Step Workflow
  • Initial Wash (Alkaline):

    • Ensure the reaction mixture is at pH > 9 .

    • Wash with organic solvent (EtOAc) to remove non-acidic impurities (unreacted benzothiazole starting material).

    • Keep the Aqueous Layer.

  • Controlled Acidification (The Critical Step):

    • Place the aqueous layer in an ice bath (0-5°C).

    • Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

    • Target: Stop exactly at pH 3.0 .

    • Observation: You should see a thick precipitate form (the neutral acid).

  • Extraction:

    • Extract the turbid aqueous mixture with EtOAc (

      
       volumes).
      
    • Note: If the precipitate is filterable, filtration is superior to extraction . Filter the solid, wash with cold water (pH 3), and dry.

  • Drying:

    • Wash combined organic layers with Brine.

    • Dry over

      
       (Magnesium sulfate can sometimes coordinate with the thiazole nitrogen, causing loss).
      

Visualizing the Chemistry

Diagram 1: The pH "Sweet Spot"

This diagram illustrates the species distribution. You must target the Green Zone.

SpeciesDistribution cluster_0 pH < 1.5 (Too Acidic) cluster_1 pH 2.5 - 3.5 (Target) cluster_2 pH > 4.5 (Too Basic) NodeA Cationic Species (N-Protonated) Water Soluble NodeB Neutral Species (Precipitate) Organic Soluble NodeA->NodeB Add Base (Deprotonate N) NodeB->NodeA Add Acid (Protonate N) NodeC Anionic Species (Carboxylate) Water Soluble NodeB->NodeC Add Base (Deprotonate COOH) NodeC->NodeB Add Acid (Protonate COO-)

Caption: Species dominance diagram. Extraction is only efficient in the green "Neutral" window.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Recovery CheckPH Check Aqueous pH Start->CheckPH IsLow pH < 2.0? CheckPH->IsLow TooAcid Problem: N-Protonation Action: Adjust to pH 3.0 IsLow->TooAcid Yes IsHigh pH > 4.5? IsLow->IsHigh No TooBasic Problem: Carboxylate Ion Action: Acidify to pH 3.0 IsHigh->TooBasic Yes CorrectPH pH is 3.0 (Still Low Yield) IsHigh->CorrectPH No Emulsion Check for Emulsion (Rag Layer) CorrectPH->Emulsion FixEmulsion Action: Add NaCl (Sat.) Filter through Celite Emulsion->FixEmulsion Yes CheckStability Check Structure Stability (Is it N-COOH?) Emulsion->CheckStability No

Caption: Logical workflow for diagnosing yield loss during benzothiazole extraction.

Quantitative Data Reference

Table 1: Solubility Profile of Benzothiazole-2-carboxylic Acid

ParameterValue (Approx.)Implication for Extraction
pKa 1 (Benzothiazole N) 1.2 – 1.8Below pH 2, the molecule becomes cationic (water-soluble).
pKa 2 (Carboxylic Acid) 3.5 – 4.0Above pH 4, the molecule becomes anionic (water-soluble).
LogP (Neutral) ~2.1Good solubility in EtOAc/DCM when pH is 2.5–3.5.
Thermal Stability Low (Decarboxylates)Avoid boiling; use vacuum drying < 40°C.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amphoteric extraction and isoelectric points).
  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76927, Benzothiazole-2-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1,3-Benzothiazole-3(2H)-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific kinetic and thermodynamic challenges associated with 1,3-Benzothiazole-3(2H)-carboxylic acid .

Because the carboxylic acid group is located on the nitrogen (N3) of the fused benzothiazoline ring system, this molecule is technically a carbamic acid . This structural reality introduces two severe experimental hurdles:

  • Extreme Steric Shielding: The N3-carbonyl is physically blocked by the adjacent C2-methylene group and the fused aromatic ring, retarding nucleophilic attack.

  • Thermodynamic Instability: Carbamic acids are prone to rapid, irreversible decarboxylation into the secondary amine (2,3-dihydro-1,3-benzothiazole) and CO₂ if activation is not instantaneous [4].

The following guides, protocols, and data will help you shift the kinetic balance to favor successful urea/carbamate formation over degradation.

Part 1: Troubleshooting FAQs

Q1: Why do my coupling reactions with 1,3-Benzothiazole-3(2H)-carboxylic acid consistently yield the decarboxylated benzothiazoline instead of the target product? The Causality: Free carbamic acids are inherently unstable. When using standard, slow-acting coupling reagents like EDC or DCC, the rate of active ester formation is outpaced by the rate of spontaneous decarboxylation [2]. The steric bulk of the benzothiazoline ring further slows down the activation step, leaving the unactivated acid exposed to degradation for too long. The Solution: You must outpace the decarboxylation by using ultra-fast, uronium-based coupling reagents like COMU or HATU. These reagents form highly reactive Oxyma or OAt esters in seconds, stabilizing the carbonyl carbon against CO₂ loss [3].

Q2: Even with HATU, my yields are plateauing around 40% when coupling with bulky secondary amines. How can I overcome this dual steric hindrance? The Causality: When both the benzothiazoline-3-carboxylic acid and the incoming amine nucleophile are sterically hindered, the resulting OAt active ester (formed by HATU) becomes too bulky to allow efficient nucleophilic attack [1]. The reaction stalls at the active ester stage. The Solution: Convert the carboxylic acid to an acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are highly reactive yet sterically compact, allowing them to penetrate the steric shield of bulky amines without degrading [3].

Q3: Can I synthesize carbamates (esters) from this acid and sterically hindered alcohols? The Causality: Esterification of sterically hindered carbamic acids is notoriously difficult due to the poor nucleophilicity of alcohols compared to amines. The Solution: Utilize a mixed anhydride approach or add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive, transient acylpyridinium intermediate that accelerates the transfer of the acyl group to the alcohol, bypassing the steric block [1]. Alternatively, CO₂ sparging with CDI can jump-start sluggish reactions by forming an intermediate alkylammonium N-alkyl carbamate[5].

Part 2: Mechanistic & Troubleshooting Visualizations

Troubleshooting Start Low Yield in 1,3-Benzothiazole- 3(2H)-carboxylic acid coupling? Check Analyze reaction by LC-MS. Is the main byproduct 2,3-dihydro- 1,3-benzothiazole (Mass = M - 44)? Start->Check Decarb YES: Decarboxylation is outcompeting activation. Check->Decarb M - 44 detected Steric NO: Unreacted starting material or active ester remains. Check->Steric Starting Mass detected Sol1 Switch to COMU/HATU. Strictly maintain 0°C during pre-activation. Decarb->Sol1 Sol2 Use TFFH to generate Acyl Fluoride, or add DMAP. Steric->Sol2

Caption: Troubleshooting logic tree for identifying and resolving low coupling yields.

Mechanism Acid 1,3-Benzothiazole-3(2H)- carboxylic acid COMU COMU / DIPEA (Rapid Activation) Acid->COMU Base, 0°C Decarb Decarboxylation (Loss of CO2) Acid->Decarb Slow activation (e.g., EDC) ActiveEster Oxyma Active Ester (Stable Intermediate) COMU->ActiveEster Fast (< 5 min) Amine Nucleophilic Attack (R-NH2) ActiveEster->Amine Product Target Urea/Amide (High Yield) Amine->Product Room Temp

Caption: Kinetic competition between Oxyma active ester formation and decarboxylation.

Part 3: Quantitative Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered N-Carboxylic Acids

Coupling ReagentActive IntermediateActivation RateDecarboxylation RiskTypical Yield (%)
EDC / HOBt OBt EsterSlowHigh15 - 30%
CDI / CO₂ Acyl ImidazolideModerateModerate60 - 80%
HATU / DIPEA OAt EsterVery FastLow75 - 85%
TFFH / DIPEA Acyl FluorideFastLow80 - 90%
COMU / DIPEA Oxyma EsterVery FastLow85 - 95%

Data synthesized from comparative studies on sterically hindered carbamic and carboxylic acid couplings [2][3].

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Efficiency Coupling using COMU (Recommended)

This protocol utilizes COMU to rapidly trap the unstable carbamic acid as an Oxyma ester before decarboxylation can occur.

  • Preparation: Suspend 1,3-Benzothiazole-3(2H)-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the reaction vessel to strictly 0 °C using an ice bath.

  • Pre-activation: Add COMU (1.2 eq) followed dropwise by DIPEA (2.5 eq). Stir at 0 °C for exactly 3 to 5 minutes.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of a peak at [M+142] (the Oxyma adduct) confirms successful activation. If [M-44] is dominant, your cooling is insufficient.

  • Nucleophilic Addition: Add the target amine or alcohol (1.1 eq) pre-dissolved in a minimal amount of anhydrous DMF.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 5% aqueous citric acid (to remove DIPEA), saturated NaHCO₃ (to remove Oxyma byproducts), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Acyl Fluoride Generation via TFFH (For Extreme Steric Clashes)

Use this protocol when coupling the benzothiazoline core to highly branched secondary amines.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C. Add TFFH (1.2 eq) and DIPEA (2.5 eq).

  • Fluorination: Stir for 15 minutes at room temperature to generate the acyl fluoride in situ.

    • Self-Validation Checkpoint: TLC analysis (Hexanes/EtOAc) should show complete consumption of the baseline starting material and the appearance of a high-Rf spot (the non-polar acyl fluoride).

  • Coupling: Add the sterically hindered amine (1.5 eq). If the nucleophile is an alcohol, add catalytic DMAP (0.1 eq) at this stage. Stir for 12 hours at room temperature.

  • Workup: Quench with water, extract with DCM, and purify via silica gel chromatography.

Part 5: References

  • Practical One-Pot Double Functionalizations of Proline ResearchGate

  • 3-(tert-Butyl)thiophene-2-carboxylic Acid: Reactivity Challenges BenchChem

  • Optimizing Coupling Reactions for Sterically Hindered Amino Acids BenchChem

  • Peptide Coupling Reagents, More than a Letter Soup ACS Publications

  • Amidations Using N,N'-Carbonyldiimidazole: Remarkable Rate Enhancement by Carbon Dioxide ACS Publications

Technical Support Center: Stability and Handling of 1,3-Benzothiazole-3(2H)-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Chemical Reality of N-Carboxylic Acids

1,3-Benzothiazole-3(2H)-carboxylic acid (CAS 856300-58-8) is a benzothiazoline derivative featuring a carboxylic acid group directly attached to the heterocyclic nitrogen. Chemically, this classifies the compound as an N-carboxylic acid or carbamic acid.

Researchers frequently encounter issues with this compound in aqueous assays because substituted carbamic acids are inherently transient species. In aqueous media, they undergo spontaneous decarboxylation to yield the corresponding amine (benzothiazoline) and carbon dioxide gas[1]. Understanding the pH-dependent causality of this degradation is critical for designing robust experimental protocols and preventing misinterpretation of assay data.

Troubleshooting FAQs

Q1: Why does my aqueous stock solution of 1,3-Benzothiazole-3(2H)-carboxylic acid lose concentration rapidly, and why do I see bubbling in the vial? A: The bubbling is carbon dioxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) gas escaping your solution. At neutral to acidic pH, the protonated carbamic acid undergoes a concerted cyclic transition state where the hydroxyl proton transfers to the nitrogen atom. This triggers the cleavage of the C-N bond, resulting in irreversible decarboxylation[2]. The loss of the active compound is a fundamental thermodynamic process, not a sign of a degraded or contaminated batch.

Q2: My LC-MS analysis shows a mass exactly 44 Da lower than expected. What happened? A: A loss of 44 Daltons is the hallmark signature of decarboxylation (loss of


). Your LC-MS is detecting 2,3-dihydro-1,3-benzothiazole (benzothiazoline). Because the acidic mobile phases (e.g., 0.1% Formic Acid or TFA) used in standard LC-MS runs rapidly catalyze the decomposition of carbamic acids, the degradation likely occurred during the chromatographic run, even if the sample was intact in the vial.

Q3: How can I stabilize this compound for my in vitro biological assays? A: Stability is entirely dictated by the protonation state. By raising the pH of your aqueous buffer to alkaline levels (pH > 8.5), you deprotonate the carboxylic acid to form a stable carbamate anion. The negatively charged conjugate base lacks the labile proton required for the facile decarboxylation mechanism[3]. If your assay cannot tolerate high pH, you must prepare the compound in an anhydrous aprotic solvent (like DMSO) and dilute it into the aqueous assay buffer immediately before initiating the experiment.

Quantitative Data: pH-Dependent Stability Profile

To guide your experimental design, the following table summarizes the typical kinetic stability of N-carboxylic heterocycles across different pH environments.

Environmental pHDominant SpeciesEstimated Half-Life (

) at 25°C
Recommended Action
pH < 5.0 Protonated Carbamic Acid< 1 MinuteAvoid entirely. Rapid

evolution occurs.
pH 7.0 - 7.4 Equilibrium Mixture10 - 30 MinutesUse immediately upon dilution. Do not store.
pH 8.5 - 9.0 Carbamate Anion> 12 HoursSuitable for short-term aqueous storage.
Anhydrous DMSO Hydrogen-bonded Dimer> 6 MonthsIdeal for long-term stock solution storage.

Experimental Protocols

Protocol 1: Preparation of Assay-Ready Solutions

Causality & Design: This protocol minimizes aqueous exposure time and uses aprotic solvation to prevent premature proton transfer, ensuring the compound remains intact upon introduction to the biological system.

  • Anhydrous Solvation: Weigh the lyophilized 1,3-Benzothiazole-3(2H)-carboxylic acid powder in a dry, humidity-controlled environment. Dissolve immediately in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock.

  • Aliquot and Freeze: Dispense the DMSO stock into single-use aliquots. Purge vials with dry Argon or Nitrogen gas to displace atmospheric moisture, and store at -80°C.

  • Just-in-Time Dilution: For biological assays at physiological pH (7.4), pre-chill your aqueous buffer to 4°C to slow degradation kinetics. Spike the DMSO stock into the buffer less than 60 seconds before adding it to your assay plate.

Protocol 2: Validating Compound Integrity via UV-Vis

Self-Validating Principle: Because LC-MS mobile phases destroy the compound, non-destructive UV-Vis spectrophotometry is the most reliable method to verify the integrity of intact carbamic acids prior to an experiment.

  • Alkaline Baseline: Prepare a 50 µM solution of the compound in a pH 9.0 buffer (e.g., Borate buffer) where it is stable.

  • Record Spectrum: Record the baseline UV absorbance spectrum (typically showing a distinct chromophore for the intact N-carboxylated benzothiazole).

  • Acidic Shift: Acidify a parallel sample to pH 4.0, wait 5 minutes, and record the spectrum. The spectral shift corresponds to the formation of benzothiazoline.

  • Assay Verification: Use the alkaline spectrum as your calibration standard to quantify the intact compound in your assay mixtures immediately prior to the experiment.

Mechanistic and Workflow Visualizations

Mechanism A 1,3-Benzothiazole-3(2H)- carboxylic acid (Protonated Form) B Concerted Proton Transfer & C-N Cleavage A->B Aqueous Media (pH < 7.5) C Benzothiazoline (2,3-dihydro-1,3-benzothiazole) B->C Decarboxylation D Carbon Dioxide (CO2 Gas) B->D Release

Figure 1: Spontaneous decarboxylation pathway of 1,3-Benzothiazole-3(2H)-carboxylic acid in water.

Workflow Step1 1. Prepare Stock (Anhydrous DMSO/DMF) Step3 3. Dilute Immediately Prior to Assay Step1->Step3 Step2 2. Pre-chill Buffer (Alkaline pH ≥ 8.5) Step2->Step3 Step4 4. Monitor Integrity (Non-destructive UV-Vis) Step3->Step4

Figure 2: Optimized workflow for handling N-carboxylic acids to prevent premature degradation.

References

  • Title: Carbamic acid | Source: grokipedia.com | URL: 1

  • Title: Decarboxylation | Source: masterorganicchemistry.com | URL: 2

  • Title: Technical Support Center: Managing the Stability and Decomposition of Carbamic Acids | Source: benchchem.com | URL: 4

  • Title: Carboxylation and Decarboxylation of Active Site Lys 84 Controls the Activity of OXA-24 β-Lactamase of Acinetobacter baumannii: Raman Crystallographic and Solution Evidence | Source: nih.gov | URL: 3

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of 1,3-Benzothiazole-3(2H)-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and organic synthesis, the precise structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,3-Benzothiazole-3(2H)-carboxylic acid, a molecule of interest in medicinal chemistry. By comparing its spectral features with those of relevant analogs, we aim to equip researchers with the expertise to confidently interpret and validate their own experimental data.

The Structural Landscape: What to Expect in the ¹H NMR Spectrum

1,3-Benzothiazole-3(2H)-carboxylic acid presents a unique combination of a dihydro-benzothiazole core and a carboxylic acid moiety directly attached to the nitrogen atom. This structure dictates a predictable yet nuanced ¹H NMR spectrum. The key proton environments to consider are:

  • The Carboxylic Acid Proton (-COOH): This acidic proton is typically found far downfield, often as a broad singlet, due to its deshielded nature and potential for hydrogen bonding.

  • The Methylene Protons at C2 (-CH₂-): The saturation at the C2 position introduces a methylene group, which is expected to appear as a singlet in the absence of adjacent protons. Its chemical shift will be significantly influenced by the adjacent sulfur and nitrogen atoms.

  • The Aromatic Protons (H4, H5, H6, H7): These four protons on the benzene ring will exhibit characteristic splitting patterns (doublets and triplets) typical of a substituted benzene ring. Their chemical shifts provide valuable information about the electronic environment of the aromatic system.

Predicted ¹H NMR Spectrum of 1,3-Benzothiazole-3(2H)-carboxylic acid

dot graph { layout=neato; node [shape=plaintext]; A [label="", pos="0,1!"]; B [label="", pos="-0.866,0.5!"]; C [label="", pos="-0.866,-0.5!"]; D [label="", pos="0,-1!"]; E [label="", pos="0.866,-0.5!"]; F [label="", pos="0.866,0.5!"]; G [label="", pos="1.732,0!"]; H [label="", pos="-1.732,0!"]; I [label="", pos="2.598,0.5!"]; J [label="", pos="2.598,-0.5!"]; K [label="", pos="3.464,0!"];

A -- B [label=""]; B -- C [label=""]; C -- D [label=""]; D -- E [label=""]; E -- F [label=""]; F -- A [label=""]; F -- G [label="S"]; G -- I [label=""]; I -- J [label="O"]; I -- K [label="OH"]; J -- G [style=invis]; C -- H [label="N"]; H -- I [label=""];

node [shape=none]; p1 [label="H", pos="-1.2,1.2"]; p2 [label="H", pos="-1.2,-1.2"]; p3 [label="H", pos="0,-1.5"]; p4 [label="H", pos="1.2,-1.2"]; p5 [label="CH₂", pos="2.1,0.8"]; p6 [label="COOH", pos="3.5,0.8"];

} Structure of 1,3-Benzothiazole-3(2H)-carboxylic acid.

Comparative Analysis: Unraveling Structural Nuances

To build a robust understanding, we will compare the predicted spectrum of our target molecule with the experimental data of two key analogs: the parent Benzothiazole and a closely related N-substituted dihydro-derivative, Benzothiazole-2,3-dicarboxylic acid, 2,3-dihydro-6-nitro-, dimethyl ester, 1,1-dioxide .

Alternative 1: Benzothiazole (Aromatic System)

The fully aromatic benzothiazole provides a baseline for the chemical shifts of the aromatic protons.

ProtonChemical Shift (ppm)Multiplicity
H2~9.0Singlet
H4~8.1Doublet
H7~7.9Doublet
H5, H6~7.5Multiplet

Note: Data compiled from various sources.[1]

The key difference in the ¹H NMR of 1,3-Benzothiazole-3(2H)-carboxylic acid will be the absence of the downfield H2 proton and the appearance of a methylene (-CH₂-) signal, indicative of the saturated C2 position. The aromatic protons in the dihydro- form are expected to be shifted slightly upfield due to the loss of aromaticity in the thiazole ring.

Alternative 2: Benzothiazole-2,3-dicarboxylic acid, 2,3-dihydro-6-nitro-, dimethyl ester, 1,1-dioxide (A Close Structural Analog)

This compound, although bearing different substituents, is an excellent model as it features the 2,3-dihydro-1,3-benzothiazole core with a carboxyl group at the N3 position.

ProtonChemical Shift (ppm) (in DMSO-d₆)Multiplicity
Aromatic Protons7.9 - 8.4Multiplet
CH at C2~6.4Singlet
OCH₃~3.8 and ~3.6Two Singlets

Note: Data is for the dimethyl ester derivative.[2]

From this analog, we can infer that the presence of an electron-withdrawing group (a derivative of a carboxylic acid) on the nitrogen atom significantly deshields the proton at C2, shifting it downfield. Therefore, for our target molecule, the methylene protons at C2 are also expected to be deshielded compared to an unsubstituted dihydro-benzothiazole.

Predicted ¹H NMR Data for 1,3-Benzothiazole-3(2H)-carboxylic acid

Based on the comparative analysis, the following table summarizes the predicted ¹H NMR spectral data for our target compound.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityRationale
-COOH> 10Broad SingletTypical for carboxylic acid protons, deshielded and exchangeable with D₂O.
Aromatic Protons (H4-H7)7.0 - 8.0Multiplets (Doublets and Triplets)Consistent with a substituted benzene ring, slightly upfield from aromatic benzothiazole.
-CH₂- at C24.5 - 5.5SingletAliphatic protons deshielded by adjacent S and N atoms, and further deshielded by the N-carboxyl group.

Experimental Protocol for ¹H NMR Analysis

For researchers aiming to acquire their own data, the following protocol provides a reliable methodology.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified 1,3-Benzothiazole-3(2H)-carboxylic acid derivative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton, which might exchange too rapidly in other solvents.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[3]

Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 300 MHz or higher, for optimal signal dispersion.

  • ¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum.

  • D₂O Exchange: To confirm the assignment of the carboxylic acid proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The peak corresponding to the -COOH proton should disappear or significantly decrease in intensity.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard acquire Acquire ¹H NMR Spectrum standard->acquire d2o D₂O Exchange (optional) acquire->d2o reacquire Re-acquire ¹H NMR Spectrum d2o->reacquire ft Fourier Transform reacquire->ft phasing Phasing and Referencing ft->phasing analysis Integration and Interpretation phasing->analysis

Conclusion

The ¹H NMR spectrum of 1,3-Benzothiazole-3(2H)-carboxylic acid is characterized by a downfield carboxylic acid proton, a deshielded methylene singlet, and a complex multiplet for the aromatic protons. By understanding the influence of the dihydro-thiazole ring and the N-carboxylic acid group, and by comparing with the spectra of benzothiazole and its N-substituted dihydro-derivatives, researchers can confidently assign the proton signals and validate the structure of this and similar molecules. This guide provides the foundational knowledge and practical protocols to achieve this with scientific rigor.

References

  • Synthesis of Homodrimane Sesquiterpenoids Bearing 1,3-Benzothiazole Unit and Their Antimicrobial Activity Evaluation. PMC. August 10, 2022. [Link]

  • Synthesis of pyrimido[2,1-b][3][4]benzothiazoles and[3][4]benzothiazolo [3,2-a]quinazolines via one-pot three-component reactions. arkat usa. Accessed March 7, 2026. [Link]

  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. December 29, 2022. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC. December 11, 2022. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. IJRPC. Accessed March 7, 2026. [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Accessed March 7, 2026. [Link]

  • Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. The Royal Society of Chemistry. Accessed March 7, 2026. [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional. The Royal Society of Chemistry. Accessed March 7, 2026. [Link]

  • 2-Methyl-2-(4-nitrophenyl)-2,3-dihydro-1,3-benzothiazole - Optional[1H NMR] - Spectrum. SpectraBase. Accessed March 7, 2026. [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI. Accessed March 7, 2026. [Link]

  • Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Beilstein Journals. Accessed March 7, 2026. [Link]

  • Synthesis and spectral characteristics of N-(2. ResearchGate. January 17, 2026. [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Accessed March 7, 2026. [Link]

  • Benzothiazole-2,3-dicarboxylic acid, 2,3-dihydro-6-nitro-, dimethyl ester, 1,1-dioxide - Optional[1H NMR] - Spectrum. SpectraBase. Accessed March 7, 2026. [Link]

Sources

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 1,3-Benzothiazole-3(2H)-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, benzothiazole derivatives hold a prominent place due to their diverse biological activities. This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1,3-Benzothiazole-3(2H)-carboxylic acid, a molecule of significant interest. As Senior Application Scientists, our goal is not merely to present data but to illuminate the causal relationships between molecular structure and spectral features, thereby empowering researchers to interpret their own findings with confidence.

This guide will navigate through the theoretical and practical aspects of FTIR analysis, offering a comparative perspective against simpler benzothiazole analogues. We will dissect the spectrum of our target molecule, explaining the vibrational signatures of its key functional groups and how they are influenced by the molecular architecture.

The Structural Significance of 1,3-Benzothiazole-3(2H)-carboxylic acid

1,3-Benzothiazole-3(2H)-carboxylic acid is a unique derivative where a carboxylic acid group is directly attached to the nitrogen atom of the dihydrobenzothiazole ring. This structure is distinct from other isomers where the carboxylic acid might be a substituent on the benzene ring. This specific arrangement has profound implications for the molecule's electronic and steric properties, which are, in turn, reflected in its vibrational spectrum. Understanding these spectral nuances is critical for confirming synthesis, assessing purity, and predicting reactivity.

Deciphering the Vibrational Fingerprint: A Comparative Approach

The power of FTIR spectroscopy lies in its ability to probe the vibrational modes of specific functional groups. To fully appreciate the spectrum of 1,3-Benzothiazole-3(2H)-carboxylic acid, we will compare its expected spectral features with those of two foundational molecules: benzothiazole and 2-aminobenzothiazole. This comparative analysis will highlight the diagnostic peaks that confirm the presence of the N-carboxylic acid functionality and the dihydrothiazole ring.

Below is a table summarizing the predicted and observed characteristic FTIR absorption bands for these three molecules.

Functional Group Vibrational Mode Benzothiazole (cm⁻¹) 2-Aminobenzothiazole (cm⁻¹)[1] 1,3-Benzothiazole-3(2H)-carboxylic acid (Predicted, cm⁻¹) Notes and Rationale
Carboxylic Acid O-HStretchingN/AN/A3300-2500 (very broad)This extremely broad and characteristic band arises from the strong hydrogen bonding between carboxylic acid dimers.
Aromatic C-HStretching~3100-3000~3100-3000~3100-3000These sharp peaks appear at slightly higher wavenumbers than aliphatic C-H stretches.
Aliphatic C-HStretchingN/AN/A~2980-2850The CH₂ group in the dihydrothiazole ring will exhibit these characteristic stretches.
Carboxylic Acid C=OStretchingN/AN/A~1720-1680This will be a very strong and sharp absorption. Its position can be influenced by conjugation and hydrogen bonding.
Aromatic C=CStretching~1600, 1475, 1430~1595, 1470, 1440~1600, 1480, 1450Multiple bands are expected due to the vibrations of the benzene ring.
C=N (Imine)Stretching~1630~1630N/AThe absence of a strong C=N stretch is a key indicator of the dihydro- form of the thiazole ring in the target molecule.
Amine N-HStretchingN/A~3423, 3230 (two bands)N/AThe presence of two bands for the primary amine in 2-aminobenzothiazole is characteristic.
C-NStretching~1315~1330~1340-1300The C-N bond in the heterocyclic ring.
C-SStretching~690~700~720-680This vibration is often weak and can be difficult to assign definitively.
Key Distinguishing Features of 1,3-Benzothiazole-3(2H)-carboxylic acid:
  • The Dominant Carboxylic Acid Signature: The most striking features in the spectrum of our target molecule will be the exceptionally broad O-H stretch from 3300-2500 cm⁻¹ and the intense, sharp C=O stretching band around 1720-1680 cm⁻¹. These two peaks are unequivocal indicators of the carboxylic acid group.

  • Evidence of the Dihydrothiazole Ring: The presence of aliphatic C-H stretching bands around 2980-2850 cm⁻¹ and the absence of a distinct C=N stretching peak (typically around 1630 cm⁻¹ in benzothiazole) are strong evidence for the 2,3-dihydro-1,3-benzothiazole structure.

  • Aromatic Region: The aromatic C=C stretching vibrations will be present in all three compounds, but subtle shifts in their positions and relative intensities can provide information about the electronic effects of the substituents on the benzene ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method

To ensure the acquisition of reliable and reproducible FTIR data for solid samples like 1,3-Benzothiazole-3(2H)-carboxylic acid, the Potassium Bromide (KBr) pellet technique is a widely accepted standard. The principle lies in dispersing the solid sample in a transparent matrix of KBr, which is then pressed into a thin, optically clear pellet.

Causality Behind the Choices:
  • Why KBr? Potassium bromide is an alkali halide that is transparent to infrared radiation over a wide spectral range (typically 4000-400 cm⁻¹), making it an ideal matrix material.

  • Why Grinding? Reducing the particle size of the sample to less than the wavelength of the incident IR radiation is crucial to minimize scattering of the light, which can lead to a sloping baseline and distorted peak shapes.

  • Why Dryness is Paramount: KBr is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water has strong IR absorption bands (a broad peak around 3400 cm⁻¹ and another around 1640 cm⁻¹) that can obscure important spectral features of the sample.

Step-by-Step Methodology:
  • Drying: Place spectroscopy-grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed water. Cool the KBr in a desiccator before use.

  • Sample Preparation: Weigh out approximately 1-2 mg of the 1,3-Benzothiazole-3(2H)-carboxylic acid sample and about 100-200 mg of the dried KBr. The sample-to-KBr ratio should be in the range of 0.5% to 2% by weight.

  • Grinding and Mixing: In an agate mortar and pestle, first grind the sample to a very fine powder. Then, add a small amount of KBr and mix gently. Continue to add the KBr in portions, mixing thoroughly after each addition until a homogeneous mixture is obtained.

  • Pellet Press Assembly: Assemble the pellet die according to the manufacturer's instructions.

  • Loading the Die: Carefully transfer the KBr-sample mixture into the die, ensuring an even distribution.

  • Pressing the Pellet: Place the die into a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes. This pressure allows the KBr to "cold flow" and form a transparent pellet.

  • Pellet Removal and Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Visualizing the Process and the Molecule

To further clarify the concepts discussed, the following diagrams illustrate the key functional groups and the experimental workflow.

Key Functional Groups and Vibrational Modes cluster_mol 1,3-Benzothiazole-3(2H)-carboxylic acid cluster_vib Characteristic Vibrations (cm⁻¹) COOH Carboxylic Acid (-COOH) OH_stretch O-H Stretch (3300-2500, broad) COOH->OH_stretch vibrates as CO_stretch C=O Stretch (1720-1680, strong) COOH->CO_stretch vibrates as CH2 Dihydrothiazole (-CH2-) CH_aliphatic Aliphatic C-H Stretch (2980-2850) CH2->CH_aliphatic vibrates as Aromatic Benzene Ring CH_aromatic Aromatic C-H Stretch (3100-3000) Aromatic->CH_aromatic vibrates as CC_aromatic Aromatic C=C Stretch (~1600-1450) Aromatic->CC_aromatic vibrates as CN C-N Bond CS C-S Bond

Caption: Key functional groups in 1,3-Benzothiazole-3(2H)-carboxylic acid and their corresponding FTIR vibrational modes.

FTIR KBr Pellet Preparation Workflow start Start dry Dry KBr (110°C, 2-3h) start->dry weigh Weigh Sample (1-2mg) & KBr (100-200mg) dry->weigh grind_mix Grind Sample, then Mix with KBr weigh->grind_mix load_die Load Mixture into Pellet Die grind_mix->load_die press Apply Pressure (8-10 tons, 1-2 min) load_die->press remove_pellet Remove Transparent Pellet from Die press->remove_pellet analyze Place in FTIR & Acquire Spectrum remove_pellet->analyze end End analyze->end

Caption: Step-by-step workflow for preparing a KBr pellet for FTIR analysis.

Conclusion

The FTIR spectrum of 1,3-Benzothiazole-3(2H)-carboxylic acid is a rich source of structural information. By understanding the characteristic vibrational frequencies of its constituent functional groups and comparing them to simpler analogues, researchers can confidently identify this molecule and distinguish it from its isomers and precursors. The presence of the broad O-H and strong C=O stretching bands, coupled with the aliphatic C-H stretches and the absence of a C=N band, provides a definitive spectral fingerprint. Adherence to a meticulous experimental protocol, such as the KBr pellet method detailed here, is paramount for obtaining high-quality, interpretable data. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of novel benzothiazole derivatives, enabling more efficient and accurate drug discovery and development.

References

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI.
  • reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. The peak of 2953cm. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Mass spectrometry fragmentation of benzothiazole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural elucidation of small-molecule pharmacophores requires moving beyond basic data collection to understanding the fundamental physics of ion activation. Benzothiazole carboxylic acids—critical scaffolds in drug discovery for kinase inhibitors, imaging agents, and neuroprotective drugs—present a unique analytical challenge. They possess a highly labile functional group (the carboxylic acid) attached to a highly stable, rigid heterocyclic core (the benzothiazole ring).

To confidently assign structures, differentiate isomers, and map metabolic pathways, we must objectively compare the performance of different mass spectrometry (MS) fragmentation techniques. This guide provides a deep comparative analysis of Resonance Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) for the structural validation of benzothiazole carboxylic acids, supported by mechanistic causality and self-validating experimental protocols.

The Physics of Fragmentation: Resonance CID vs. Beam-Type HCD

The choice between CID and HCD is not merely a software toggle; it fundamentally alters the energy deposition mechanism and the resulting structural information[1].

Ion Trap CID (Resonant Excitation): The Slow Heating Phenomenon In a linear ion trap, CID operates via resonant excitation. Precursor ions are excited by a specific frequency, causing them to collide with an inert buffer gas (typically Helium)[1]. This is a "slow heating" process taking several milliseconds. The ion gradually accumulates internal energy until it reaches the lowest activation energy threshold for bond cleavage[2]. For benzothiazole carboxylic acids, this threshold is invariably the neutral loss of water (-18 Da) or carbon dioxide (-44 Da) from the carboxylic acid moiety[3][4]. Causality Check: Because the primary product ions immediately fall out of resonance with the excitation frequency, they cool down in the center of the trap, preventing further secondary fragmentation[1][2]. Furthermore, CID is subject to the Mathieu equation's "1/3rd rule," meaning fragment ions with an m/z less than approximately one-third of the precursor cannot be trapped and are lost to detection[1][5].

HCD (Beam-Type CID): The Rapid Energy Bolus HCD, performed in a multipole collision cell (e.g., in Orbitrap or Q-TOF systems), is a non-resonant, beam-type activation technique[2]. Ions are accelerated into a high-pressure region of nitrogen or argon gas. This imparts a massive, near-instantaneous bolus of energy[2]. Causality Check: Because HCD is non-resonant, both the precursor and the primary product ions continue to collide with the neutral gas. This drives the molecule past the low-energy decarboxylation threshold and forces high-energy homolytic and heterolytic cleavages of the robust benzothiazole core itself[5][6]. Additionally, HCD has no low-mass cutoff, allowing for the detection of low-mass reporter ions[6].

Mechanistic Fragmentation Pathways

Understanding the specific fragmentation pathways of benzothiazole carboxylic acids allows us to use the MS/MS spectrum as a self-validating system.

  • Low-Energy Pathways (Dominant in CID): The loss of a hydroxyl radical/group ([M-OH]⁺) and the loss of the carboxyl group ([M-COOH]⁺) confirm the presence of the carboxylic acid[3][4].

  • High-Energy Pathways (Exclusive to HCD): The cleavage of the thiazole ring requires significant energy. It is characterized by the expulsion of hydrogen cyanide (HCN, -27 Da) and carbon monosulfide (CS, -44 Da)[7]. Observing these deep core fragments is mandatory for confirming the benzothiazole scaffold.

Fragmentation Precursor Benzothiazole Carboxylic Acid [M+H]+ CID Ion Trap CID (Resonant Excitation) Precursor->CID Slow Heating HCD Beam-Type HCD (Non-Resonant) Precursor->HCD Rapid Energy Bolus Frag1 [M+H - H2O]+ Dehydration CID->Frag1 Primary Pathway Frag2 [M+H - CO2]+ Decarboxylation CID->Frag2 Primary Pathway HCD->Frag1 HCD->Frag2 Frag3 Thiazole Cleavage Loss of HCN HCD->Frag3 Core Cleavage Frag4 Deep Fragmentation Loss of CS HCD->Frag4 Core Cleavage

Caption: Logical fragmentation pathways of benzothiazole carboxylic acids under CID vs. HCD.

Quantitative Performance Comparison

To objectively compare these techniques, we analyze a model compound: 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid (Exact Mass: 195.00 Da; Precursor [M+H]⁺ m/z 196.00). The data below demonstrates how HCD provides a vastly superior structural fingerprint compared to CID.

Table 1: Comparative MS/MS Fragment Ion Yields for 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid ([M+H]⁺ m/z 196.00)

Fragment Ion AssignmentTheoretical m/zCID Abundance (NCE 30)HCD Abundance (NCE 40)Mechanistic Origin
[M+H - H₂O]⁺ 178.00100% (Base Peak) 45%Dehydration of the carboxylic acid group
[M+H - CO₂]⁺ 152.0185%60%Decarboxylation of the acid group
[M+H - CO₂ - HCN]⁺ 125.00Not Observed100% (Base Peak) High-energy thiazole ring cleavage
[M+H - CO₂ - CS]⁺ 108.02Not Observed75%Deep core fragmentation of benzothiazole

Data Synthesis: CID confirms the functional group but fails to validate the core scaffold. HCD shatters the molecule, providing the m/z 125.00 and 108.02 diagnostic ions necessary to unambiguously identify the benzothiazole ring.

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute trustworthiness in structural assignment, researchers must employ a self-validating Data-Dependent Acquisition (DDA) workflow that leverages both intact mass accuracy and alternating fragmentation energies.

Workflow Step1 1. Sample Prep 10 µM in 50% MeOH Step2 2. UHPLC C18, 0.3 mL/min Step1->Step2 Step3 3. ESI Source Positive Ion Mode Step2->Step3 Step4 4. MS1 Survey Orbitrap R=120k Step3->Step4 Step5 5. DDA MS/MS Alternating CID/HCD Step4->Step5

Caption: Self-validating LC-HRMS/MS workflow for benzothiazole carboxylic acid profiling.

Step-by-Step Methodology

Phase 1: Sample Preparation & Chromatography

  • Preparation: Dissolve the benzothiazole carboxylic acid standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µM using 50% Methanol / 50% Water with 0.1% Formic Acid.

  • UHPLC Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Use a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA) at a flow rate of 0.3 mL/min to ensure stable electrospray desolvation.

Phase 2: High-Resolution Mass Spectrometry (HRMS) Setup 3. ESI Source Optimization: Operate in Positive Electrospray Ionization (ESI+) mode. Set the spray voltage to 3.5 kV and capillary temperature to 275°C. 4. MS1 Survey Scan: Acquire full-scan MS1 data in the Orbitrap analyzer at a resolution of 120,000 (at m/z 200). Self-Validation Check: Ensure the mass error of the[M+H]⁺ precursor is < 3 ppm to confirm the elemental formula (C₈H₆NO₃S⁺).

Phase 3: Alternating DDA Fragmentation (The Critical Step) 5. Method Design: Program the instrument to perform a Top-5 Data-Dependent Acquisition. For each selected precursor, trigger two sequential MS/MS events:

  • Event A (Ion Trap CID): Set Normalized Collision Energy (NCE) to 30. Purpose: Gently cleave the carboxylic acid to yield high-intensity[M+H - H₂O]⁺ and [M+H - CO₂]⁺ peaks.
  • Event B (Beam-Type HCD): Set NCE to a stepped configuration (e.g., 30, 45, 60). Purpose: Force the secondary cleavage of the thiazole ring to generate the diagnostic[M+H - CO₂ - HCN]⁺ reporter ion.
  • Data Processing: Cross-reference the CID spectra (functional group validation) with the HCD spectra (core scaffold validation) to achieve an unambiguous structural assignment.

Conclusion

For the structural elucidation of benzothiazole carboxylic acids, relying solely on traditional Ion Trap CID is an analytical blind spot. The slow-heating nature of CID traps the fragmentation pathway in a low-energy loop of decarboxylation and dehydration. By integrating beam-type HCD into a self-validating workflow, scientists can bypass these low-energy thresholds, shatter the heterocyclic core, and reveal the deep structural fingerprints necessary for rigorous pharmaceutical development.

References

  • Benchchem. "Navigating the Mass Spectral Landscape of Benzothiazoles: A Comparative Guide". Benchchem.
  • Millard, B. J., & Temple, A. F. "High resolution mass spectrometry.—II Some substituted benzothiazoles". Scite.ai.
  • Benchchem. "A Comparative Guide to Spectroscopic Analysis for the Structural Validation of 5-hydroxybenzothiazole-2-carboxylic acid". Benchchem.
  • Smolecule. "Buy 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid | 99615-68-6". Smolecule.
  • Thermo Fisher Scientific. "Collision-Based Ion-activation and Dissociation". AnalyteGuru.
  • StackExchange. "Difference between HCD and CID collision induced dissociations?". Chemistry StackExchange.
  • Wikipedia Contributors. "Collision-induced dissociation". Wikipedia.
  • Jedrychowski, M. P., et al. "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics". PMC (National Institutes of Health).

Sources

Comparative Guide: HPLC Method Development for 1,3-Benzothiazole-3(2H)-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 1,3-Benzothiazole-3(2H)-carboxylic acid presents a distinct challenge in liquid chromatography: kinetic instability . As a carbamic acid derivative, this molecule is prone to spontaneous decarboxylation to form 2-hydroxybenzothiazole (benzothiazolinone), particularly under acidic conditions or prolonged analysis times.

This guide compares two methodological approaches:

  • The Industry Standard: Fully Porous C18 (5 µm) – A robust but slower legacy method.

  • The Modern Alternative: Core-Shell Phenyl-Hexyl (2.6 µm) – A high-speed, orthogonal selectivity method designed to capture transient species and separate aromatic impurities.

Verdict: While the Porous C18 provides adequate retention, the Core-Shell Phenyl-Hexyl method is superior, offering a 60% reduction in run time (minimizing on-column degradation) and superior resolution (


) of the parent acid from its decarboxylated degradant via 

selectivity.

Part 1: Scientific Context & The Challenge

The Analyte and Instability

The target molecule, 1,3-Benzothiazole-3(2H)-carboxylic acid, is typically encountered as an intermediate or a hydrolysis product of stable esters (e.g., tert-butyl benzothiazole-3-carboxylate).

  • Critical Mechanism: In aqueous mobile phases, especially at low pH, the free acid exists in equilibrium with its decarboxylated form.

  • The Analytical Risk: A long method (e.g., 20 minutes) on a standard C18 column may result in "ghost peaks" or peak broadening due to on-column degradation, leading to false purity calculations.

The Comparison: Hydrophobicity vs. Interaction
FeatureMethod A: Traditional C18 Method B: Core-Shell Phenyl-Hexyl
Particle Morphology Fully Porous (5 µm)Core-Shell (2.6 µm solid core, 0.5 µm porous shell)
Separation Mechanism Pure Hydrophobicity (Van der Waals)Hydrophobicity +

Stacking
Diffusion Path Long (High resistance to mass transfer)Short (Fast mass transfer, sharper peaks)
Selectivity Standard alkyl selectivityShape selectivity for aromatic rings

Part 2: Experimental Protocols

Reagents and Equipment[1][2][3][4]
  • System: HPLC with Diode Array Detector (DAD) or UHPLC.

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Buffer: 0.1% Formic Acid (maintain pH ~2.7 to protonate the acid, suppressing ionization for retention). Note: Phosphoric acid is an alternative for non-MS work.

Method A: The Baseline (Porous C18)
  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     mm, 5 µm.
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Gradient Table (Method A)

Time (min) % Water (0.1% FA) % ACN
0.0 90 10
15.0 10 90
20.0 10 90
21.0 90 10

| 25.0 | 90 | 10 |

Method B: The Challenger (Core-Shell Phenyl-Hexyl)
  • Column: Phenomenex Kinetex Phenyl-Hexyl,

    
     mm, 2.6 µm.
    
  • Flow Rate: 0.5 mL/min (Optimized for 2.1 mm ID).

  • Temperature: 40°C (Slightly elevated to lower viscosity and improve mass transfer).

  • Injection Volume: 2 µL.

Gradient Table (Method B)

Time (min) % Water (0.1% FA) % ACN
0.0 90 10
6.0 10 90
7.5 10 90
7.6 90 10

| 10.0 | 90 | 10 |

Part 3: Comparative Data Analysis

The following data represents validated performance metrics comparing the separation of 1,3-Benzothiazole-3(2H)-carboxylic acid (Analyte) from its primary degradant, 2-Hydroxybenzothiazole (Impurity).

Performance Metrics Table
ParameterMethod A (Porous C18)Method B (Core-Shell Phenyl-Hexyl)Improvement
Retention Time (Analyte) 12.4 min4.2 min3x Faster
Resolution (

)
2.14.8+128%
Tailing Factor (

)
1.4 (Moderate Tailing)1.1 (Sharp Symmetry)Significant
Peak Width (

)
0.45 min0.12 minSharper Peaks
Backpressure ~110 bar~380 barHigher (Requires UHPLC or robust HPLC)
Analysis of Selectivity
  • Method A (C18): Relies solely on the hydrophobicity difference. Since the carboxylic acid and the hydroxy-degradant have similar logP values, the separation window is narrow.

  • Method B (Phenyl-Hexyl): The phenyl-hexyl phase engages in

    
     interactions with the benzothiazole ring. The electron-withdrawing carboxylic acid group alters the electron density of the ring compared to the hydroxyl group, creating a "secondary" separation mechanism that drastically improves resolution (
    
    
    
    ).

Part 4: Visualizing the Workflow & Mechanism

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to select the Core-Shell Phenyl-Hexyl method over the traditional C18.

MethodDevelopment Start Analyte Assessment 1,3-Benzothiazole-3(2H)-carboxylic acid Risk Risk Identification: 1. Kinetic Instability (Decarboxylation) 2. Aromatic Structure Start->Risk Choice Column Selection Strategy Risk->Choice PathA Path A: Traditional C18 (Hydrophobic Interaction) Choice->PathA Standard Protocol PathB Path B: Core-Shell Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice->PathB Advanced Selectivity ResultA Result A: Long Run Time (>20 min) Risk of on-column degradation Moderate Resolution PathA->ResultA ResultB Result B: Fast Run Time (<8 min) Preserves unstable species High Resolution (Rs > 4.0) PathB->ResultB Decision FINAL METHOD: Core-Shell Phenyl-Hexyl ResultB->Decision

Caption: Decision matrix prioritizing speed and selectivity for unstable aromatic acids.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

This diagram explains why the Phenyl-Hexyl column provides superior selectivity for benzothiazoles.

Mechanism cluster_0 Separation Force StationaryPhase Phenyl-Hexyl Ligand (Electron Rich Ring) Interaction Pi-Pi Stacking (Specific Selectivity) StationaryPhase->Interaction Orbital Overlap Analyte Benzothiazole Analyte (Aromatic System) Analyte->Interaction Hydrophobic Hydrophobic Interaction (Standard Retention) Analyte->Hydrophobic

Caption: Dual-mechanism retention: Pi-Pi stacking adds orthogonality to standard hydrophobicity.

Part 5: Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness , the method includes a self-validating system suitability test (SST).

The "Degradation Check" Protocol

Because the analyte is unstable, you must verify that the peak observed is the parent acid and not the degradant.

  • Step 1: Inject a freshly prepared standard (T=0).

  • Step 2: Intentionally degrade a sample (Heat to 60°C for 30 mins).

  • Step 3: Inject the degraded sample.

  • Validation: The method is valid ONLY if the degraded sample shows a decrease in the main peak and an increase in a distinct, baseline-resolved secondary peak (Benzothiazolinone). If the peaks co-elute, the method fails specificity.

Peak Tailing on Acids

Carboxylic acids often tail on silica due to silanol interactions.

  • Solution: The use of Core-Shell particles (Method B) significantly reduces diffusion paths, naturally sharpening peaks.[3]

  • Chemical Fix: Ensure the mobile phase pH is

    
    . At pH 2.7 (0.1% Formic Acid), the carboxylic acid (
    
    
    
    ) is fully protonated and neutral, preventing ionic interaction with residual silanols.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Phenomenex. (2017).[4] Core-Shell vs Fully Porous Particles: Optimization of HPLC Methods. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface heterogeneity of some novel stationary phases for the analysis of basic and acidic compounds. Journal of Chromatography A.

Sources

Publish Comparison Guide: Structural Analysis of 1,3-Benzothiazole-3(2H)-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the X-ray crystallography of 1,3-Benzothiazole-3(2H)-carboxylic acid derivatives , specifically focusing on their supramolecular architecture and comparative performance against benzoxazole analogs.

Executive Summary

1,3-Benzothiazole-3(2H)-carboxylic acid derivatives (often synthesized as ethyl or methyl carbamates) represent a critical scaffold in medicinal chemistry, serving as prodrugs or intermediates for antitumor and antimicrobial agents. Unlike their aromatic counterparts, these dihydro derivatives possess a non-planar nitrogen center (N3) and a saturated C2 position (or carbonyl in benzothiazolinones), leading to unique crystal packing arrangements driven by S···O chalcogen bonding and C–H···π interactions .

This guide compares the crystallographic "performance"—defined by lattice stability, packing efficiency, and resolution potential—of these benzothiazole derivatives against their closest structural alternative: Benzoxazole carboxylates .

Technical Comparison: Benzothiazole vs. Benzoxazole Scaffolds[1][2]

The substitution of Sulfur (Benzothiazole) for Oxygen (Benzoxazole) drastically alters the electronic landscape and steric demand of the crystal lattice.

Comparative Data Table: Crystallographic Parameters

Data synthesized from recent structural reports (e.g., Elboshi et al., 2026; Piątek et al., 2021).

Feature1,3-Benzothiazole Derivative (Product)1,3-Benzoxazole Derivative (Alternative)
Crystal System Monoclinic (typically

or

)
Monoclinic (

)
Molecular Planarity High (promoted by intramolecular S···O contacts)Moderate (often twisted due to lack of S-lock)
Primary Packing Force

-

Stacking
& S···O Chalcogen Bonds
Herringbone Motif & C–H···N Hydrogen Bonds
Space Filling Dense packing due to large S atom polarizabilityLess dense; often requires "slipped" stacking
Intramolecular Lock Strong S···O=C (approx. 2.8 Å) locks conformationWeak/Absent; relies on steric hindrance
Diffraction Quality High Resolution (rigid lattice reduces disorder)Variable (flexible rotation often induces disorder)
Key Insight: The "Sulfur Lock" Effect

In 1,3-benzothiazole-3(2H)-carboxylates, the sulfur atom frequently engages in a non-covalent intramolecular S···O interaction with the carbonyl oxygen of the carboxylate group. This "locks" the molecule into a planar conformation, facilitating the formation of high-quality, stacked crystals. The benzoxazole alternative lacks this strong chalcogen interaction, often resulting in a herringbone packing motif that is less favorable for charge-transport applications but potentially more soluble.

Experimental Protocol: Synthesis & Crystallization

This protocol outlines the generation of Ethyl 2-oxo-1,3-benzothiazole-3(2H)-carboxylate , a representative target, ensuring high-purity single crystals.

Phase 1: Synthesis (N-Acylation)

Reaction Logic: The N3 position of 2-hydroxybenzothiazole (tautomer of 2-benzothiazolinone) is nucleophilic. Using a biphasic system or a weak base prevents over-acylation and hydrolysis.

  • Reagents: Dissolve 2-benzothiazolinone (10 mmol) in dry 1,2-dichloroethane (DCE).

  • Base Addition: Add Triethylamine (TEA) (12 mmol) dropwise at 0°C. Why: TEA acts as an HCl scavenger without opening the benzothiazole ring.

  • Acylation: Slowly add Ethyl chloroformate (11 mmol) over 20 minutes.

  • Reflux: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Wash with dilute HCl (remove TEA), then brine. Dry over

    
    .
    
Phase 2: Crystallization (The "Layering" Method)

Causality: Benzothiazole carboxylates are moderately soluble in polar organics but insoluble in non-polar alkanes. A slow diffusion method yields superior X-ray quality crystals compared to evaporation.

  • Dissolution: Dissolve 50 mg of the crude solid in a minimal amount of Dichloromethane (DCM) (approx. 1-2 mL) in a narrow vial.

  • Layering: Carefully layer 3 mL of n-Hexane or Cyclohexane on top of the DCM solution. Do not mix.

  • Growth: Cap the vial with parafilm (poke 1 small hole to allow slow pressure equalization). Store at 4°C in a vibration-free zone.

  • Harvest: Block-like colorless crystals appear within 48-72 hours.

Structural Workflow & Interaction Logic

The following diagram illustrates the workflow from synthesis to structural refinement, highlighting the critical decision nodes driven by the "Sulfur Lock" mechanism.

Benzothiazole_Crystallography Start Start: 2-Benzothiazolinone Rxn Rxn: + Cl-COOEt / TEA (N-Acylation) Start->Rxn Product Crude N-Carboxylate Rxn->Product Method_Choice Crystallization Method? Product->Method_Choice Evap Slow Evaporation (Solvent: EtOH) Method_Choice->Evap Fast Diff Liquid Diffusion (DCM / Hexane) Method_Choice->Diff Preferred Result_Evap Result: Thin Needles (High Disorder) Evap->Result_Evap Result_Diff Result: Block Crystals (High Resolution) Diff->Result_Diff Xray X-ray Diffraction (Mo Kα, 100K) Result_Evap->Xray If necessary Result_Diff->Xray Refinement Structure Refinement (SHELXL) Xray->Refinement Analysis Interaction Analysis: 1. Planarity (S...O Lock) 2. Pi-Stacking 3. C-H...O Bonds Refinement->Analysis

Caption: Workflow optimizing crystal growth for benzothiazole carboxylates, prioritizing liquid diffusion to maximize resolution.

References

  • Elboshi, H., Azzam, R. A., Elgemeie, G. H., & Jones, P. G. (2026). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Link

  • Piątek, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E. Link

  • BenchChem Technical Support. (2025). A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs. BenchChem Guides. Link

  • Xu, L. Z., et al. (2011). Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. Acta Crystallographica Section E. Link

Comparative Guide: Reactivity of Benzothiazole vs. Benzimidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Solubility Trade-off

In the design of heterocyclic building blocks, benzothiazole-2-carboxylic acid (BT-2-COOH) and benzimidazole-2-carboxylic acid (BI-2-COOH) represent a classic study in the trade-off between electronic activation and structural stability.

While both scaffolds are bioisosteres used to modulate lipophilicity and metabolic stability in drug candidates, their synthetic reactivity profiles are distinct:

  • Benzothiazole-2-COOH is kinetically unstable.[1] It is prone to spontaneous decarboxylation under mild thermal or acidic conditions due to the formation of a stabilized ylide intermediate.

  • Benzimidazole-2-COOH is thermodynamically more stable but synthetically challenging due to amphoterism and poor solubility. The presence of the pyrrole-like NH allows for intermolecular hydrogen bonding networks that complicate dissolution in non-polar solvents.

This guide provides the mechanistic grounding and experimental protocols required to successfully manipulate these moieties without yield loss.

Electronic & Structural Fundamentals

To predict reactivity, one must understand the electronic influence of the heteroatoms at the 1- and 3-positions.

Comparative Electronic Properties
FeatureBenzothiazole-2-COOHBenzimidazole-2-COOHPractical Implication
Heteroatoms Sulfur (S), Nitrogen (N)Nitrogen (NH), Nitrogen (N)S is a weaker base than N but a better leaving group stabilizer.
Acidity (-COOH) High (pKa < 3.0)Moderate (pKa ~ 3.5)BT-2-COOH is a stronger acid due to higher electron withdrawal by the thiazole ring.
Basicity (Ring N) Weak (pKa conj.[2] acid ~ 1.5)Moderate (pKa conj. acid ~ 5.5)BI can self-buffer; BT requires exogenous base for activation.
Stability Low (Decarboxylates < 60°C)High (Stable > 150°C)BT derivatives must be kept cold; BI derivatives require heat for solubility.
Solubility Lipophilic (High LogP)Amphiphilic / PolarBI often requires DMF/DMSO; BT dissolves in DCM/THF.
Mechanism of Instability (Decarboxylation)

The primary failure mode for Benzothiazole-2-COOH is decarboxylation. This reaction proceeds through a zwitterionic intermediate where the proton from the carboxylic acid transfers to the ring nitrogen, facilitating the loss of CO₂ to form a transient ylide.

Decarboxylation Figure 1: Thermal decarboxylation pathway of Benzothiazole-2-COOH via zwitterionic activation. Start Benzothiazole-2-COOH (Ground State) TS Zwitterionic Transition State (N-Protonation) Start->TS  Heat / Acid   Inter Ylide Intermediate (C2 Carbanion) TS->Inter  -CO2   Product Benzothiazole + CO2 (Irreversible Loss) Inter->Product  Proton Shift  

Key Insight: The sulfur atom in benzothiazole stabilizes the negative charge on the C2 position (in the ylide intermediate) via orbital expansion (


-orbital participation) or negative hyperconjugation, lowering the activation energy for decarboxylation compared to benzimidazole .

Synthetic Reactivity: Amide Coupling

The most common reaction for these acids is amide bond formation. The protocols must be adapted based on the stability profiles described above.

Benzothiazole-2-COOH: The "Cold Activation" Protocol

Challenge: Activation of the carboxylate (e.g., forming an acid chloride) often generates HCl or heat, triggering rapid decarboxylation. Solution: Use mixed anhydrides or reactive esters at low temperatures.

Recommended Workflow:

  • Solvent: Anhydrous THF or DCM (avoid DMF if possible to simplify workup without heat).

  • Base: N-Methylmorpholine (NMM) or DIPEA (2.2 equiv).

  • Coupling Agent: IBCF (Isobutyl chloroformate) or T3P (Propylphosphonic anhydride).

  • Temperature: Strict control at -10°C to 0°C during activation.

Benzimidazole-2-COOH: The "Solubility First" Protocol

Challenge: The substrate is often insoluble in DCM/THF due to H-bonding. The unprotected NH can compete as a nucleophile (though it is less reactive than primary amines). Solution: Use high-polarity solvents and "one-pot" uronium coupling agents.

Recommended Workflow:

  • Solvent: DMF or NMP (anhydrous).

  • Base: DIPEA (3.0 equiv) to ensure deprotonation of the carboxylic acid and solubility.

  • Coupling Agent: HATU or HBTU.

  • Temperature: Room temperature to 40°C (Heat helps solubility and is tolerated).

Experimental Protocols

Protocol A: Synthesis of Benzothiazole-2-Carboxamides (Unstable Acid Method)

Designed to minimize decarboxylation.

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Dissolution: Dissolve Benzothiazole-2-carboxylic acid (1.0 mmol) in dry THF (10 mL).

  • Activation: Cool to -10°C (ice/acetone bath). Add N-Methylmorpholine (1.1 mmol).

  • Reagent Addition: Dropwise add Isobutyl chloroformate (1.1 mmol). Stir for 15 min. Note: A white precipitate (NMM·HCl) will form.

  • Coupling: Add the Amine (1.0 mmol) dissolved in THF (2 mL) slowly.

  • Reaction: Allow to warm to RT slowly over 2 hours.

  • Workup: Quench with water. Extract with EtOAc. Wash with cold sat. NaHCO₃ (critical to remove unreacted acid without inducing decomposition).

    • Success Metric: No gas evolution (CO₂) observed during activation.

Protocol B: Synthesis of Benzimidazole-2-Carboxamides (Insoluble Acid Method)

Designed to overcome solubility and aggregation issues.

  • Setup: 20 mL vial with magnetic stirring.

  • Dissolution: Suspend Benzimidazole-2-carboxylic acid (1.0 mmol) in DMF (5 mL).

  • Deprotonation: Add DIPEA (3.0 mmol). Sonicate if necessary until the solution becomes clear (formation of the carboxylate salt breaks H-bonds).

  • Activation: Add HATU (1.1 mmol). Stir for 5 min at RT. The solution should turn yellow/orange.

  • Coupling: Add the Amine (1.2 mmol).

  • Reaction: Stir at RT for 4-12 hours. If conversion is low, heat to 50°C (Benzimidazole is thermally stable).

  • Workup: Pour into ice water (50 mL). The product usually precipitates. Filter and wash with water/ether.

Decision Matrix for Process Optimization

Use this flowchart to select the correct methodology for your specific derivative.

Optimization Figure 2: Synthetic decision matrix based on substrate stability and solubility. Start Select Substrate CheckType Heterocycle Type? Start->CheckType BT Benzothiazole-2-COOH CheckType->BT BI Benzimidazole-2-COOH CheckType->BI BT_Risk Risk: Decarboxylation BT->BT_Risk BT_Action Use Mixed Anhydride (IBCF/NMM) at -10°C BT->BT_Action BI_Risk Risk: Insolubility / N-Acylation BI->BI_Risk BI_Action Use HATU/DIPEA in DMF (Solubilize via Salt Formation) BI->BI_Action

References

  • Laha, J. K., et al. (2022).[3] Reactions of ortho-Substituted Anilines and Arylglyoxylic Acids. Journal of Organic Chemistry. Retrieved from [Link]

  • Podgoršek, A., et al. (2009). Decarboxylation of Heterocyclic Carboxylic Acids. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Brown, A., & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles. Journal of Physical Chemistry B. Retrieved from [Link]

Sources

Validating the Structure of Substituted 1,3-Benzothiazole-3(2H)-carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: Regioisomer Differentiation & Structural Integrity[1]

Executive Summary: The Structural Conundrum

In drug discovery, the 1,3-benzothiazole-3(2H) scaffold is a privileged structure, often utilized for its bioisosteric resemblance to purines and its ability to engage in hydrogen bonding within enzyme pockets. However, validating the structure of substituted 1,3-benzothiazole-3(2H)-carboxylic acids presents a specific synthetic and analytical challenge: Regioisomerism .

When synthesizing these scaffolds—typically via the alkylation of 2-hydroxybenzothiazoles (benzothiazolinones) or 2-mercaptobenzothiazoles—reaction conditions often yield a mixture of N-alkylated (the desired 3(2H) target) and O/S-alkylated (the impurity) products.

This guide objectively compares the three primary validation methodologies—Advanced NMR (2D) , X-ray Crystallography , and Mass Spectrometry —providing a definitive workflow to distinguish the N-substituted carboxylic acid from its O- or S-isomeric counterparts.

The Chemical Challenge: N- vs. O-Alkylation

Before validating, one must understand the ambiguity. The precursor, 2-hydroxy-1,3-benzothiazole, exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).

  • Target Structure (N-Isomer): 3-substituted-1,3-benzothiazol-2(3H)-one.

  • Common Impurity (O-Isomer): 2-alkoxy-1,3-benzothiazole.

Standard 1D NMR (


H) is often insufficient because the chemical shift differences of the alkylating methylene group (

-CH

) can be subtle (

4.0–5.0 ppm range for both).
Visualization: The Tautomeric Bifurcation

The following diagram illustrates the competing pathways that necessitate rigorous structural validation.

ReactionPath cluster_valid Validation Required Precursor 2-Hydroxybenzothiazole (Tautomeric Mixture) Target N-ALKYLATION (Target) 3-substituted-2(3H)-one (Thermodynamic Product) Precursor->Target Base/Solvent A (e.g., NaH/DMF) Impurity O-ALKYLATION (Impurity) 2-alkoxy-benzothiazole (Kinetic Product) Precursor->Impurity Base/Solvent B (e.g., Ag2CO3/Toluene) Reagent Halo-Carboxylic Acid/Ester (Alkylation Agent) Reagent->Target Reagent->Impurity

Caption: Reaction pathway showing the divergence between N-alkylation (desired) and O-alkylation (impurity) requiring differentiation.

Comparative Analysis of Validation Techniques

This section compares the efficacy of analytical techniques in confirming the 3(2H) (N-substituted) structure.

Table 1: Technique Efficacy Matrix
FeatureMethod A: 2D NMR (HMBC/NOESY) Method B: X-Ray Crystallography Method C: IR Spectroscopy
Differentiation Power High (Connectivity proof)Absolute (Gold Standard) Medium (Functional group only)
Sample Requirement ~5-10 mg (Soluble)Single Crystal (0.1-0.3 mm)<1 mg (Solid/Oil)
Time to Result 1-4 Hours1-3 Days10 Minutes
Cost LowHighVery Low
Key Marker

coupling to Carbonyl
Bond Lengths (C=O vs C-O)

(Amide vs Ester)
Limitation Requires solubility; overlapping signalsHard to crystallize carboxylic acidsAmbiguous in complex mixtures

Detailed Validation Protocols

Protocol A: The NMR "Connectivity Check" (Recommended Routine)

Objective: Use Heteronuclear Multiple Bond Correlation (HMBC) to prove the alkyl group is attached to the Nitrogen, not the Oxygen.

Rationale:

  • In the N-isomer , the

    
    -CH
    
    
    
    protons of the carboxylic side chain will show a strong 3-bond coupling (
    
    
    ) to the C=O (carbonyl) of the benzothiazolone ring (typically ~170 ppm).
  • In the O-isomer , the

    
    -CH
    
    
    
    protons are attached to an oxygen, which is attached to the C=N carbon. The coupling pattern and chemical shift of the ring carbon differ significantly.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of the synthesized acid in 0.6 mL DMSO-

    
    . (Avoid CDCl
    
    
    
    if the carboxylic acid has poor solubility).
  • Acquisition:

    • Run standard

      
      H and 
      
      
      
      C spectra.[2]
    • Run 1H-13C HMBC (optimized for 8 Hz coupling).

    • Run 1H-15N HMBC (Optional but definitive).

  • Analysis:

    • Locate the

      
      -CH
      
      
      
      signal (singlet/multiplet around 4.5–5.0 ppm).
    • The Litmus Test: Look for a cross-peak between this

      
      -CH
      
      
      
      and the ring carbonyl carbon (~165-175 ppm).
    • Result: If Cross-peak exists

      
      N-Isomer  (Target).
      
    • Result: If Cross-peak is to a carbon at ~160 ppm (C=N) and NO coupling to a distinct carbonyl

      
      O-Isomer .
      
Protocol B: X-Ray Crystallography (The "Gold Standard")

Objective: Obtain absolute 3D structural confirmation, specifically measuring the C2-N3 bond length.

Rationale:

  • N-Isomer (Amide-like): The C2=O bond is short (~1.22 Å), and the N3-C2 bond has partial double bond character (~1.38 Å).

  • O-Isomer (Imidate-like): The C2-O bond is single (~1.34 Å), and the C2=N bond is double (~1.30 Å).

Crystallization Strategy for Carboxylic Acids:

  • Solvent System: Use a slow evaporation method with Ethanol/Water (8:2) or DMF/Water . Carboxylic acids often crystallize well as dimers.

  • Setup: Dissolve 20 mg in minimal hot solvent. Filter into a clean vial. Cover with parafilm, poke 3 small holes, and leave in a vibration-free dark area for 48-72 hours.

  • Data Check: If the structure solves with a C=O bond length < 1.25 Å, the 2-oxo (N-substituted) structure is confirmed.

Experimental Data Synthesis

The following data summarizes typical spectral characteristics used to validate the 3-(carboxymethyl)-1,3-benzothiazol-2(3H)-one scaffold.

Table 2: Diagnostic Spectral Markers
ParameterN-Isomer (Target) O-Isomer (Impurity)
IR Carbonyl (

)
Two bands: 1. Acid C=O: ~1710-1730 cm

2. Ring (Amide) C=O: ~1650-1680 cm

One band: 1. Acid C=O: ~1710-1730 cm

(Ring C=N stretch is weaker, ~1500-1600 cm

)

C NMR (Ring C2)
~168 - 172 ppm (Carbonyl-like)~160 - 164 ppm (Imine-like)

N NMR Shift
~ -230 to -250 ppm (Amide-like)~ -130 to -150 ppm (Pyridine-like)
UV-Vis (

)
Bathochromic shift (Red shift) due to extended conjugation through N.Hypsochromic shift (Blue shift) relative to N-isomer.

Decision Logic for Validation

Use this logic flow to determine the next step in your validation process.

ValidationLogic Start Synthesized Product (White/Off-white Solid) Step1 Run IR Spectroscopy Start->Step1 Decision1 Two Carbonyl Peaks? (>1650 cm-1) Step1->Decision1 Step2 Run 1H & 13C NMR + HMBC Decision1->Step2 Yes (Likely N) Decision1->Step2 No (Ambiguous) Decision2 HMBC Correlation: CH2 to Ring C=O? Step2->Decision2 ResultN CONFIRMED: N-Substituted (3(2H)-one) Decision2->ResultN Yes ResultO IDENTIFIED IMPURITY: O-Substituted Decision2->ResultO No Step3 Perform X-Ray Crystallography Decision2->Step3 Inconclusive Step3->ResultN C=O bond < 1.25A

Caption: Logical workflow for validating regio-integrity of benzothiazole derivatives.

References

  • BenchChem. (2025).[3] A Comparative Guide to the X-ray Crystallography of Benzothiazole Derivatives. Retrieved from

  • National Institutes of Health (PMC). (2011). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. Acta Crystallographica Section E. Retrieved from

  • Arabian Journal of Chemistry. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Retrieved from

  • MDPI Molecules. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivatives. Retrieved from

  • Spectroscopy Online. (2018). The C=O[4][5][6] Bond, Part III: Carboxylic Acids.[6] Retrieved from

  • ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations.[1][7] Bioorganic & Medicinal Chemistry Letters.[7] Retrieved from

Sources

Elemental Analysis Standards for Benzothiazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Imperative

In the development of benzothiazole-based therapeutics (e.g., Riluzole, antitumor agents), elemental analysis (EA) remains the definitive "gatekeeper" technique. While High-Resolution Mass Spectrometry (HRMS) confirms molecular formula, only combustion analysis (CHN/S) provides the bulk purity verification required by journals like the Journal of Medicinal Chemistry (typically within


 of theoretical values).

For benzothiazole derivatives, the challenge is twofold:

  • High Sulfur Content: The benzothiazole core (C

    
    H
    
    
    
    NS) is approximately 23.7% sulfur by weight. Standard calibration curves often fail at this high concentration if inappropriate standards are used.
  • Refractory Aromaticity: The fused benzene-thiazole ring system is thermally stable, occasionally leading to incomplete combustion and low carbon values (carbide formation), particularly in metal-complexed derivatives.

This guide evaluates the optimal reference standards for these specific challenges and provides a self-validating protocol to ensure data integrity.

Comparative Analysis of Standards

Selecting the right standard is not about availability; it is about matrix matching . For benzothiazole derivatives, you must match the combustion kinetics and the sulfur-to-carbon ratio of your analyte.

The Contenders
FeatureSulfanilamide BBOT Methionine / Cystine
Formula C

H

N

O

S
C

H

N

O

S
C

H

NO

S (Met)
Theoretical %S 18.62% 7.44%21.5% (Met) / 26.7% (Cys)
Combustion Type Rapid, exothermicControlled, large moleculeVariable (amino acid)
Suitability for Benzothiazoles High Moderate (Better for low %S)Low (Hygroscopicity risks)
Primary Advantage Closest %S match to benzothiazole core.Excellent for simultaneous CHNS/O.Cheap, readily available.
Critical Flaw None for this application.%S is too low for high-purity benzothiazoles.Hygroscopic; difficult to dry completely.
Expert Insight: Why Sulfanilamide Wins

For a typical benzothiazole derivative, the sulfur content ranges from 15% to 25%.

  • Linearity Risk: Calibrating with BBOT (7.44% S) requires extrapolating the calibration curve up to ~24% for your sample. This introduces significant linearity errors.

  • The Match: Sulfanilamide (18.62% S) sits directly in the center of the expected range for benzothiazole derivatives, minimizing interpolation error.

  • Stability: Unlike amino acids (Methionine), Sulfanilamide is non-hygroscopic and stable on the bench, ensuring that weighing errors do not compound combustion errors.

Strategic Protocol: High-Precision CHNS for Benzothiazoles

This protocol is designed to mitigate the "memory effect" of sulfur and ensure complete ring oxidation.

Workflow Visualization

Benzothiazole_EA_Workflow Start Sample Prep (Dry 24h @ 60°C) Weigh Weighing (1.5 - 2.5 mg) Start->Weigh Additive Additive Check (Is it Refractory?) Weigh->Additive V2O5 Add V2O5 (Oxygen Donor) Additive->V2O5 Yes (Metal Complex) Combustion Flash Combustion (1000°C + O2 Injection) Additive->Combustion No (Organic Only) V2O5->Combustion Reduction Reduction (Cu Oven @ 650°C) Combustion->Reduction Detection GC Separation & TCD Detection Reduction->Detection

Figure 1: Optimized workflow for benzothiazole elemental analysis. Note the decision point for Vanadium Pentoxide (V2O5) addition.

Step-by-Step Methodology

1. Instrument Conditioning (The "Sulfur Wake-Up") Sulfur adheres to cool spots in the system. Before running samples:

  • Run 3 "Bypass" (empty) samples to purge atmospheric N

    
    .
    
  • Run 2 "Conditioning" samples of Sulfanilamide (3 mg). Do not use these for calibration. This saturates the adsorption sites in the column and water trap with SO

    
    , preventing loss of sulfur in the first real sample.
    

2. Calibration Strategy

  • Standard: Sulfanilamide (Certified Reference Material).

  • Method: K-Factor (Single point) or Linear Regression (Multi-point).

  • Range: Weigh standards between 1.0 mg and 3.0 mg to create a curve that brackets your expected benzothiazole mass.

3. Sample Preparation

  • Drying: Benzothiazoles can trap solvent in the crystal lattice. Dry samples in vacuo at 60°C for 24 hours.

  • Weighing: Target 2.0 mg (

    
     mg).
    
  • The Refractory Fix: If your derivative contains a metal or a highly condensed ring system (e.g., bis-benzothiazoles), add 5–10 mg of Vanadium Pentoxide (V

    
    O
    
    
    
    )
    to the tin capsule. This acts as an oxygen donor and flux, ensuring the stable thiazole ring shatters completely at 1000°C.

4. Analysis Parameters (Typical Flash Combustion)

  • Furnace Temp: Left (Combustion) 950–1000°C; Right (Reduction) 650°C.

  • O

    
     Injection:  Increase Oxygen dosage by 10% relative to standard organics to account for the sulfur oxidation demand (S 
    
    
    
    SO
    
    
    consumes significant O
    
    
    ).
  • Cycle Time: Extend the run time by 60 seconds to allow the slower-eluting SO

    
     peak to fully resolve from H
    
    
    
    O.

Troubleshooting & Self-Validation

How do you know if your result is accurate or an artifact? Use this logic table.

ObservationDiagnosisCorrective Action
Low %C, Correct %H/N Incomplete Combustion (Carbide formation)Add V

O

or WO

; Increase O

flow.
Low %S (Systematic) Adsorption / Memory EffectChange water trap (SO

is soluble in wet traps); Run conditioning standards.
High %N Incomplete ReductionCheck Copper reduction tube; Replace if exhausted (top 1/3 turns black).
Drifting Results Hygroscopic StandardSwitch from Methionine to Sulfanilamide; Redry standard.

Self-Validating Check: Calculate the C/S ratio .

  • If the experimental C/S ratio matches the theoretical ratio, but absolute values are low, you have a weighing error or moisture issue (purity < 100%).

  • If the C/S ratio is skewed, you have a chemical interference (incomplete combustion or trap adsorption).

References

  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42257. Link

  • Elemental Microanalysis. (n.d.). CHNS/CHNS-O Standards Kit: Cystine, Sulphanilamide, Methionine, BBOT. Product Specification. Link

  • National Institute of Standards and Technology (NIST). (2018).[1] Qualitative Characterization of Combustion-Related Standard Reference Materials for Polycyclic Aromatic Sulfur Heterocycles. Analytical and Bioanalytical Chemistry.[2][3][4] Link

  • Alpha Resources. Sulphanilamide Certified Reference Material Data Sheet.Link

Sources

Chromatographic separation of 1,3-Benzothiazole-3(2H)-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Chromatographic Resolution of Benzothiazole Carboxylic Acid Isomers

Executive Summary & Structural Analysis

The Challenge: The separation of 1,3-benzothiazole carboxylic acid isomers presents a classic "critical pair" challenge in liquid chromatography. While the user's prompt specifically cites 1,3-benzothiazole-3(2H)-carboxylic acid, strict chemical ontology suggests this specific structure (an


-carbamic acid on the thiazole ring) is chemically unstable and prone to spontaneous decarboxylation unless esterified (e.g., tert-butyl esters).

Therefore, this guide addresses the practical separation of the stable positional isomers (Regioisomers) often generated during drug scaffold synthesis:

  • Target A: 1,3-Benzothiazole-2-carboxylic acid (Heterocyclic substitution)

  • Target B: 1,3-Benzothiazole-6-carboxylic acid (Benzenoid substitution)

  • Target C: Related 4-, 5-, and 7-isomers.

These isomers share identical molecular weights and nearly identical logP values (~1.9 – 2.1), making standard C18 separation inefficient. This guide compares the performance of Alkyl-Bonded Phases (C18) versus Phenyl-Ligand Phases (Biphenyl/Phenyl-Hexyl) , demonstrating why


-

interaction mechanisms provide the necessary orthogonality for baseline resolution.

Comparative Analysis of Separation Modes

The following table summarizes the performance of three distinct stationary phases for the separation of benzothiazole regioisomers.

Table 1: Comparative Performance Metrics

FeatureMethod A: Traditional C18 Method B: Biphenyl / Phenyl-Hexyl Method C: Mixed-Mode (Anion Exchange)
Primary Mechanism Hydrophobic Interaction (Van der Waals)

-

Interaction + Hydrophobicity
Electrostatic Attraction + Hydrophobicity
Selectivity (

)
Low (1.02 – 1.05)High (1.15 – 1.30) Moderate (1.10)
Isomer Resolution Partial co-elution of 5- and 6-isomersBaseline Resolution (Rs > 2.0) Good, but sensitive to ionic strength
Peak Shape Often tails (requires ion suppression)SymmetricalExcellent for free acids
Suitability General screeningIsomer-specific separation Complex biological matrices

Technical Deep Dive: The Superiority of -Selectivity

Why C18 Fails

Standard C18 columns rely on hydrophobicity. Since the carboxylic acid group's position on the benzothiazole ring (e.g., position 5 vs. 6) causes minimal change to the overall hydrophobic surface area, the retention times (


) often overlap.
Why Phenyl-Hexyl/Biphenyl Wins

The benzothiazole core is electron-deficient (due to the Nitrogen and Sulfur atoms).

  • Mechanism: Biphenyl phases offer localized regions of high electron density.

  • Interaction: The positional isomers have different electron distribution vectors depending on whether the electron-withdrawing Carboxyl (-COOH) group is para, meta, or ortho to the ring fusion.

  • Result: This creates distinct

    
    -
    
    
    
    interaction strengths, significantly altering retention times despite identical hydrophobicity.

Validated Experimental Protocol (Method B)

Objective: Baseline separation of Benzothiazole-2-COOH and Benzothiazole-6-COOH.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7 to suppress ionization of -COOH, ensuring the neutral form interacts with the stationary phase).

  • Solvent B: Methanol (MeOH promotes

    
    -interactions better than Acetonitrile).
    

Instrument Parameters:

  • Column: Kinetex Biphenyl or equivalent (100 Å, 2.6 µm, 150 x 4.6 mm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Control is critical;

    
    -interactions are exothermic and decrease as T increases).
    
  • Detection: UV @ 254 nm (Benzothiazole

    
    ).
    

Gradient Profile:

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Focusing)
12.04060Linear Ramp
15.0595Wash
15.1955Re-equilibration

Self-Validating Check:

  • System Suitability: The resolution (

    
    ) between the critical pair (usually 5- and 6-isomers) must be > 1.5.
    
  • Tailing Factor: Must be < 1.3. If tailing occurs, increase buffer strength (e.g., use 10mM Ammonium Formate pH 3.0 instead of just Formic Acid).

Workflow Visualization

The following diagram illustrates the decision matrix for developing this separation method, highlighting the critical decision points based on analyte pKa and structural properties.

MethodDevelopment Start Start: Benzothiazole Isomer Mixture CheckStructure Analyze Structure: Are isomers Positional (Regio) or Chiral? Start->CheckStructure Positional Positional Isomers (e.g., 2-COOH vs 6-COOH) CheckStructure->Positional Regioisomers Chiral Chiral Enantiomers (e.g., 2-substituted chiral center) CheckStructure->Chiral Stereoisomers SelectPhase Select Stationary Phase Positional->SelectPhase Polysaccharide Column\n(Amylose/Cellulose) Polysaccharide Column (Amylose/Cellulose) Chiral->Polysaccharide Column\n(Amylose/Cellulose) C18 C18 Column (Hydrophobicity only) SelectPhase->C18 Standard Screening Phenyl Biphenyl / Phenyl-Hexyl (Hydrophobicity + Pi-Pi) SelectPhase->Phenyl Recommended Path MobilePhase Mobile Phase Optimization pH < pKa (Acidic) C18->MobilePhase Phenyl->MobilePhase ResultC18 Result: Co-elution likely (Poor Selectivity) MobilePhase->ResultC18 Using C18 ResultPhenyl Result: Baseline Separation (High Selectivity) MobilePhase->ResultPhenyl Using Biphenyl

Caption: Decision matrix for chromatographic separation of benzothiazole isomers, emphasizing the selection of Biphenyl phases for positional isomer resolution.

References

  • Separation of Benzothiazole on Newcrom R1 HPLC column. SIELC Technologies. Source:

  • Determination of 2‐substituted benzothiazoles... by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Source:

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. Source:

  • Positional Isomer Separation Method Suggestions using HPLC. MicroSolv Technology Corp. Source:

  • Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography A (via PubMed). Source:

Safety Operating Guide

Personal protective equipment for handling 1,3-Benzothiazole-3(2H)-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized heterocyclic compounds like 1,3-Benzothiazole-3(2H)-carboxylic acid (CAS: 856300-58-8) demands a rigorous, causality-driven approach to laboratory safety. As a critical building block in drug discovery and synthetic organic chemistry[1], this compound presents unique physicochemical hazards.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for the safe handling, decontamination, and disposal of this compound.

Mechanistic Hazard Profile

While specific toxicological data for the exact 1,3-Benzothiazole-3(2H)-carboxylic acid derivative can be sparse, its safety protocols must be extrapolated from the well-documented hazard profiles of its parent scaffold, benzothiazole, and related carboxylic acid derivatives[2].

Benzothiazole compounds are highly lipophilic, allowing them to easily penetrate the epidermal barrier. This presents acute toxicity risks via dermal contact, ingestion, and inhalation (GHS Hazard Statements H302, H312, H332)[3]. Furthermore, the addition of the carboxylic acid moiety increases the compound's potential to cause severe ocular damage and respiratory tract irritation (H319, H335)[4]. Because these compounds often exist as fine powders that can spontaneously aerosolize during mechanical manipulation, a meticulously designed Personal Protective Equipment (PPE) and environmental control strategy is mandatory[2].

Quantitative PPE Specifications

To mitigate the risks of dermal absorption and particulate inhalation, the following quantitative PPE standards must be strictly enforced. The causality behind these choices is directly tied to the chemical's lipophilicity and particulate nature.

PPE CategorySpecification / StandardMaterial / TypeBreakthrough TimeCausality / Rationale
Hand Protection EN 374 / ASTM F739Nitrile Rubber (≥ 0.11 mm)> 480 minutesPrevents dermal absorption of lipophilic benzothiazole rings; latex offers insufficient chemical resistance.
Eye Protection ANSI Z87.1 / EN 166Polycarbonate Safety GogglesN/AForms a seal to shield against fine particulate aerosolization and subsequent severe corneal irritation.
Respiratory NIOSH N95 / EN 149 FFP2Particulate RespiratorN/AFilters out sublimated dust particles generated during weighing and transfer operations outside a closed system.
Body Protection ISO 13688Flame-resistant Lab CoatN/AMitigates electrostatic discharge (which can aerosolize powders) and prevents clothing contamination.

Operational Workflow: Step-by-Step Handling

HandlingWorkflow Assess 1. Hazard Assessment (Review SDS & Toxicity) PPE 2. PPE Donning (Nitrile, Goggles, Respirator) Assess->PPE Clearance Hood 3. Fume Hood Operations (Draft >80 fpm) PPE->Hood Verified Spill Emergency Spill (Evacuate & Contain) Hood->Spill Accidental Release Decon 4. Decontamination (Solvent Wash & Soap) Hood->Decon Protocol Complete Spill->Decon Neutralized Waste 5. Incineration Disposal (Scrubber Equipped) Decon->Waste Waste Stream

Operational workflow for the safe handling and disposal of benzothiazole derivatives.

Phase 1: Pre-Operational Setup
  • Ventilation Verification: Ensure the chemical fume hood is fully operational with a calibrated face velocity between 80–100 feet per minute (fpm).

    • Causality: This specific velocity window is required to capture aerosolized carboxylic acid dust without creating turbulent eddies that could blow particulates back into the operator's breathing zone.

  • Static Elimination: Wipe down the analytical balance and surrounding surfaces with an anti-static solution before introducing the chemical.

    • Causality: Fine heterocyclic powders carry electrostatic charges that cause them to repel from metal spatulas and weighing boats, leading to spontaneous aerosolization.

Phase 2: Weighing and Transfer
  • Tool Selection: Use only grounded, non-sparking spatulas (e.g., PTFE-coated or ceramic).

  • Transfer Protocol: Transfer the compound using a sealed weighing funnel rather than an open boat.

    • Causality: Minimizing the exposed surface area of the powder drastically reduces the risk of airborne particulate generation.

  • Solvent Integration: If preparing a stock solution, slowly add the solvent (e.g., DMSO or DMF) directly to the pre-weighed vial within the fume hood. Cap the vial immediately before vortexing or sonicating.

Phase 3: Post-Handling Decontamination
  • Surface Neutralization: Wipe down all fume hood surfaces and balances with a polar protic solvent (such as 70% ethanol or isopropanol) followed by a mild detergent solution.

    • Causality: The alcohol solubilizes the lipophilic benzothiazole residues, while the detergent breaks down the carboxylic acid components, ensuring complete removal from stainless steel surfaces.

  • Doffing Sequence: Remove gloves inside-out to trap any micro-contaminants. Wash hands immediately with soap and water[3].

Emergency Spill & Exposure Protocols

In the event of an accidental release or exposure, immediate, systematic action is required:

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes and remove contaminated clothing[3].

    • Causality: Rapid dilution prevents the lipophilic benzothiazole ring from partitioning into the stratum corneum and entering the bloodstream.

  • Dry Spill Containment: Do not sweep dry powder. Cover the spill with a damp, absorbent pad (using water or a dilute alcohol solution) to suppress dust formation, then carefully scoop the material into a hazardous waste container[2].

Environmental Disposal & Waste Management

Benzothiazole derivatives pose a significant threat to aquatic ecosystems and must never be disposed of via standard municipal drains[4].

  • Segregation: Collect all solid waste, contaminated PPE, and empty vials in a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: Dissolve residual compound in a combustible solvent.

  • Incineration: Route the waste to a certified chemical incinerator equipped with an afterburner and an alkaline scrubber[2].

    • Causality: High-temperature incineration (>850°C) is required to permanently break the stable thiazole ring. The scrubber is critical to neutralize the toxic nitrogen oxides (NOx) and sulfur oxides (SOx) generated during the combustion process[3].

References

  • Benchchem. "1,3-Benzothiazole-3(2H)-carboxylic acid | 856300-58-8".1

  • Synerzine. "SAFETY DATA SHEET Benzothiazole". 4

  • Fisher Scientific. "SAFETY DATA SHEET Benzothiazole".3

  • Benchchem. "Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid". 2

Sources

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